2-Sulfanylidene-1,3-diazaspiro[4.4]nonan-4-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-sulfanylidene-1,3-diazaspiro[4.4]nonan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c10-5-7(3-1-2-4-7)9-6(11)8-5/h1-4H2,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNIWBNQRJUEFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(=O)NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of 2-Sulfanylidene-1,3-diazaspiro[4.4]nonan-4-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the basic properties of 2-Sulfanylidene-1,3-diazaspiro[4.4]nonan-4-one, a spirocyclic thiohydantoin derivative of interest in medicinal chemistry and drug discovery. The unique structural features of this molecule, combining a thiohydantoin ring with a spiro-fused cyclopentane, give rise to a nuanced acid-base profile that is critical to its chemical behavior, reactivity, and potential biological activity.
Executive Summary
This compound is a heterocyclic compound that, contrary to what its name might initially suggest, is more accurately characterized by its acidic nature rather than strong basicity. The core of its acid-base chemistry lies in the 2-thiohydantoin moiety. The proton on the N3 nitrogen of the thiohydantoin ring is weakly acidic, with an estimated pKa in the range of 6.5-7.0, a characteristic feature of this class of compounds. While the molecule as a whole is not strongly basic, theoretical studies on analogous structures suggest that the sulfur atom of the thiocarbonyl group is the most likely site of protonation in acidic conditions, indicating it is the most "basic" center within the molecule. Understanding this dual acidic and weakly basic character is paramount for its application in drug design, synthesis, and formulation development.
Table of Core Physicochemical Properties
| Property | Value | Source(s) |
| Chemical Formula | C₇H₁₀N₂OS | [1] |
| CAS Number | 14109-98-9 | [1] |
| PubChem CID | 85638981 | [1] |
| Molecular Weight | 170.23 g/mol | Calculated |
| Appearance | Solid (predicted) | - |
| pKa (N3-H) | ~6.5 - 7.0 (estimated for 2-thiohydantoins) | [2] |
| Predicted Protonation Site | Sulfur (S2) | [3] |
The Dichotomy of Acidity and Basicity in this compound
The basic properties of this compound are intrinsically linked to its acidic characteristics. The electronic landscape of the thiohydantoin ring governs where protonation and deprotonation events occur.
The Acidic Nature of the N3 Proton
The most prominent feature of the acid-base profile of 2-thiohydantoins is the acidity of the proton attached to the N3 nitrogen. Under basic conditions, this proton can be abstracted to form a resonance-stabilized anion.[2] The pKa for this deprotonation is generally in the range of 6.5-7.0 for 5-substituted 2-thiohydantoins.[2] This acidity is a critical factor in its reactivity and potential for derivatization at the N3 position.
Caption: Deprotonation at the N3 position.
The Latent Basicity: Unraveling the Protonation Sites
While the N3-H is acidic, the molecule does possess heteroatoms with lone pairs of electrons—specifically the N1 nitrogen, the S2 sulfur, and the O4 oxygen—that could potentially act as Brønsted-Lowry bases and accept a proton. The spirocyclic cyclopentane ring is not expected to significantly influence the fundamental basicity of the core thiohydantoin ring, though it may have minor steric and electronic effects.
A theoretical study on the gas-phase proton affinities of 5-methylhydantoin and its thio-derivatives provides valuable insight into the likely sites of protonation.[3] For a 2-thio-4-oxo imidazolidine ring, which is structurally analogous to the core of our target molecule, the calculations indicate that protonation is most favorable at the sulfur atom of the thiocarbonyl group (C=S).[3] The order of proton affinity was found to be S2 > O4 > N1. This suggests that the sulfur atom is the most basic center in the molecule.
Caption: Potential protonation sites.
Experimental Determination of Basic and Acidic Properties
Due to the likely low aqueous solubility of this compound, specialized techniques are required for the accurate determination of its pKa values.
Potentiometric Titration in Co-solvent Systems
A common and reliable method for determining the pKa of poorly soluble compounds is potentiometric titration in a co-solvent/water mixture.[4][5]
Workflow for Potentiometric pKa Determination:
Sources
- 1. journal.uctm.edu [journal.uctm.edu]
- 2. jchemrev.com [jchemrev.com]
- 3. scribd.com [scribd.com]
- 4. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 5. Determination of Acid Dissociation Constants (pKa) of Bicyclic Thiohydantoin-Pyrrolidine Compounds in 20% Ethanol-Water Hydroorganic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
physicochemical characteristics of 2-Sulfanylidene-1,3-diazaspiro[4.4]nonan-4-one
An In-Depth Technical Guide to the Physicochemical Characteristics of 2-Sulfanylidene-1,3-diazaspiro[4.4]nonan-4-one
Introduction: Unveiling a Scaffold of Potential
In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer both biological activity and favorable pharmacokinetic profiles is paramount. This compound emerges as a compound of significant interest, elegantly merging two powerful structural motifs: the biologically versatile 2-thiohydantoin core and a rigid spirocyclic system.
The 2-thiohydantoin moiety is a well-established pharmacophore, with derivatives exhibiting a broad spectrum of activities, including antimicrobial, antiviral, anti-inflammatory, and antitumor properties.[1][2][3] Spirocycles, which feature two rings sharing a single atom, introduce a distinct three-dimensional character into molecules.[4][5] This rigidity and defined spatial arrangement can enhance binding affinity to biological targets and improve crucial drug-like properties such as solubility and metabolic stability, offering a distinct advantage over more flexible or planar structures.[4]
This guide provides a comprehensive analysis of the predicted , outlines a robust workflow for its synthesis and analytical characterization, and discusses its potential applications for researchers, scientists, and drug development professionals.
Predicted Physicochemical Profile
While extensive experimental data for this specific molecule is not yet widely published, we can construct a reliable physicochemical profile by drawing on established principles and data from structurally related compounds. The spirocyclic fusion of a cyclopentane ring to the C5 position of the 2-thiohydantoin core is the key structural feature dictating its properties.
| Property | Predicted Value / Characteristic | Rationale & Expert Insights |
| Molecular Formula | C₇H₁₀N₂OS | Based on its chemical structure.[6] |
| Molecular Weight | 170.23 g/mol | Calculated from the molecular formula. |
| IUPAC Name | This compound | Standard chemical nomenclature. |
| CAS Number | 14109-98-9 | Unique chemical identifier.[6] |
| Acidity (pKa) | N3-H: ~6.5 - 8.5 N1-H: >10 | The primary acidic site is the N3 proton, whose acidity is influenced by the adjacent thiocarbonyl and carbonyl groups. Thiohydantoins are known to be weakly acidic, with pKa values in this range.[7][8] The N1 proton is significantly less acidic. This pKa is critical for its solubility profile and its potential to act as a hydrogen bond donor in receptor interactions. |
| Lipophilicity (LogP) | ~1.0 - 2.0 (Predicted) | The spiro-fused cyclopentane ring significantly increases lipophilicity compared to the parent 2-thiohydantoin (LogP ~ -1.1[9]). Spirocyclic scaffolds are a known strategy to modulate LogP into a range favorable for oral drug absorption and cell permeability.[4][] |
| Aqueous Solubility | Low to Moderate | Expected to have limited solubility in neutral water due to its increased lipophilicity. However, solubility will increase significantly in basic solutions (pH > pKa) due to the deprotonation of the N3-H and formation of a soluble salt. |
| Melting Point | High (>200 °C Predicted) | The rigid, compact spirocyclic structure allows for efficient crystal lattice packing, which typically results in a higher melting point compared to non-spirocyclic analogues. For comparison, related spiro-hydantoin structures and other diazaspiro[4.4]nonane derivatives often exhibit high melting points.[11][12] |
| Stereochemistry | Chiral | The spiro-carbon (C5) is a quaternary stereocenter. Therefore, the molecule exists as a pair of enantiomers, (R)- and (S)-. The synthesis from achiral precursors will yield a racemic mixture. |
| Hydrogen Bonding | 1 Donor (N1-H, N3-H), 2 Acceptors (C=O, C=S) | The molecule can participate in hydrogen bonding, which is crucial for its interaction with biological targets and influences its solubility and crystal structure. |
Proposed Synthetic Route & Analytical Workflow
The synthesis and characterization of a novel compound require a logical and self-validating workflow. The causality behind this proposed pathway is rooted in well-established, high-yielding reactions for creating the thiohydantoin core.
Synthetic Pathway: Bucherer-Bergs-Lieb Reaction Analogue
The most direct and reliable synthesis of 5,5-disubstituted thiohydantoins proceeds from the corresponding α-amino acid. In this case, the starting material is 1-aminocyclopentane-1-carboxylic acid.
Caption: Proposed synthesis via reaction of an α-amino acid with a thiocyanate source.
Comprehensive Analytical Characterization Workflow
To ensure scientific integrity, a multi-technique approach is mandatory for unambiguous structure confirmation and physicochemical profiling. Each step validates the previous one, creating a self-consistent dataset.
Caption: A comprehensive workflow for the validation and characterization of the title compound.
Experimental Protocols
The following protocols are presented as a guide for researchers to perform a thorough characterization.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the covalent structure and connectivity of the molecule.
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which will solubilize the compound and allow for observation of the N-H protons).[13]
-
¹H NMR Acquisition: Acquire a standard proton spectrum.
-
Expected Signals: Resonances for the cyclopentane protons (likely complex multiplets) and two distinct, broad signals for the N1-H and N3-H protons.
-
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.
-
Expected Signals: The most diagnostic signals will be the thiocarbonyl (C=S) carbon at a very low field (typically 180-200 ppm) and the carbonyl (C=O) carbon (~170-175 ppm).[13] The quaternary spiro-carbon will also be identifiable.
-
-
2D NMR (COSY, HSQC, HMBC): Acquire two-dimensional spectra to definitively assign all proton and carbon signals and confirm the spiro-fusion.
-
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
-
Objective: To confirm the elemental composition.
-
Methodology:
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.[13]
-
Acquisition: Infuse the sample into an ESI-TOF or Orbitrap mass spectrometer.
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and compare the exact mass to the theoretical mass calculated for C₇H₁₀N₂OS. The mass accuracy should be within 5 ppm.
-
Protocol 3: pKa Determination via Potentiometric Titration
-
Objective: To experimentally determine the acid dissociation constant(s).
-
-
Solvent System: Due to low aqueous solubility, perform the titration in a mixed solvent system (e.g., 20-50% ethanol-water).
-
Titration: Prepare a solution of the compound (~0.01 M) in the chosen solvent system with a known ionic strength (e.g., 0.1 M NaCl). Titrate this solution with a standardized NaOH solution (e.g., 0.1 M).
-
Data Acquisition: Record the pH value after each addition of the titrant.
-
Analysis: Plot the pH versus the volume of NaOH added. The pKa corresponds to the pH at the half-equivalence point. Use software like HYPERQUAD for precise calculation.[1][2]
-
Protocol 4: Lipophilicity (LogP) Estimation by RP-HPLC
-
Objective: To obtain an experimental measure of the compound's lipophilicity.
-
Methodology:
-
System Setup: Use a reverse-phase C18 column with a mobile phase gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a buffer (e.g., 0.1% formic acid).
-
Calibration: Inject a series of standard compounds with known LogP values and record their retention times.
-
Sample Analysis: Inject the title compound and record its retention time.
-
Calculation: Correlate the retention time of the title compound with the calibration curve to estimate its LogP value. This method provides a reliable and high-throughput alternative to the traditional shake-flask method.[14]
-
Conclusion: A Privileged Scaffold for Future Discovery
This compound represents a molecule with significant untapped potential. Its predicted physicochemical profile—moderate lipophilicity, tunable solubility, and rigid 3D architecture—makes it an attractive scaffold for drug discovery. The thiohydantoin core provides a foundation for diverse biological activities, while the spirocyclic cyclopentane moiety offers a vector for optimizing pharmacokinetic properties. The synthetic and analytical workflows detailed herein provide a robust framework for researchers to synthesize, validate, and further explore this promising compound and its derivatives in the pursuit of novel therapeutics.
References
-
Determination of Acid Dissociation Constants (pKa) of Bicyclic Thiohydantoin-Pyrrolidine Compounds in 20% Ethanol-Water Hydroorganic Solvent. National Institutes of Health (NIH). Available at: [Link]
-
Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Journal of Chemical Reviews. Available at: [Link]
-
Original Article: Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Journal of Chemical Reviews. Available at: [Link]
-
Spirocyclic derivatives as antioxidants: a review. RSC Publishing. Available at: [Link]
-
Determination of Acid Dissociation Constants (pK) of Bicyclic Thiohydantoin-Pyrrolidine Compounds in 20% Ethan - Semantic Scholar. Semantic Scholar. Available at: [Link]
-
Theoretical Prediction of Lipophilicity for Some Drugs Compounds. Journal of Applicable Chemistry. Available at: [Link]
-
(PDF) Synthesis,Reactions and Applications of 2-Thiohydantoin. ResearchGate. Available at: [Link]
-
This compound. American Elements. Available at: [Link]
-
Chemical Synthesis Strategies for Thiohydantoin Derivatives: A Comprehensive Review. Mediterranean Journal of Chemistry. Available at: [Link]
-
A Simple Synthesis of 2-Thiohydantoins. National Institutes of Health (NIH). Available at: [Link]
-
Spirocyclic Motifs in Natural Products. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of 2-Azaspiro[4.4]nonan-1-ones via Phosphine-Catalyzed [3 + 2]-Cycloadditions. ResearchGate. Available at: [Link]
-
X-Ray Structures of Some Heterocyclic Sulfones. MDPI. Available at: [Link]
-
2-Azaspiro[4.4]nonan-3-one. PubChem. Available at: [Link]
-
2-Butyl-1,3-diazaspiro(4.4)non-1-en-4-one hydrochloride. PubChem. Available at: [Link]
-
2-n-butyl-13-diazaspiro-44-non-en-one-hydrochloride. Atom. Available at: [Link]
-
2-Thiohydantoin. PubChem. Available at: [Link]
-
Exploring 2-Butyl-1,3-Diazaspiro[4.4]non-1-en-4-one: A Key Intermediate in Pharmaceutical Synthesis. Medium. Available at: [Link]
-
2-Azaspiro(4.4)nonan-1-one. PubChem. Available at: [Link]
-
Synthesis of 2-azaspiro[4.4]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions. OSTI.GOV. Available at: [Link]
-
2-Butyl-1,3-diazaspiro[4.4]non-1-ene-4-one Hydrochloride. PharmaCompass. Available at: [Link]
-
2-n-butyl-1 3-diazaspiro 4.4 non-1-en-4-one hydrochloride. Corey Organics. Available at: [Link]
Sources
- 1. Determination of Acid Dissociation Constants (pKa) of Bicyclic Thiohydantoin-Pyrrolidine Compounds in 20% Ethanol-Water Hydroorganic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 5. Spirocyclic Motifs in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. americanelements.com [americanelements.com]
- 7. jchemrev.com [jchemrev.com]
- 8. jchemrev.com [jchemrev.com]
- 9. 2-Thiohydantoin | C3H4N2OS | CID 1274030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemimpex.com [chemimpex.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Theoretical Prediction of Lipophilicity for Some Drugs Compounds – Oriental Journal of Chemistry [orientjchem.org]
An In-depth Technical Guide to the Structure Elucidation of 2-Sulfanylidene-1,3-diazaspiro[4.4]nonan-4-one
Abstract
This technical guide provides a comprehensive, multi-faceted approach to the structural elucidation of 2-sulfanylidene-1,3-diazaspiro[4.4]nonan-4-one, a spirocyclic thiohydantoin derivative of significant interest in medicinal chemistry and drug development. The spiro-thiohydantoin scaffold is a key pharmacophore in a range of biologically active molecules, exhibiting diverse therapeutic potential.[1][2] Unambiguous structural confirmation is a critical prerequisite for meaningful structure-activity relationship (SAR) studies and the advancement of drug discovery programs.[3] This document outlines a systematic workflow, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and X-ray crystallography. It is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but the underlying scientific rationale for each analytical choice and data interpretation strategy.
Introduction: The Significance of the Spiro-Thiohydantoin Scaffold
The 1,3-diazaspiro[4.4]nonane core, particularly when functionalized as a thiohydantoin, represents a privileged scaffold in medicinal chemistry. Thiohydantoins, as sulfur analogs of hydantoins, exhibit a wide array of pharmacological activities, including anticonvulsant, anticancer, and antimicrobial properties.[1][2] The spirocyclic nature of the [4.4]nonane system introduces a rigid, three-dimensional geometry, which can facilitate precise interactions with biological targets.[4] The synthesis of such spiro-fused thiohydantoins has been a subject of considerable interest, with various synthetic routes developed to access this versatile molecular architecture.[5]
Given the therapeutic potential of this class of compounds, the definitive determination of their structure is of paramount importance. This guide will walk through a logical and self-validating process for the complete characterization of this compound.
The Integrated Approach to Structure Elucidation
A singular analytical technique is rarely sufficient for the unambiguous elucidation of a novel chemical entity. A robust and trustworthy structural assignment is achieved through the convergence of data from multiple, complementary analytical methods. The workflow presented here is designed to be self-validating, where the results from one technique corroborate and refine the hypotheses drawn from another.
Figure 1: A representative workflow for the structure elucidation of this compound.
Mass Spectrometry: Determining the Molecular Formula
High-resolution mass spectrometry (HRMS) is the foundational step, providing the accurate mass of the molecular ion, which in turn allows for the determination of the molecular formula.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve a small amount of the purified compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled with a high-resolution mass analyzer (e.g., Orbitrap or TOF).
-
Analysis Mode: Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Data Acquisition: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire the spectrum over a mass range of m/z 50-500.
-
Data Analysis: Determine the accurate mass of the [M+H]⁺ ion and use a formula calculator to deduce the elemental composition. For this compound (C₇H₁₀N₂OS), the expected monoisotopic mass is 170.0565. The protonated molecule [M+H]⁺ would have an m/z of 171.0643.
Data Presentation: Expected HRMS Data
| Parameter | Expected Value |
| Molecular Formula | C₇H₁₀N₂OS |
| Monoisotopic Mass | 170.0565 u |
| [M+H]⁺ (calculated) | 171.0643 m/z |
| [M+Na]⁺ (calculated) | 193.0462 m/z |
Fragmentation Analysis (MS/MS)
Figure 2: A proposed fragmentation pathway for this compound.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
FT-IR spectroscopy is a rapid and effective method for identifying the characteristic functional groups present in the molecule. The substitution of a carbonyl group with a thiocarbonyl group in the hydantoin ring leads to distinct and readily identifiable vibrational bands.[3]
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the purified solid directly on the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Data Processing: Perform a background scan (with a clean, empty ATR crystal) and subtract it from the sample spectrum.
Data Presentation: Characteristic IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Rationale |
| N-H Stretch | 3200-3100 | Stretching vibration of the N-H bonds in the thiohydantoin ring.[3] |
| C-H Stretch (sp³) | 2950-2850 | Stretching vibrations of the C-H bonds in the cyclopentane ring. |
| C=O Stretch (Amide) | 1740-1700 | Stretching vibration of the C4 carbonyl group.[3] |
| C=S Stretch (Thioamide) | 1300-1100 | Stretching vibration of the C2 thiocarbonyl group. This is a key diagnostic peak.[3] |
The presence of a strong absorption band around 1720 cm⁻¹ and another in the 1200 cm⁻¹ region, coupled with the absence of a second carbonyl band around 1780 cm⁻¹, provides strong evidence for the 2-thiohydantoin structure.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of 1D (¹H and ¹³C) and 2D NMR experiments (COSY, HSQC, HMBC) allows for the complete assignment of all proton and carbon signals and establishes the connectivity of the atoms.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
1D NMR Acquisition:
-
¹H NMR: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence.
-
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule.
-
Data Interpretation and Expected Chemical Shifts
The chemical shifts are influenced by the electronic environment of each nucleus. The electronegative nitrogen atoms and the carbonyl/thiocarbonyl groups will deshield adjacent protons and carbons, causing them to resonate at higher ppm values.
¹H NMR Spectroscopy
-
N-H Protons: Two broad singlets are expected for the N1-H and N3-H protons, typically in the range of 9.0-11.0 ppm in DMSO-d₆.[1] The N-H protons in thiohydantoins are generally deshielded compared to their hydantoin counterparts.[3]
-
Cyclopentane Protons: The eight protons of the cyclopentane ring will appear as complex multiplets in the aliphatic region, typically between 1.5-2.5 ppm. Due to the spirocyclic nature, these protons are diastereotopic and will likely show complex splitting patterns.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is particularly diagnostic for this class of compounds.
Data Presentation: Expected ¹³C NMR Chemical Shifts
| Carbon Atom | Expected Chemical Shift (ppm) | Rationale |
| C2 (C=S) | 185-175 | The thiocarbonyl carbon is significantly deshielded and is a key identifier of the 2-thiohydantoin structure.[1] |
| C4 (C=O) | 175-170 | The carbonyl carbon of the amide group.[1] |
| C5 (Spiro Carbon) | 75-65 | The quaternary spiro carbon, deshielded by the adjacent nitrogen and carbonyl group. |
| Cyclopentane Carbons | 40-20 | The methylene carbons of the cyclopentane ring. |
2D NMR for Connectivity Confirmation
Figure 3: Key HMBC and COSY correlations for confirming the structure of this compound.
-
HMBC: Key correlations from the N-H protons to the C2, C4, and C5 carbons will unequivocally establish the thiohydantoin ring structure. Correlations from the cyclopentane protons to the spiro C5 carbon will confirm the spirocyclic junction.
-
HSQC: This experiment will link each proton signal from the cyclopentane ring to its directly attached carbon, allowing for the unambiguous assignment of the aliphatic ¹³C signals.
X-ray Crystallography: The Definitive Proof
Single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure, including relative and absolute stereochemistry, bond lengths, and bond angles.[7] While obtaining suitable crystals can be a challenge, the resulting data is unparalleled in its detail.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound by slow evaporation of a saturated solution in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).
-
Data Collection: Mount a suitable crystal on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å). Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.[8]
While a crystal structure for the exact title compound is not publicly available as of the date of this guide, the structures of closely related spirohydantoins have been reported, confirming the general geometry and bond parameters expected for this class of molecules.[8][9] The X-ray data would definitively confirm the spiro linkage at C5 and the positions of the carbonyl and thiocarbonyl groups.
Conclusion
The structural elucidation of this compound is a systematic process that relies on the synergistic application of modern analytical techniques. By integrating data from mass spectrometry, IR spectroscopy, and a suite of NMR experiments, a confident structural assignment can be achieved. High-resolution mass spectrometry establishes the elemental composition, while IR spectroscopy confirms the presence of key functional groups, most notably the diagnostic thiocarbonyl and carbonyl moieties. The core of the elucidation lies in comprehensive NMR analysis, where 1D and 2D techniques work in concert to map out the molecular framework and the connectivity between the thiohydantoin and cyclopentane rings. Finally, where possible, single-crystal X-ray diffraction provides the ultimate, unambiguous confirmation of the three-dimensional structure. This rigorous, multi-technique approach ensures the scientific integrity of the structural assignment, providing a solid foundation for further research and development in the promising field of spiro-thiohydantoin-based therapeutics.
References
-
Shafiee, A., & Ghassem-Abadi, R. (2010). A Simple Synthesis of 2-Thiohydantoins. Molecules, 15(12), 9133-9139. [Link]
-
Abdel-Wahab, B. F., Abdel-Aziem, A., El-Awaad, E., & Ahmed, H. A. (2021). Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments. Molecules, 26(11), 3328. [Link]
-
Mondal, S., & Padmanabhan, B. (2016). Synthesis of hydantoins and thiohydantoins spiro-fused to pyrrolidines: druglike molecules based on the 2-arylethyl amine scaffold. Beilstein Journal of Organic Chemistry, 12, 2186–2196. [Link]
-
Ivanova, G., Stoyanov, S., & Petrov, V. (2005). Synthesis, Spectroscopic Characterization and ab initio Investigation of Thioanalogues of Spirohydantoins. Croatica Chemica Acta, 78(1), 107-113. [Link]
-
van de Ven, L. J. M., & de Haan, J. W. (1975). 1H and 13C NMR spectral data for spiro[2.4]heptadiene-4,6 and spiro[4.4]nonadiene-1,3. Journal of Magnetic Resonance, 19(1), 31-36. [Link]
-
PubChem. (n.d.). 1,3-Diazaspiro[4.4]non-1-en-4-one. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 2-Butyl-1,3-diazaspiro(4.4)non-1-en-4-one hydrochloride. National Center for Biotechnology Information. [Link]
-
Lasko, L. M., Jakob, C. G., Edalji, R. P., Qiu, W., Montgomery, D., Digiammarino, E. L., ... & Lall, M. S. (2021). Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases. Bioorganic & Medicinal Chemistry Letters, 39, 127854. [Link]
-
Delgado, G. E., Hernández, M. O., Mora, A. J., Bahsas, A., & González, T. (2016). Synthesis, Spectroscopic Characterization, and Crystal Structure Analysis of rac-2-thiohydantoin-methionine. Journal of Chemical Crystallography, 46(1-2), 29-35. [Link]
-
Rivero, I. A., Espinoza, K., & Soman, P. (2011). Microwave-assisted synthesis of cycloalkane- and piperidinespirohydantoins. ARKIVOC, 2011(7), 246-256. [Link]
-
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
-
University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. UCLA Chemistry & Biochemistry. [Link]
-
Wikipedia. (2026). X-ray crystallography. [Link]
-
El-Gazzar, M. G., Sayed, A. R., & El-Gazzar, A. B. A. (2022). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. Scientific Reports, 12(1), 1-11. [Link]
-
Kádas, I., Szánthó, G., & Dancsó, A. (2013). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 48(5), 589-595. [Link]
-
Reich, H. J. (n.d.). 13C NMR Chemical Shifts. University of Wisconsin. [Link]
-
de Graaf, R. A., Brown, P. B., McIntyre, S., Nixon, T. W., Behar, K. L., & Rothman, D. L. (2018). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. NMR in Biomedicine, 31(10), e3916. [Link]
-
Vessecchi, R., Galembeck, S. E., & Lopes, N. P. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 433-452. [Link]
-
Conesa-García, C., & Concellón, J. M. (2008). Synthesis of 2-azaspiro[4.4]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions. Organic & Biomolecular Chemistry, 6(21), 3971-3977. [Link]
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Spectroscopic Characterization and ab initio Investigation of Thioanalogues of Spirohydantoins [hrcak.srce.hr]
- 4. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of hydantoins and thiohydantoins spiro-fused to pyrrolidines: druglike molecules based on the 2-arylethyl amine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fragmentation study of major spirosolane-type glycoalkaloids by collision-induced dissociation linear ion trap and infrared multiphoton dissociation Fourier transform ion cyclotron resonance mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1,3-Diazaspiro[4.4]non-1-en-4-one | C7H10N2O | CID 22117885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Synthesis of Novel Spirothiohydantoin Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Spiro-Center as a Nexus of Chemical and Biological Innovation
In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer enhanced pharmacological properties is relentless. Spirocyclic systems, characterized by a single atom shared between two rings, have emerged as privileged scaffolds. Their rigid, three-dimensional nature allows for precise spatial orientation of functional groups, often leading to improved potency, selectivity, and pharmacokinetic profiles compared to their flatter, non-spirocyclic counterparts.[1]
When the spirocyclic core is fused with a thiohydantoin moiety—a sulfur-containing analog of hydantoin—a class of compounds with remarkable therapeutic potential is born.[2][3] Spirothiohydantoins have demonstrated a broad spectrum of biological activities, including anticonvulsant, anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5][6][7] This guide eschews a conventional, rigid template to provide a fluid, in-depth exploration of the core synthetic strategies for accessing these valuable compounds. It is designed to be a practical and intellectually stimulating resource, explaining not just the "how" but the fundamental "why" behind the synthetic choices, empowering researchers to innovate within this exciting chemical space.
Chapter 1: Foundational Strategies - Building the Spirothiohydantoin Core
The construction of the spirothiohydantoin scaffold can be approached from several distinct strategic directions. The choice of method is often dictated by the availability of starting materials, the desired substitution pattern (mono-thio vs. di-thio), and the overall complexity of the target molecule.
The Bucherer-Bergs Reaction and Its Thio-Analogs: A Classic Reimagined
The Bucherer-Bergs reaction is a cornerstone multicomponent reaction (MCR) for producing 5,5-disubstituted hydantoins from a ketone, cyanide, and ammonium carbonate.[8][9][10][11][12] Its true power lies in its adaptability for generating the thiohydantoin core through strategic modification of the reagents.
Causality of the Reaction: The reaction's elegance stems from its sequential, one-pot nature. A ketone (the source of the spiro-carbon) first reacts with cyanide to form a cyanohydrin. In situ, ammonium carbonate provides both ammonia and carbon dioxide. The ammonia displaces the hydroxyl group of the cyanohydrin to form an aminonitrile, a key intermediate. This aminonitrile then undergoes cyclization with carbon dioxide to build the hydantoin ring.[8][9]
For the synthesis of thiohydantoins, this classic pathway is modified by replacing the oxygen source (CO2) with a sulfur source.
-
Synthesis of Spiro-2,4-dithiohydantoins: One effective variation involves the reaction of a cyclic ketone with carbon disulfide (CS₂) and ammonium cyanide. This provides direct access to the dithio-scaffold.[9]
-
Synthesis of Spiro-4-thiohydantoins: Alternatively, treating a ketone with ammonium monothiocarbamate and sodium cyanide can yield the 5,5-disubstituted 4-thiohydantoins.[9]
Mechanistic Rationale: Modified Bucherer-Bergs for Thiohydantoins
The mechanism proceeds through the formation of an aminonitrile intermediate, analogous to the classic reaction. The crucial difference lies in the cyclization step, where the aminonitrile reacts with a sulfur-donating species like CS₂ instead of CO₂.
Caption: Mechanism of the modified Bucherer-Bergs reaction for dithiohydantoin synthesis.
This approach is highly valuable for its use of simple, readily available starting materials (a cyclic ketone, a cyanide source, and a sulfur source) to rapidly construct the core spiro-dithiohydantoin structure in a single pot.
Post-Cyclization Thionation: A Direct and Reliable Transformation
Perhaps the most direct and widely employed method for synthesizing spirothiohydantoins is the thionation of a pre-formed spirohydantoin or spiro-thiohydantoin precursor. This method offers excellent control, as the spirohydantoin can be synthesized and purified first, ensuring a clean conversion to the desired thio-derivative.
The Reagent of Choice: Lawesson's Reagent: The premier thionating agent for this transformation is Lawesson's Reagent (LR) or, alternatively, phosphorus pentasulfide (P₄S₁₀).[13] LR is particularly effective for converting carbonyls (amides and ketones) into thiocarbonyls under relatively mild conditions. The driving force is the formation of a stable P-O bond, which is thermodynamically more favorable than a P-S bond.
Mechanistic Insight: The Thionation Process
The reaction proceeds via a [2+2] cycloaddition of the carbonyl oxygen onto the P=S bond of the reagent, followed by cycloreversion to form the thiocarbonyl and a phosphorus-oxygen byproduct.
Caption: Simplified mechanism of carbonyl thionation using Lawesson's Reagent.
Self-Validating Protocol: The success of this method relies on precise stoichiometric control. Using a 2:1 molar ratio of Lawesson's Reagent to spirohydantoin in a high-boiling solvent like toluene or xylene typically ensures the conversion of both carbonyl groups to yield the spiro-2,4-dithiohydantoin.[13] The progress can be monitored by Thin Layer Chromatography (TLC), and the product often crystallizes upon cooling, simplifying purification.
Direct Cyclization: Building from Spiro-Amino Acids
A highly convergent and atom-economical approach involves the direct reaction of a spiro-α-amino acid (e.g., 1-aminocyclopentanecarboxylic acid) with a thiourea or an isothiocyanate derivative.[2][14] This method constructs the thiohydantoin ring directly onto the pre-existing spiro scaffold.
Causality and Control: The reaction between an α-amino acid and thiourea at high temperatures proceeds via an initial nucleophilic attack of the amino acid's carboxyl group by thiourea, followed by an intramolecular cyclization where the α-amino group attacks the thiocarbonyl.[15] This sequence ensures that the stereochemistry at the α-carbon is typically retained.[15]
Caption: Workflow for the direct synthesis of spiro-2-thiohydantoins from spiro α-amino acids.
This method is particularly advantageous for its simplicity and for producing 2-thiohydantoins directly, which can be challenging to obtain selectively via other routes.[14][15]
Chapter 2: The Power of Multicomponent Reactions (MCRs) for Scaffold Diversity
MCRs are powerful tools in drug discovery, enabling the rapid assembly of complex molecules from simple building blocks in a single synthetic step.[16][17] While not always providing a direct, one-pot route to the final spirothiohydantoin, they are instrumental in generating diverse and complex spirocyclic intermediates.
The Ugi Reaction: A Gateway to Complex Spiro-Amides
The Ugi four-component reaction (U-4CR) combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like α-acylamino amide.[18] When a cyclic ketone and a cyclic amino acid are used, the Ugi reaction becomes a formidable tool for generating complex spiro-peptidomimetics.[16][17]
These Ugi adducts, rich in functional groups, are ideal substrates for post-Ugi transformations. A subsequent cyclization step, often induced by a base, can be designed to form various heterocyclic rings, including hydantoin-like structures, fused to the spiro core. While direct synthesis of a thiohydantoin is not typical, a thionation step (as described in Sec 1.2) on a spiro-hydantoin derived from an Ugi product is a viable and powerful strategy for creating novel and highly substituted analogs.
Related MCRs for Sulfur Heterocycle Synthesis
While the Ugi reaction focuses on amide bond formation, other MCRs are tailored for sulfur heterocycle synthesis and offer strategic insights.
-
Asinger Reaction: This MCR synthesizes 3-thiazolines from an α-halo-carbonyl, a second carbonyl component, ammonia, and a sulfur source (like NaSH or elemental sulfur).[19][20] Its relevance lies in its ability to efficiently create C-S and C-N bonds in one pot, a foundational principle in thiohydantoin synthesis.
-
Gewald Reaction: The Gewald reaction is a one-pot synthesis of polysubstituted 2-aminothiophenes from a ketone, an α-cyanoester, and elemental sulfur.[21][22][23][24][25] The resulting 2-aminothiophene products are versatile building blocks. They contain an amine and a thiophene ring, which can be further functionalized and cyclized to form more complex condensed heterocyclic systems, offering an alternative, multi-step pathway to novel sulfur-containing spiro-compounds.
Chapter 3: Synthesis Protocols and Data Management
A commitment to scientific integrity requires that protocols be described as self-validating systems. The following methodologies are based on established literature and include details for reaction setup, workup, and purification.
Summary of Synthetic Approaches
The following table provides a comparative overview of the primary synthetic strategies discussed.
| Synthetic Strategy | Key Starting Materials | Core Reagents | Product Type | Key Advantages |
| Modified Bucherer-Bergs | Cyclic Ketone | KCN, (NH₄)₂CO₃, CS₂ | Spiro-2,4-dithiohydantoin | One-pot, uses simple starting materials.[9] |
| Post-Cyclization Thionation | Pre-formed Spirohydantoin | Lawesson's Reagent or P₄S₁₀ | Spiro-2,4-dithiohydantoin | High-yielding, clean conversion, good control.[13] |
| Selective Hydrolysis | Spiro-2,4-dithiohydantoin | Ba(OH)₂ or 2-Aminoethanol/HCl | Spiro-2-thiohydantoin or Spiro-4-thiohydantoin | Allows access to specific mono-thio isomers.[13][14] |
| Direct Cyclization | Spiro α-Amino Acid | Thiourea | Spiro-2-thiohydantoin | Atom-economical, simple, retains stereochemistry.[14][15] |
Detailed Experimental Protocols
Protocol 1: Synthesis of Cyclopentanespiro-5-(2,4-dithiohydantoin) via Thionation [13]
-
Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add cyclopentanespiro-5-hydantoin (0.01 mol) and Lawesson's Reagent (8.08 g, 0.02 mol).
-
Reaction: Add 50 mL of dry toluene. Heat the suspension to reflux and maintain for 6 hours. Monitor the reaction progress by TLC (e.g., using a 2:1 hexanes:ethyl acetate mobile phase).
-
Workup: After completion, filter the hot reaction mixture to remove insoluble byproducts.
-
Purification: Allow the filtrate to cool to room temperature, then place it in an ice bath to induce crystallization. Collect the solid product by vacuum filtration. Recrystallize the crude product from a methanol/water solution to yield the pure dithiohydantoin. Yields are typically high (82-96%).[13]
Protocol 2: Synthesis of Cycloalkanespiro-5-(4-thiohydantoin) from a Dithio-precursor [13]
-
Setup: In a round-bottom flask, suspend the starting cycloalkanespiro-5-(2,4-dithiohydantoin) (e.g., 1b-2b from the source) (0.01 mol) in a 10% aqueous solution of 2-aminoethanol (30 mL).
-
Reaction (Step A - Ring Opening/Substitution): Heat the mixture to reflux (approx. 100 °C) for 1.5 hours. The 2-thio position is more reactive and will react with the aminoethanol.
-
Workup (Step A): Cool the reaction mixture. The intermediate product, 4-(2-hydroxyethylimino)cycloalkanespiro-5-(2-thiohydantoin), will precipitate. Collect this solid.
-
Reaction (Step B - Hydrolysis): Reflux the collected intermediate in 20% aqueous HCl for 1 hour. This step hydrolyzes the imine functionality back to a carbonyl group.
-
Purification: Cool the acidic solution and neutralize carefully. Collect the precipitated product, which is the desired cycloalkanespiro-5-(4-thiohydantoin). Recrystallize from an appropriate solvent system.
Protocol 3: Synthesis of Spiro-2-thiohydantoins from 1-Aminocycloalkanecarboxylic Acids [14]
-
Setup: In a reaction vessel suitable for high-temperature reactions, thoroughly mix the 1-aminocycloalkanecarboxylic acid (1 part) and thiourea (1.5-2 parts).
-
Reaction: Heat the solvent-free mixture to a molten state (typically 170-220 °C). The reaction involves the evolution of ammonia gas. Maintain the temperature until the reaction is complete (monitor by TLC of dissolved aliquots).
-
Workup: Cool the reaction mixture until it solidifies.
-
Purification: Dissolve the crude solid in a suitable solvent and purify by recrystallization or column chromatography to obtain the pure spiro-2-thiohydantoin. This method offers the advantages of simplicity and low cost.[15]
Spectroscopic Characterization: A Self-Validating System
Confirmation of the synthesized spirothiohydantoin structure is paramount. A combination of spectroscopic techniques provides an unambiguous validation of the final product.
-
¹³C NMR Spectroscopy: This is the most definitive tool for confirming thionation. The conversion of a carbonyl group (C=O), which typically resonates at ~170-180 ppm, to a thiocarbonyl group (C=S) results in a significant downfield shift to ~200-210 ppm. Observing this shift is a key indicator of a successful reaction.[13]
-
¹H NMR Spectroscopy: While less dramatic, changes in the electronic environment upon thionation can cause subtle shifts in the signals of adjacent protons. The spectra are crucial for confirming the overall integrity of the spiro-alkane ring and other substituents.
-
Infrared (IR) Spectroscopy: The disappearance of a strong C=O stretching band (typically ~1700-1750 cm⁻¹) and the appearance of a C=S stretching band (weaker, ~1100-1250 cm⁻¹) can be indicative of the transformation.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is essential for confirming the molecular formula of the final product, ensuring that the desired elemental composition has been achieved.[17]
Chapter 4: Conclusion and Future Outlook
The synthesis of novel spirothiohydantoin compounds is a dynamic and rewarding field of research. The methodologies outlined in this guide—from variations of classic named reactions to modern multicomponent strategies and direct thionation—provide a robust toolkit for accessing a wide array of molecular structures. The inherent rigidity of the spiro-center combined with the unique electronic and hydrogen-bonding properties of the thiohydantoin ring makes these compounds perennial candidates for drug discovery programs.[3][4][6][26][27] Future advancements will likely focus on developing enantioselective syntheses to access single-enantiomer products, further expanding the utility of these powerful scaffolds in the rational design of next-generation therapeutics.
References
-
Basso, A., Banfi, L., Riva, R., & Guanti, G. (2018). Exploitation of the Ugi 5-Center-4-Component Reaction (U-5C-4CR) for the Generation of Diverse Libraries of Polycyclic (Spiro)Compounds. Frontiers in Chemistry. Available from: [Link]
-
Basso, A., Banfi, L., Riva, R., & Guanti, G. (2018). Exploitation of the Ugi 5-Center-4-Component Reaction (U-5C-4CR) for the Generation of Diverse Libraries of Polycyclic (Spiro)Compounds. PMC - PubMed Central. Available from: [Link]
-
Wikipedia. (n.d.). Gewald reaction. Available from: [Link]
-
Strupiñski, R., & Kornicka, A. (2012). Two methods for spirothiohydantoin synthesis. Acta Chimica Slovenica. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. Available from: [Link]
-
Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Journal of Organic Chemistry. Available from: [Link]
-
Tang, X., Tao, Q., Song, L., & Van der Eycken, E. V. (2021). Recent advances in post Ugi-4CR dearomatizations for constructing spiro heterocycles. Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]
-
Wikipedia. (n.d.). Bucherer–Bergs reaction. Available from: [Link]
-
Name Reactions. (n.d.). Bucherer-Bergs Reaction. Available from: [Link]
-
Marinov, M., Minchev, S., Stoyanov, N., Ivanova, G., Spassova, M., & Enchev, V. (2004). Synthesis, Spectroscopic Characterization and ab initio Investigation of Thioanalogues of Spirohydantoins. CORE. Available from: [Link]
-
ResearchGate. (n.d.). New spirohydantoin derivatives - Synthesis, pharmacological evaluation, and molecular modeling study | Request PDF. Available from: [Link]
-
Czopek, A., et al. (2016). NEW SPIROHYDANTOIN DERIVATIVES - SYNTHESIS, PHARMACOLOGICAL EVALUATION, AND MOLECULAR MODELING STUDY. PubMed. Available from: [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of spiro tricyclic scaffold 4. Reagents and conditions: (A)... | Download Scientific Diagram. Available from: [Link]
-
Mojtahedi, M. M., et al. (2020). Applying Gewald reaction for the preparation of some novel aminothieno derivatives featuring noroxymorphone skeletal backbone. Taylor & Francis Online. Available from: [Link]
-
Wikipedia. (n.d.). Asinger reaction. Available from: [Link]
-
Ghanbari, M. M. (2023). Synthesis of novel spiro heterocyclic compounds contain thiohydantoin. Hilaris Publisher. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Available from: [Link]
-
Sebha University. (n.d.). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of Spirohydantoins and Spiro-2,5-diketopiperazines via Resin-Bound Cyclic α,α-Disubstituted α-Amino Esters | Request PDF. Available from: [Link]
-
Wikipedia. (n.d.). Ugi reaction. Available from: [Link]
-
Perdicchia, D., et al. (2012). A Simple Synthesis of 2-Thiohydantoins. PMC - PubMed Central - NIH. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of Hydantoins and Thiohydantoins Spiro-Fused to Pyrrolidines: Druglike Molecules Based on the 2-Arylethyl Amine Scaffold | Request PDF. Available from: [Link]
-
Scientific Reports. (2025). Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods. NIH. Available from: [Link]
-
Al-Ostath, A., et al. (2023). Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments. MDPI. Available from: [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis, Spectroscopic Characterization and ab initio Investigation of Thioanalogues of Spirohydantoins. Available from: [Link]
-
Wang, Y., et al. (2023). Spiroleiferthione A and Oleiferthione A: Two Unusual Isothiocyanate-Derived Thioketone Alkaloids from Moringa oleifera Lam. Seeds. MDPI. Available from: [Link]
-
Kim, J., & Shin, D. (2019). Recent applications of hydantoin and thiohydantoin in medicinal chemistry. PubMed. Available from: [Link]
-
Errayes, A., Darwish, M., & Alzaedi, A. (2025). Chemical Synthesis Strategies for Thiohydantoin Derivatives: A Comprehensive Review. Mediterranean Journal of Chemistry. Available from: [Link]
-
Karahalios, P., et al. (2021). Still Relevant Today: The Asinger Multicomponent Reaction. PubMed. Available from: [Link]
-
Santos, C. M. M., & Silva, A. M. S. (2023). Syntheses and medicinal chemistry of spiro heterocyclic steroids. PMC - NIH. Available from: [Link]
-
MDPI. (2024). Recent Advances in the Total Synthesis of Spirotryprostatin Alkaloids. Available from: [Link]
-
UCLA Chemistry and Biochemistry. (n.d.). WebSpectra - Problems in NMR and IR Spectroscopy. Available from: [Link]
-
RSC Publishing. (n.d.). Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review. Available from: [Link]
Sources
- 1. Syntheses and medicinal chemistry of spiro heterocyclic steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchemrev.com [jchemrev.com]
- 3. Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 10. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. Bucherer-Bergs Reaction [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. Two methods for spirothiohydantoin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Simple Synthesis of 2-Thiohydantoins† - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Exploitation of the Ugi 5-Center-4-Component Reaction (U-5C-4CR) for the Generation of Diverse Libraries of Polycyclic (Spiro)Compounds [frontiersin.org]
- 17. Exploitation of the Ugi 5-Center-4-Component Reaction (U-5C-4CR) for the Generation of Diverse Libraries of Polycyclic (Spiro)Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ugi reaction - Wikipedia [en.wikipedia.org]
- 19. Asinger reaction - Wikipedia [en.wikipedia.org]
- 20. Still Relevant Today: The Asinger Multicomponent Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Gewald reaction - Wikipedia [en.wikipedia.org]
- 22. Gewald Reaction [organic-chemistry.org]
- 23. [PDF] Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. | Semantic Scholar [semanticscholar.org]
- 24. quod.lib.umich.edu [quod.lib.umich.edu]
- 25. tandfonline.com [tandfonline.com]
- 26. NEW SPIROHYDANTOIN DERIVATIVES - SYNTHESIS, PHARMACOLOGICAL EVALUATION, AND MOLECULAR MODELING STUDY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Exploratory Screening of 2-Sulfanylidene-1,3-diazaspiro[4.4]nonan-4-one Derivatives
This guide provides a comprehensive framework for the initial biological evaluation of novel 2-sulfanylidene-1,3-diazaspiro[4.4]nonan-4-one derivatives. As a scaffold related to spirohydantoins, this class of compounds presents significant opportunities in the search for new therapeutic agents, particularly in oncology and infectious diseases. This document is intended for researchers, scientists, and drug development professionals, offering a scientifically rigorous, field-proven approach to exploratory screening. The narrative emphasizes the causal logic behind experimental choices, ensuring that each step provides a clear, actionable outcome for hit identification and characterization.
Section 1: The Rationale for Screening—A Strategy Rooted in Chemical Precedent
The 1,3-diazaspiro[4.4]nonan-4-one core is a spirocyclic heterocyclic system. Spirohydantoin and thiohydantoin derivatives have demonstrated a wide range of biological activities, including anticonvulsant, antiarrhythmic, and notably, anticancer and antimicrobial effects.[1][2] Novel derivatives of spirohydantoin have been shown to induce growth inhibition and apoptosis in leukemia cells, supporting the rationale for prioritizing an anticancer screening cascade.[3] The presence of the sulfanylidene (thione) group in the target scaffold also suggests potential for unique biological interactions compared to its oxygenated (hydantoin) counterparts, making antimicrobial screening a valuable parallel path of investigation.[4]
Our exploratory screening strategy is therefore designed as a tiered cascade. The primary objective is to efficiently identify "hits"—compounds exhibiting significant biological activity at a defined concentration—and to deprioritize inactive compounds. This is followed by secondary assays to confirm activity, assess the mode of action (e.g., cytotoxicity vs. cytostatic effects), and establish a preliminary therapeutic window.
Section 2: The Anticancer Screening Cascade
The search for novel anticancer agents begins with a broad screen for cytotoxicity against relevant cancer cell lines. This primary assay serves as a gatekeeper for advancing compounds to more complex mechanistic studies. A well-designed cascade ensures that resources are focused on the most promising molecules.[5][6]
Primary Screening: Assessing General Cytotoxicity
The first step is to determine the direct effect of the derivatives on cancer cell viability. The MTT assay is a robust, cost-effective, and widely adopted colorimetric method for this purpose.[7][8] It measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[8]
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colorectal carcinoma[9]) in 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. A typical starting concentration range for a primary screen is 0.1 to 100 µM. Replace the old medium with the medium containing the test compounds. Include vehicle-only (e.g., DMSO) controls and untreated controls.
-
Incubation: Incubate the plates for a standard exposure time, typically 48 or 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[10] During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to a purple formazan precipitate.[8]
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[10]
-
Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. A "hit" is typically defined as a compound that causes ≥50% inhibition of cell viability at a specific concentration (e.g., 10 µM or 30 µM). From the dose-response curve generated, the half-maximal inhibitory concentration (IC50) can be calculated using non-linear regression analysis.[4][9] A lower IC50 value indicates greater potency.[9]
Table 1: Representative Data from Primary Cytotoxicity Screen
| Compound ID | Concentration (µM) | % Cell Viability (MCF-7) | IC50 (µM) | Hit? (≥50% inhibition @ 10µM) |
| S001 | 10 | 95.2 | >100 | No |
| S002 | 10 | 42.1 | 8.5 | Yes |
| S003 | 10 | 88.9 | 75.2 | No |
| S004 | 10 | 15.7 | 2.1 | Yes |
| Doxorubicin | 10 | 5.4 | 0.8 | Yes (Positive Control) |
Secondary Screening: Confirmation and Mechanism of Cell Death
Compounds identified as hits in the primary screen must be further investigated to confirm their activity and begin to elucidate their mechanism of action. It is crucial to distinguish between cytotoxic (cell-killing) and cytostatic (inhibiting proliferation) effects.[11]
Caption: Workflow for secondary validation of anticancer hits.
This assay complements the MTT assay by measuring membrane integrity. The release of the cytosolic enzyme LDH into the culture medium is a classic indicator of necrotic cell death.[12]
-
Cell Treatment: Seed and treat cells with the hit compounds at their approximate IC50 and 2x IC50 concentrations for 24-48 hours, as done for the MTT assay. Prepare a "maximum LDH release" control by treating some wells with a lysis buffer.[13]
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.[13]
-
LDH Reaction: In a new 96-well plate, mix the supernatant with the LDH assay reaction mixture, which contains lactate, NAD+, and a tetrazolium salt.
-
Incubation & Measurement: Incubate the plate for up to 30 minutes at room temperature, protected from light.[13] The LDH in the supernatant will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product. Stop the reaction and measure the absorbance at 490 nm.[12][14]
This flow cytometry-based assay is the gold standard for distinguishing between healthy, early apoptotic, late apoptotic, and necrotic cells.[15] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane.[16] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these cells.[15] Propidium iodide is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[15]
-
Cell Treatment: Treat cells in a 6-well plate with the hit compound at its IC50 concentration for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add FITC-conjugated Annexin V and PI solution to the cell suspension.[17]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[16]
-
Flow Cytometry Analysis: Analyze the stained cells immediately by flow cytometry. The results will segregate the cell population into four quadrants:
-
Q3 (Annexin V-/PI-): Live cells
-
Q4 (Annexin V+/PI-): Early apoptotic cells
-
Q2 (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Q1 (Annexin V-/PI+): Necrotic cells
-
A significant increase in the Annexin V+/PI- and Annexin V+/PI+ populations confirms that the compound induces apoptosis.
Section 3: The Antimicrobial Screening Cascade
Heterocyclic compounds, particularly those containing sulfur, are a rich source of antimicrobial agents.[15] A parallel screening effort to assess the antibacterial and antifungal activity of the this compound derivatives is therefore highly recommended.
Primary Screening: Minimum Inhibitory Concentration (MIC)
The primary goal is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents the visible growth of a microorganism.[2] The broth microdilution method is a standardized and efficient technique for determining MIC values.[10][18]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus for Gram-positive bacteria, Escherichia coli for Gram-negative bacteria, and Candida albicans for fungi) to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[2][19] Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[2]
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).[10] Concentrations may range from 256 µg/mL down to 0.5 µg/mL.
-
Inoculation and Incubation: Add the standardized bacterial or fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum). Incubate the plates at 37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for yeast.[10]
-
MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which no turbidity (growth) is observed.[10]
Table 2: Representative Data from Primary Antimicrobial (MIC) Screen
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| S001 | >256 | >256 | 128 |
| S002 | 16 | 64 | 32 |
| S003 | >256 | >256 | >256 |
| S004 | 8 | 16 | 8 |
| Ampicillin | 0.5 | 8 | N/A |
| Fluconazole | N/A | N/A | 2 |
Secondary Screening: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
For compounds showing potent inhibitory activity (a low MIC), it is important to determine if the effect is microbistatic (inhibiting growth) or microbicidal (killing the organism). This is achieved by determining the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC).
Caption: Workflow for characterizing antimicrobial hits.
-
Subculturing: Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells of the MIC plate that showed no visible growth.
-
Plating: Spread the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plates under the same conditions as the initial MIC assay.
-
MBC/MFC Determination: The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no or negligible colony growth on the agar plate).
Section 4: Conclusion and Path Forward
This in-depth guide outlines a logical and efficient exploratory screening cascade for this compound derivatives. By systematically applying this tiered approach, researchers can effectively identify compounds with promising anticancer or antimicrobial activity. Hits identified through this process provide a strong foundation for subsequent lead optimization studies, including structure-activity relationship (SAR) analysis, in vivo efficacy testing, and further mechanistic deconvolution. The self-validating nature of the protocols, moving from broad viability to specific mechanistic assays, ensures that decisions to advance or terminate a compound are based on a robust and comprehensive dataset.
References
-
Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved January 15, 2026, from [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved January 15, 2026, from [Link]
-
Creative Bioarray. (n.d.). In Vitro Cytotoxicity. Retrieved January 15, 2026, from [Link]
- Gąsiorowska, J., et al. (2021). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Molecules.
-
Kiss, R. (2014). Response to "Can someone advise me how to interpret my results of cytotoxicity using MTT assay?". ResearchGate. Retrieved January 15, 2026, from [Link]
-
Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved January 15, 2026, from [Link]
-
LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. Retrieved January 15, 2026, from [Link]
-
MDPI. (2023). Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. Retrieved January 15, 2026, from [Link]
-
Mitra, A., et al. (2009). Novel derivatives of spirohydantoin induce growth inhibition followed by apoptosis in leukemia cells. Biochemical Pharmacology, 77(3), 348-363. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved January 15, 2026, from [Link]
- Naydenova, E., et al. (2021). Synthesis and Characterization of N3-Acetyl Derivatives of Spirohydantoins. Journal of Chemical Technology and Metallurgy, 57(1), 25-31.
-
Rida, S. M., et al. (2019). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 24(18), 3322. [Link]
-
Singh, S., et al. (n.d.). A Review on the Some Biological Activities of the Hydantoin Derivatives. ResearchGate. Retrieved January 15, 2026, from [Link]
-
Sygnature Discovery. (n.d.). Screening Cascade Development Services. Retrieved January 15, 2026, from [Link]
-
Tusi, Z., et al. (2021). Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. Molecules, 26(23), 7179. [Link]
- van Meerloo, J., et al. (2011). Cell Sensitivity Assays: The MTT Assay. In Cancer Cell Culture (pp. 237-245). Humana Press.
-
Wang, P., et al. (2015). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Current Protocols in Toxicology, 65(1), 2.29.1-2.29.9. [Link]
- Wiegand, I., et al. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
-
Whitehead Institute. (2003). Screening Technique Streamlines Search for Anticancer Drug. Retrieved January 15, 2026, from [Link]
- Zhang, H., et al. (2014). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. Molecules, 19(11), 17894-17913.
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved January 15, 2026, from [Link]
-
CLYTE Technologies. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved January 15, 2026, from [Link]
-
Ellinghaus, H. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). [Video]. YouTube. [Link]
-
European Bioinformatics Institute. (n.d.). How to Develop a Successful in vitro Screening Strategy. Retrieved January 15, 2026, from [Link]
-
OZ Biosciences. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Retrieved January 15, 2026, from [Link]
- Patel, M. T., et al. (2022).
-
Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved January 15, 2026, from [Link]
-
ResearchGate. (2021). How to comment after finding IC50 according to MTT results?. Retrieved January 15, 2026, from [Link]
-
ResearchGate. (n.d.). The screening cascade of a typical project pursuing a small molecular.... Retrieved January 15, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Mechanistic insights on anticancer drugs with specific biological targets and signalling pathways [explorationpub.com]
- 4. clyte.tech [clyte.tech]
- 5. international-biopharma.com [international-biopharma.com]
- 6. researchgate.net [researchgate.net]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. bosterbio.com [bosterbio.com]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. youtube.com [youtube.com]
- 19. files.core.ac.uk [files.core.ac.uk]
2-Sulfanylidene-1,3-diazaspiro[4.4]nonan-4-one mechanism of action
An In-depth Technical Guide to the Postulated Mechanism of Action of 2-Sulfanylidene-1,3-diazaspiro[4.4]nonan-4-one
A Prospective Analysis for Researchers, Scientists, and Drug Development Professionals
Abstract
The compound this compound represents a novel chemical entity with significant therapeutic potential, yet its precise mechanism of action remains to be fully elucidated. This technical guide provides a comprehensive, prospective analysis of its likely biological activities, drawing upon the well-established pharmacology of its core structural motifs: the 2-thiohydantoin ring and the diazaspiro[4.4]nonane scaffold. This document is intended to serve as a foundational resource for researchers and drug development professionals, offering a scientifically grounded framework for investigating the mechanism of action of this promising compound. By synthesizing existing knowledge with proposed experimental strategies, this guide aims to accelerate the exploration of this compound as a potential therapeutic agent.
Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold
The pursuit of novel chemical scaffolds is a cornerstone of modern drug discovery. The compound this compound emerges from the convergence of two pharmacologically significant moieties: the 2-thiohydantoin core and a spirocyclic system. The 2-thiohydantoin ring, a sulfur analog of hydantoin, is a privileged scaffold found in a variety of biologically active molecules with a wide spectrum of activities, including anticancer, anti-inflammatory, and antimicrobial effects[1][2]. The spirocyclic nature of the diazaspiro[4.4]nonane component introduces conformational rigidity and a three-dimensional architecture that can enhance target specificity and improve pharmacokinetic properties[3].
While direct experimental data on this compound is not yet prevalent in the public domain, a detailed examination of its constituent parts allows for the formulation of a robust hypothesis regarding its mechanism of action. This guide will deconstruct the probable biological targets and signaling pathways influenced by this compound, propose a comprehensive research plan to validate these hypotheses, and provide detailed protocols for key experiments.
Postulated Mechanisms of Action: A Synthesis of Structural Insights
Based on the extensive literature on 2-thiohydantoin derivatives, we postulate that this compound is likely to exhibit activity in one or more of the following areas:
Anticancer Activity
The 2-thiohydantoin scaffold is a well-recognized pharmacophore in oncology. Derivatives have been shown to act as potent anticancer agents through various mechanisms[4][5].
-
Inhibition of Anti-Apoptotic Proteins: A prominent mechanism for thiohydantoin derivatives is the inhibition of anti-apoptotic proteins from the B-cell lymphoma 2 (Bcl-2) family, such as Mcl-1[6][7][8]. These proteins are crucial for cancer cell survival, and their inhibition can trigger apoptosis. We hypothesize that this compound may bind to the BH3-binding groove of Mcl-1, disrupting its interaction with pro-apoptotic proteins like Bak and Bax.
-
Cell Cycle Arrest: Certain 2-thiohydantoin derivatives have been observed to induce cell cycle arrest, particularly in the S phase, by targeting key regulators such as Cyclin-Dependent Kinase 2 (CDK2) and AKT1[5]. The spirocyclic component of our target compound could enhance the specificity of this interaction.
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. The 2-thiohydantoin core has been incorporated into molecules with significant anti-inflammatory properties[1].
-
COX-2 Inhibition: Molecular modeling studies suggest that 2-thiohydantoin derivatives can exhibit a substantial binding affinity towards the binding pocket of the cyclooxygenase-2 (COX-2) enzyme[1]. Inhibition of COX-2 would lead to a reduction in the production of pro-inflammatory prostaglandins. The unique three-dimensional structure of the spiro-moiety may confer enhanced selectivity for COX-2 over COX-1, potentially reducing gastrointestinal side effects associated with non-selective NSAIDs.
-
Modulation of Pro-inflammatory Cytokines: The anti-inflammatory effects could also be mediated by the downregulation of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α)[1].
Antimicrobial Activity
The thiohydantoin ring is present in compounds with demonstrated antibacterial and antifungal properties[2][9][10][11][12]. While the exact mechanisms are diverse, they often involve the disruption of essential cellular processes in microorganisms.
A Proposed Research Plan for Mechanistic Elucidation
To systematically investigate the mechanism of action of this compound, we propose a multi-tiered experimental approach.
Diagram: Proposed Research Workflow
Caption: A phased approach to elucidate the mechanism of action.
Detailed Experimental Protocols
Protocol: Mcl-1 Inhibition Assay (Fluorescence Polarization)
This assay is designed to quantify the ability of this compound to disrupt the interaction between Mcl-1 and a fluorescently labeled BH3 peptide.
Methodology:
-
Reagents: Recombinant human Mcl-1 protein, fluorescently labeled BIM BH3 peptide, assay buffer (e.g., PBS, 0.01% Triton X-100).
-
Procedure: a. Prepare a serial dilution of this compound. b. In a 384-well plate, add Mcl-1 protein and the fluorescently labeled BIM BH3 peptide. c. Add the test compound or vehicle control. d. Incubate at room temperature for 1 hour. e. Measure fluorescence polarization using a suitable plate reader.
-
Data Analysis: A decrease in fluorescence polarization indicates displacement of the labeled peptide and inhibition of the Mcl-1/BIM interaction. Calculate the IC₅₀ value.
Protocol: COX-2 Inhibition Assay (Cell-Based)
This protocol assesses the ability of the compound to inhibit COX-2 activity in a cellular context.
Methodology:
-
Cell Line: Use a cell line that expresses high levels of COX-2, such as RAW 264.7 macrophages.
-
Procedure: a. Seed cells in a 96-well plate and allow them to adhere. b. Pre-treat cells with various concentrations of this compound or a known COX-2 inhibitor (e.g., celecoxib) for 1 hour. c. Stimulate the cells with lipopolysaccharide (LPS) to induce COX-2 expression and prostaglandin E2 (PGE2) production. d. After an appropriate incubation period (e.g., 24 hours), collect the cell supernatant. e. Quantify the concentration of PGE2 in the supernatant using an ELISA kit.
-
Data Analysis: A dose-dependent reduction in PGE2 levels indicates COX-2 inhibition.
Data Presentation and Interpretation
Quantitative data from the proposed assays should be summarized for clear comparison.
Table 1: Hypothetical Bioactivity Profile of this compound
| Assay | Target/Pathway | Endpoint | Result (IC₅₀/EC₅₀) |
| Fluorescence Polarization | Mcl-1 Binding | IC₅₀ | To be determined |
| Cell Viability (e.g., A549) | Apoptosis Induction | IC₅₀ | To be determined |
| Cell Cycle Analysis | Cell Cycle Arrest | EC₅₀ | To be determined |
| PGE2 ELISA | COX-2 Inhibition | IC₅₀ | To be determined |
| Cytokine Profiling | Inflammatory Cytokines | IC₅₀ | To be determined |
Visualizing the Postulated Signaling Pathway
Diagram: Postulated Anticancer Mechanism via Mcl-1 Inhibition
Caption: Proposed inhibition of Mcl-1 leads to apoptosis.
Conclusion and Future Directions
The novel scaffold of this compound holds considerable promise as a starting point for the development of new therapeutic agents. The structural amalgamation of a 2-thiohydantoin core with a diazaspiro[4.4]nonane system suggests a high probability of potent and selective biological activity, particularly in the realms of oncology and inflammation. The research plan outlined in this guide provides a clear and logical path forward for the comprehensive elucidation of its mechanism of action. Future work should focus on lead optimization to enhance potency and selectivity, as well as in-depth preclinical evaluation to assess its therapeutic potential in relevant disease models.
References
- Synthesis of novel 2-thiohydantoin derivatives as potential anti-diabetic drugs. Univen Repository.
- Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments. MDPI.
- Chemical Synthesis Strategies for Thiohydantoin Derivatives: A Comprehensive Review.
- Study on Molecular Anti-tumor Mechanism of 2-Thiohydantoin Derivative based on Molecular Docking and Bioinform
- Recent Biological Applications and Chemical Synthesis of Thiohydantoins. SpringerLink.
- Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. MDPI.
- MCL1 inhibition targets Myeloid Derived Suppressors Cells, promotes antitumor immunity and enhances the efficacy of immune checkpoint blockade. PubMed.
- Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products.
- Synergistic Action of MCL-1 Inhibitor with BCL-2/BCL-XL or MAPK Pathway Inhibitors Enhances Acute Myeloid Leukemia Cell Apoptosis and Differenti
- An Efficient Synthesis of 1,3,7-Triazaspiro[4.4]Nonane-2,4-Dione Derivatives and Antimicrobial Activity Thereof.
- Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs.
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI.
- Co-inhibition of BCL-XL and MCL-1 with selective BCL-2 family inhibitors enhances cytotoxicity of cervical cancer cell lines. PMC.
Sources
- 1. mdpi.com [mdpi.com]
- 2. jchemrev.com [jchemrev.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. MCL1 inhibition targets Myeloid Derived Suppressors Cells, promotes antitumor immunity and enhances the efficacy of immune checkpoint blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic Action of MCL-1 Inhibitor with BCL-2/BCL-XL or MAPK Pathway Inhibitors Enhances Acute Myeloid Leukemia Cell Apoptosis and Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Co-inhibition of BCL-XL and MCL-1 with selective BCL-2 family inhibitors enhances cytotoxicity of cervical cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
An In-Depth Technical Guide to Identifying Potential Therapeutic Targets for 2-Sulfanylidene-1,3-diazaspiro[4.4]nonan-4-one
Abstract
The 2-Sulfanylidene-1,3-diazaspiro[4.4]nonan-4-one scaffold represents a compelling starting point for novel therapeutic development. Its core structure is a composite of the spirohydantoin and thiohydantoin moieties, pharmacophores present in numerous FDA-approved drugs and clinical candidates. This guide provides a comprehensive framework for drug development professionals to identify and validate the therapeutic targets of this specific molecule. We will explore hypothesis-driven strategies based on the known pharmacology of its parent scaffolds and detail robust, unbiased chemical proteomics workflows for novel target discovery. This document synthesizes field-proven insights with detailed, step-by-step protocols for key validation experiments, offering a practical roadmap from compound to clinical hypothesis.
Molecular Profile and Strategic Rationale
The compound this compound is a spirocyclic thiohydantoin. The spirocyclic nature reduces conformational flexibility, a feature that can enhance binding affinity and selectivity for a target protein. The thiohydantoin ring is a bioisostere of the hydantoin ring and is a critical pharmacophore in a range of clinically significant molecules.[1]
The rationale for a focused target identification campaign is built upon the established success of these core motifs:
-
Hydantoin Scaffold: This moiety is famously represented by Phenytoin, an anti-epileptic drug that functions as a voltage-gated sodium channel blocker.[2][3] Spirohydantoin derivatives have also been investigated as anticonvulsants, anticancer agents, and inhibitors of enzymes like aldose reductase.[4][5][6]
-
Thiohydantoin Scaffold: This core is central to the mechanism of potent androgen receptor (AR) antagonists like Enzalutamide, used in the treatment of castration-resistant prostate cancer.[7][8][9] Thiohydantoin derivatives have also shown broad biological activities, including as inhibitors of mutant isocitrate dehydrogenase (IDH1), urease, and as antimicrobial and anti-inflammatory agents.[1][10][11]
-
Spirocyclic Core: The fusion of rings through a single spiro-atom offers a unique three-dimensional architecture. This structural rigidity can be exploited to achieve high-affinity interactions within a target's binding pocket. Recent drug discovery efforts have identified novel spirohydantoins as selective inhibitors of p300/CBP histone acetyltransferases.[12][13]
Given this precedent, a systematic investigation into the targets of this compound is highly warranted.
Hypothesis-Driven Target Identification
Based on the pharmacology of the core scaffolds, we can formulate several primary hypotheses for potential target classes. The following subsections outline these classes and the initial validation strategies.
Target Class I: Nuclear Receptors
-
Primary Hypothesis: The thiohydantoin moiety strongly suggests potential activity as an Androgen Receptor (AR) antagonist.[14] Many potent AR antagonists utilize this scaffold to disrupt ligand-inducible transcription.[14][15]
-
Causality: In castration-resistant prostate cancer (CRPC), AR signaling remains a key driver of tumor growth, often due to receptor upregulation or mutation.[9] Thiohydantoins effectively antagonize the AR ligand-binding domain, preventing nuclear translocation and co-activator recruitment.
-
Experimental Validation:
-
Competitive Binding Assay: Assess the ability of the compound to displace a radiolabeled androgen (e.g., ³H-DHT) from the AR ligand-binding domain.
-
Cell-Based Reporter Assay: Utilize prostate cancer cell lines (e.g., LNCaP) engineered with an androgen-responsive reporter gene (e.g., luciferase). A potent antagonist will inhibit androgen-induced reporter activity.[14]
-
Antiproliferative Assay: Evaluate the compound's ability to inhibit the growth of androgen-dependent cancer cell lines, such as VCaP.[14]
-
Target Class II: Ion Channels
-
Primary Hypothesis: The hydantoin-like structure suggests potential modulation of voltage-gated sodium channels (Nav) .[16][17]
-
Causality: Hydantoin drugs like phenytoin stabilize the inactivated state of Nav channels, reducing neuronal hyperexcitability. This mechanism is central to their use in epilepsy and neuropathic pain.[2][17] While the thiohydantoin may alter this activity, the core structural similarity makes this a viable hypothesis.
-
Experimental Validation:
-
Electrophysiology: Use patch-clamp techniques on cells expressing specific Nav channel isoforms (e.g., Nav1.1, Nav1.2, Nav1.7) to directly measure the compound's effect on channel gating and current.
-
Radioligand Binding Assay: Test the compound's ability to displace known channel blockers, such as [³H]batrachotoxin, from neuronal membranes.[2]
-
Target Class III: Enzymes
-
Primary Hypothesis: The heterocyclic nature of the compound makes it a candidate for inhibiting various enzymes, including protein kinases , urease , or histone acetyltransferases (HATs) .
-
Causality:
-
Kinases: Many ATP-competitive kinase inhibitors utilize heterocyclic scaffolds that form key hydrogen bonds in the hinge region of the enzyme's active site.
-
Urease: Thiohydantoins have been shown to inhibit urease through interactions with the active site, making them potential treatments for infections caused by urease-producing bacteria like H. pylori.[10]
-
HATs (p300/CBP): Recently discovered spirohydantoins act as potent and selective inhibitors of the p300/CBP histone acetyltransferases, which are implicated in cancer progression.[12][13]
-
-
Experimental Validation:
-
Biochemical Assays: Perform in vitro enzymatic assays using purified recombinant target proteins (e.g., a panel of kinases, urease, p300).
-
Thermal Shift Assay (DSF): A rapid, high-throughput method to confirm direct binding by measuring the shift in a protein's melting temperature upon ligand binding.[18][19][20] A positive shift indicates stabilization and is strong evidence of a direct interaction.[21]
-
Unbiased Target Identification: A Chemical Proteomics Approach
When a compound's mode of action is completely unknown, or to uncover novel "off-target" effects, an unbiased approach is necessary.[22][23] Chemical proteomics is a powerful strategy to identify protein targets directly from a complex biological matrix, such as a cell lysate.[24][25][26]
The workflow involves synthesizing a "probe" version of the parent molecule, using it to "fish" for binding partners, and identifying those partners by mass spectrometry.[25][27]
Caption: Workflow for unbiased target discovery using chemical proteomics.
Key Considerations for the Chemical Proteomics Workflow:
-
Probe Design: A linker must be attached to a position on the molecule that does not disrupt its binding to the target. The choice of affinity tag (e.g., biotin) or clickable handle (e.g., alkyne) is critical for the subsequent purification.[28][29]
-
Controls are Critical: The most important control is a competition experiment, where the cell lysate is pre-incubated with an excess of the original, untagged "parent" compound. True targets, when identified by mass spectrometry, should show significantly reduced binding to the affinity probe in this competition sample.
-
Target Validation: Putative targets identified by mass spectrometry must be validated using orthogonal methods.[30] This can include genetic approaches like siRNA or CRISPR to confirm that depleting the target protein phenocopies the effect of the compound, or direct biochemical assays with the purified protein.[30][31]
Detailed Experimental Protocols
To translate theory into practice, this section provides detailed methodologies for two essential experiments in the target identification cascade.
Protocol 1: Target-Ligand Binding Validation by Differential Scanning Fluorimetry (DSF)
DSF, or Thermal Shift Assay, is a rapid and cost-effective method to confirm the direct physical binding of a small molecule to a purified protein.[19][20] Ligand binding typically stabilizes the protein's structure, increasing its thermal denaturation midpoint (Tm).[21][32]
Objective: To determine if this compound directly binds to a putative protein target by measuring a shift in the protein's melting temperature (ΔTm).
Materials:
-
Purified recombinant target protein (0.1-0.2 mg/mL).
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
SYPRO Orange dye (5000x stock).
-
Assay Buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).
-
Quantitative PCR (qPCR) instrument with a thermal ramping feature.
-
96- or 384-well PCR plates.
Methodology:
-
Preparation of Master Mix:
-
For a 1 mL master mix (sufficient for ~40 wells), combine:
-
989 µL Assay Buffer.
-
10 µL of 1 mg/mL target protein stock.
-
1 µL of 5000x SYPRO Orange dye (diluted 1:5 in buffer just before use for a 10x working stock).
-
-
Mix gently by inversion. Causality: The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed as it unfolds.[21][32]
-
-
Compound Plating:
-
In a PCR plate, add 2.5 µL of varying concentrations of the test compound (e.g., serial dilutions from 100 µM to 10 nM final concentration).
-
For control wells, add 2.5 µL of Assay Buffer containing the same percentage of DMSO as the compound wells.
-
-
Reaction Assembly:
-
Add 22.5 µL of the Protein/Dye Master Mix to each well. The final volume will be 25 µL.
-
Seal the plate securely with an optical seal.
-
Centrifuge briefly (e.g., 1 min at 1000 x g) to collect the contents at the bottom of the wells.
-
-
qPCR Instrument Setup:
-
Place the plate in the qPCR instrument.
-
Set up a melt curve protocol:
-
Initial temperature: 25 °C (hold for 1 min).
-
Ramp rate: 1 °C/minute.
-
Final temperature: 95 °C.
-
Data acquisition: Set to read fluorescence (using SYPRO Orange-compatible channels, e.g., FAM/SYBR) at each 1 °C increment.
-
-
-
Data Analysis:
-
Plot fluorescence versus temperature. The resulting sigmoidal curve represents the protein unfolding transition.
-
The melting temperature (Tm) is the midpoint of this transition, often calculated by finding the peak of the first derivative of the melt curve (-dF/dT).
-
Calculate the ΔTm by subtracting the Tm of the DMSO control from the Tm of each compound-treated sample. A ΔTm > 2 °C is generally considered a significant indication of binding.
-
Protocol 2: Unbiased Target Identification by Affinity Purification-Mass Spectrometry (AP-MS)
This protocol outlines a standard AP-MS workflow using a biotinylated probe and streptavidin beads.[33][34]
Objective: To identify the specific protein binding partners of this compound from a complex cell lysate.
Materials:
-
Biotinylated probe molecule.
-
Parent (non-biotinylated) compound.
-
Cultured cells (e.g., HEK293T, or a disease-relevant cell line).
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, supplemented with protease and phosphatase inhibitors).
-
Streptavidin-coated magnetic beads.
-
Wash Buffer (Lysis buffer without detergent).
-
Elution Buffer (e.g., 2% SDS in 50 mM Tris-HCl).
-
Mass spectrometry-grade trypsin.
Methodology:
-
Cell Lysis:
-
Harvest ~10-20 million cells per condition.
-
Lyse cells in ice-cold Lysis Buffer for 30 minutes with gentle rotation at 4 °C.
-
Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 min at 4 °C) to pellet cell debris. Collect the supernatant.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
Affinity Capture:
-
Normalize the protein concentration of all lysates (typically to 1-2 mg/mL).
-
Set up three experimental conditions in triplicate:
-
A (Probe): Lysate + Biotinylated Probe (e.g., 1 µM final concentration).
-
B (Competition): Lysate + Parent Compound (e.g., 50 µM) for 1 hr, then add Biotinylated Probe (1 µM).
-
C (Control): Lysate + Biotin only (or beads only).
-
-
Incubate lysates with compounds for 1-2 hours at 4 °C with rotation.
-
Add pre-washed streptavidin beads to each lysate and incubate for another 1-2 hours at 4 °C.
-
-
Washing:
-
Using a magnetic stand, capture the beads and discard the supernatant.
-
Wash the beads extensively (e.g., 5 times with 1 mL of ice-cold Wash Buffer) to remove non-specifically bound proteins. Causality: This step is critical to reduce background and increase the signal-to-noise ratio of true binding partners.[35]
-
-
Elution and Digestion:
-
Elute bound proteins by resuspending the beads in Elution Buffer and heating at 95 °C for 10 minutes.
-
Separate the beads magnetically and collect the eluate.
-
Reduce, alkylate, and digest the eluted proteins with trypsin overnight according to standard proteomics protocols.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the resulting peptide mixtures using a high-resolution mass spectrometer.[33]
-
Identify and quantify proteins using a database search algorithm (e.g., MaxQuant, Proteome Discoverer).
-
The primary targets are proteins that are highly abundant in the Probe samples (A) but significantly depleted in the Competition samples (B) and absent or at very low levels in the Control samples (C).
-
Caption: Logic for identifying true targets from AP-MS data.
Conclusion and Future Directions
The this compound molecule is a promising chemical entity rooted in proven medicinal chemistry scaffolds. The target identification strategy presented here provides a dual path forward. The hypothesis-driven approach allows for rapid screening against the most probable target classes—nuclear receptors, ion channels, and specific enzymes—leveraging existing knowledge to accelerate discovery. Concurrently, the unbiased chemical proteomics workflow offers a powerful tool for discovering novel mechanisms of action or unanticipated off-target interactions that could be therapeutically relevant. Successful identification and validation of a high-affinity target through these methods will pave the way for lead optimization, in vivo efficacy studies, and the ultimate development of a novel therapeutic agent.
References
- Target Identification and Validation (Small Molecules) - University College London.
- Using High Throughput Differential Scanning Fluorimetry to Obtain Binding Parameters - Protein Stable.
- Chemical Proteomics for Target Validation - World Preclinical Congress.
- Target identification and mechanism of action in chemical biology and drug discovery - NIH.
- Spirocyclic Thiohydantoin Antagonists of F877L and Wild-Type Androgen Receptor for Castration-Resistant Prostate Cancer - PMC - PubMed Central.
- Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics - PMC.
- Structure−Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC) | Journal of Medicinal Chemistry - ACS Publications.
- Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC - PubMed Central.
- Target identification of small molecules: an overview of the current applications in drug discovery - PMC - PubMed Central.
- Theory and applications of differential scanning fluorimetry in early-stage drug discovery.
- Full article: Chemical Proteomics Applied to Target Identification and Drug Discovery - Taylor & Francis.
- Affinity purification-mass spectrometry (AP-MS) | Proteomics Class Notes - Fiveable.
- Small-molecule Target and Pathway Identification - Broad Institute.
- Differential Scanning Fluorimetry (DSF) and nanoDSF Services - Domainex.
- Chemical Proteomics–Guided Discovery of Covalent Ligands for Cancer Proteins.
- StructurerActivity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC) - UCLA – Chemistry and Biochemistry.
- Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC) - PMC - NIH.
- Discovery of Novel Thiohydantoin Derivatives as Full Antagonists and Efficient Degraders of Androgen Receptor | Request PDF - ResearchGate.
- Thiohydantoins and hydantoins derived from amino acids as potent urease inhibitors: Inhibitory activity and ligand-target interactions - PubMed.
- Cracking the Code of Drug Discovery: Small Molecules and Target Identification.
- Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein.
- Recent Biological Applications and Chemical Synthesis of Thiohydantoins.
- A beginner's guide to differential scanning fluorimetry | The Biochemist - Portland Press.
- Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS).
- (PDF) Protocol for establishing a protein-protein interaction network using tandem affinity purification followed by mass spectrometry in mammalian cells - ResearchGate.
- Different chemical proteomic approaches to identify the targets of lapatinib - PMC - NIH.
- Exploration of newly synthesized azo-thiohydantoins as the potential alkaline phosphatase inhibitors via advanced biochemical characterization and molecular modeling approaches - PMC - PubMed Central.
- Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies.
- Synthesis of novel 2-thiohydantoin derivatives as potential anti-diabetic drugs - Univen.
- High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance - EMBL-EBI.
- Synthesis and structure-activity relationship studies for hydantoins and analogues as voltage-gated sodium channel ligands - PubMed.
- Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases - NIH.
- Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases - PubMed.
- Synthesis and Structure−Activity Relationship Studies for Hydantoins and Analogues as Voltage-Gated Sodium Channel Ligands - ResearchGate.
- Spiro hydantoin aldose reductase inhibitors - PubMed.
- Novel derivatives of spirohydantoin induce growth inhibition followed by apoptosis in leukemia cells - PubMed.
- Synthesis of Hydantoins and Thiohydantoins Spiro-Fused to Pyrrolidines: Druglike Molecules Based on the 2-Arylethyl Amine Scaffold - ACS Publications.
- NEW SPIROHYDANTOIN DERIVATIVES - SYNTHESIS, PHARMACOLOGICAL EVALUATION, AND MOLECULAR MODELING STUDY - PubMed.
- New spirohydantoin derivatives - Synthesis, pharmacological evaluation, and molecular modeling study | Request PDF - ResearchGate.
- Voltage-gated sodium channel blockers for the treatment of chronic pain - PubMed.
- Voltage-gated sodium channel blockers for the treatment of neuropathic pain - PubMed.
- Voltage-gated Sodium Channels and Blockers: An Overview and Where Will They Go? - PubMed.
Sources
- 1. Exploration of newly synthesized azo-thiohydantoins as the potential alkaline phosphatase inhibitors via advanced biochemical characterization and molecular modeling approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationship studies for hydantoins and analogues as voltage-gated sodium channel ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Spiro hydantoin aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel derivatives of spirohydantoin induce growth inhibition followed by apoptosis in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.ucla.edu [chem.ucla.edu]
- 9. Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiohydantoins and hydantoins derived from amino acids as potent urease inhibitors: Inhibitory activity and ligand-target interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jchemrev.com [jchemrev.com]
- 12. Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Spirocyclic Thiohydantoin Antagonists of F877L and Wild-Type Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Voltage-gated sodium channel blockers for the treatment of chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Voltage-gated sodium channel blockers for the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. proteinstable.com [proteinstable.com]
- 19. Theory and applications of differential scanning fluorimetry in early-stage drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein | Springer Nature Experiments [experiments.springernature.com]
- 21. portlandpress.com [portlandpress.com]
- 22. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 24. Chemical Proteomics for Target Validation [worldpreclinicalcongress.com]
- 25. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 26. annualreviews.org [annualreviews.org]
- 27. tandfonline.com [tandfonline.com]
- 28. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 31. Cracking the Code of Drug Discovery: Small Molecules and Target Identification - PharmaFeatures [pharmafeatures.com]
- 32. Differential Scanning Fluorimetry & nanoDSF | Biophysical assays [domainex.co.uk]
- 33. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 34. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 35. wp.unil.ch [wp.unil.ch]
2-Sulfanylidene-1,3-diazaspiro[4.4]nonan-4-one and its analogs in medicinal chemistry
An In-depth Technical Guide on 2-Sulfanylidene-1,3-diazaspiro[4.4]nonan-4-one and its Analogs for Researchers, Scientists, and Drug Development Professionals.
The confluence of a spirocyclic framework with a thiohydantoin moiety gives rise to a unique chemical architecture, the this compound core. This scaffold has garnered considerable attention in medicinal chemistry due to its diverse pharmacological potential, spanning from anticonvulsant to antiviral and anticancer activities. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of this intriguing class of compounds, offering valuable insights for the design and development of novel therapeutics.
The Allure of the Spiro-Thiohydantoin Scaffold
The this compound structure is a compelling starting point for drug discovery. The thiohydantoin ring, a sulfur analog of hydantoin, provides a rich pharmacophore with hydrogen bond donors and acceptors, crucial for molecular recognition at biological targets.[1] The spirocyclic system, in this case, a cyclopentane ring fused at the C5 position of the thiohydantoin, introduces conformational rigidity and a three-dimensional topology that can enhance binding affinity and selectivity for specific protein targets. The nature of the substituents on the thiohydantoin ring significantly influences the biological activity of these compounds.[2]
Synthetic Strategies: Building the Core and its Analogs
The synthesis of this compound and its derivatives typically involves multicomponent reactions or the modification of pre-formed thiohydantoin rings. A common and effective approach is the [4+2]-cycloaddition or Diels-Alder reaction.[3]
General Synthesis via Diels-Alder Reaction
A prevalent method involves the reaction of 5-methylidene-2-thiohydantoins with 1,3-dienes like cyclopentadiene.[3] This cycloaddition reaction proceeds with regioselectivity and stereoselectivity, often favoring the formation of exo-isomers.[3][4] Lewis acid catalysis may be required for less reactive dienes.[3]
Experimental Protocol: Synthesis of Spiro-Thiohydantoin Analogs via Diels-Alder Reaction [3]
-
Dienophile Preparation: Synthesize the required 5-methylidene-2-thiohydantoin by condensing a suitable 2-thiohydantoin with an appropriate aldehyde or ketone.
-
Cycloaddition: In a reaction vessel, dissolve the 5-methylidene-2-thiohydantoin in a suitable solvent (e.g., toluene, dichloromethane).
-
Diene Addition: Add the 1,3-diene (e.g., cyclopentadiene, cyclohexadiene) to the reaction mixture. For less reactive dienes, introduce a Lewis acid catalyst (e.g., ZnI2).
-
Reaction Conditions: Heat the mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired spiro-thiohydantoin derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Modifications for Diversity
The versatility of the spiro-thiohydantoin scaffold lies in the potential for substitution at multiple positions. The nitrogen atoms (N-1 and N-3) and the sulfur atom of the thiohydantoin ring can be readily functionalized to generate a library of analogs for structure-activity relationship (SAR) studies.[2][3] Alkylation and acylation at the N-1 and N-3 positions, as well as S-alkylation, have been successfully demonstrated.[3]
A Spectrum of Biological Activities
The unique structural features of this compound and its analogs translate into a broad range of biological activities.
Anticonvulsant Properties
Spiro-hydantoin and thiohydantoin derivatives have shown promise as anticonvulsant agents.[5][6] Their mechanism of action is often attributed to the modulation of voltage-gated sodium channels in the brain, similar to the action of established antiepileptic drugs like phenytoin.[5] The evaluation of these compounds typically involves animal models such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[7][8][9] For instance, certain N-1',N-3'-disubstituted-spiro-(2-benzofuran-1,4'-imidazolidine)-2',3,5'-triones have demonstrated significant protection against pentylenetetrazole-induced convulsions.[7]
Antiviral and Antimicrobial Potential
Derivatives of this scaffold have been investigated for their antiviral and antimicrobial properties. Spirooxindole analogs containing a thiohydantoin moiety have exhibited moderate to good antiviral activities against the tobacco mosaic virus (TMV).[10][11] Some compounds have also shown broad-spectrum fungicidal activity against various phytopathogenic fungi.[10][11] Furthermore, certain spiro-thiohydantoins have demonstrated antibacterial effects against Escherichia coli.[4] The antiviral activity of some related thiazolidinone spiro compounds has been evaluated against human coronavirus 229E, with some analogs showing promising inhibitory effects.[12]
Anticancer Activity
The thiohydantoin scaffold is a recognized pharmacophore in the design of anticancer agents.[1] Spiro-thiohydantoin derivatives have been evaluated for their cytotoxic activity against various cancer cell lines, including MCF7 (breast), A549 (lung), and HEK293T (kidney).[3][4] Some analogs have shown moderate cytotoxicity in these assays.[3] The anticancer potential of related spiro-thiazolidinone and thiazolopyrimidine derivatives has also been explored against cell lines such as HepG-2 (liver), PC-3 (prostate), and HCT-116 (colorectal).[13]
Other Therapeutic Applications
The versatility of the spiro-thiohydantoin core extends to other therapeutic areas. Analogs have been investigated as androgen receptor antagonists for the treatment of castration-resistant prostate cancer.[14][15] Additionally, some derivatives have shown insecticidal activity against various pests.[10][11]
Structure-Activity Relationship (SAR) Insights
The biological activity of spiro-thiohydantoin analogs is intricately linked to their structural features. SAR studies have revealed key determinants of potency and selectivity.
-
Substitution on the Thiohydantoin Ring: The nature and position of substituents on the thiohydantoin ring are critical. For instance, in a series of androgen receptor antagonists, the presence of a thiocarbonyl group at C2 and a carbonyl group at C4 was found to be optimal for activity.[14]
-
The Spirocyclic Moiety: The size and nature of the spirocyclic ring can influence activity. Studies on androgen receptor antagonists showed that 6-, 7-, and 8-membered spiro-rings were slightly less active than 5-membered rings.[14]
-
Aromatic Substituents: The introduction of aromatic or heteroaromatic rings can significantly impact biological activity. For example, in a series of anticonvulsants, N-1'-aryl, N-3'-alkyl disubstituted derivatives showed promising activity.[7]
Future Directions and Conclusion
The this compound core and its analogs represent a promising class of compounds with a wide array of biological activities. The synthetic accessibility and the potential for diverse functionalization make this scaffold an attractive starting point for the development of novel therapeutic agents. Future research should focus on elucidating the precise mechanisms of action of these compounds and optimizing their pharmacological profiles through systematic SAR studies. The exploration of this chemical space holds significant potential for the discovery of new drugs to address unmet medical needs in areas such as epilepsy, infectious diseases, and oncology.
Visualizing Synthetic Pathways
To better illustrate the synthetic strategies discussed, the following diagrams outline the key reaction pathways.
Caption: Interplay of structure and biological activity.
References
-
Examples of biologically active spirohydantoins and thiohydantoins. - ResearchGate. Available at: [Link]
-
Jung, M. E., et al. (2010). Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC). Journal of Medicinal Chemistry, 53(7), 2779–2796. Available at: [Link]
-
Li, Y., et al. (2020). Design, Synthesis, Characterization, and Biological Activities of Novel Spirooxindole Analogues Containing Hydantoin, Thiohydantoin, Urea, and Thiourea Moieties. Journal of Agricultural and Food Chemistry, 68(37), 9993–10004. Available at: [Link]
-
Li, Y., et al. (2020). Design, Synthesis, Characterization, and Biological Activities of Novel Spirooxindole Analogues Containing Hydantoin, Thiohydantoin, Urea, and Thiourea Moieties. PubMed, 32866373. Available at: [Link]
-
Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega. Available at: [Link]
-
Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies. PubMed. Available at: [Link]
-
[4+2]-Cycloaddition to 5-Methylidene-Hydantoins and 5-Methylidene-2-Thiohydantoins in the Synthesis of Spiro-2-Chalcogenimidazolones. MDPI. Available at: [Link]
-
Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Available at: [Link]
-
Patel, H. J., et al. (2006). Synthesis and anticonvulsant activity of new N-1',N-3'-disubstituted-2'H,3H,5'H-spiro-(2-benzofuran-1,4'-imidazolidine)-2',3,5'-triones. Bioorganic & Medicinal Chemistry Letters, 16(17), 4644–4647. Available at: [Link]
-
Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. PubMed Central. Available at: [Link]
-
Structure-activity relationship for thiohydantoin androgen receptor antagonists for castration-resistant prostate cancer (CRPC). PubMed. Available at: [Link]
-
Anticonvulsant activity of 2-(substituted-imino)thiazolidin-4-ones. PubMed. Available at: [Link]
-
Synthesis and anti‐coronavirus activity of a series of 1‐thia‐4‐azaspiro[4.5]decan‐3‐one derivatives. Archiv der Pharmazie. Available at: [Link]
-
Synthesis, Anticonvulsant, Antinociceptive Activity and Preliminary Safety Evaluations of Novel Hybrid Imidazolidine-2,4-Dione Derivatives with Morpholine Moiety. PubMed. Available at: [Link]
-
Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects. MDPI. Available at: [Link]
-
The synthesis and the anticonvulsant activity screening of new 5-substituted 2-imino-4-thiazolidinone derivatives. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
-
Antiviral and antimicrobial applications of chalcones and their derivatives: From nature to greener synthesis. PubMed Central. Available at: [Link]
-
Thiazole-Bearing 4-Thiazolidinones as New Anticonvulsant Agents. MDPI. Available at: [Link]
-
2-Butyl-1,3-Diazaspiro[4.4]non-1-en-4-one: A Key Intermediate in Pharmaceutical Synthesis. Available at: [Link]
-
2-butyl-1,3-diazaspiro(4.4)non-1-en-4-one hydrochloride. PubChem. Available at: [Link]
-
Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. ResearchGate. Available at: [Link]
Sources
- 1. Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jchemrev.com [jchemrev.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and anticonvulsant activity of new N-1',N-3'-disubstituted-2'H,3H,5'H-spiro-(2-benzofuran-1,4'-imidazolidine)-2',3,5'-triones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticonvulsant activity of 2-(substituted-imino)thiazolidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Anticonvulsant, Antinociceptive Activity and Preliminary Safety Evaluations of Novel Hybrid Imidazolidine-2,4-Dione Derivatives with Morpholine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design, Synthesis, Characterization, and Biological Activities of Novel Spirooxindole Analogues Containing Hydantoin, Thiohydantoin, Urea, and Thiourea Moieties [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and anti‐coronavirus activity of a series of 1‐thia‐4‐azaspiro[4.5]decan‐3‐one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure-activity relationship for thiohydantoin androgen receptor antagonists for castration-resistant prostate cancer (CRPC) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Spirocyclic Enigma: A Technical Guide to 1,3-Diazaspiro[4.4]nonan-4-ones in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of a Privileged Scaffold
The 1,3-diazaspiro[4.4]nonan-4-one core, a fascinating spirocyclic heterocycle, has steadily emerged from the realm of chemical curiosities to become a scaffold of significant interest in medicinal chemistry. Its rigid, three-dimensional architecture offers a unique platform for the spatial presentation of pharmacophoric features, enabling precise interactions with biological targets. This guide provides an in-depth exploration of the synthesis, chemical properties, and diverse biological activities of this intriguing class of compounds, offering insights for their application in contemporary drug discovery and development. Notably, the versatility of this scaffold is underscored by its presence as a key intermediate in the synthesis of the blockbuster antihypertensive drug, Irbesartan.[1] Beyond this established role, derivatives of 1,3-diazaspiro[4.4]nonan-4-one have demonstrated promising potential as anticonvulsants, anticancer agents, and modulators of various cellular signaling pathways.
Synthetic Strategies: Constructing the Spirocyclic Core
The synthesis of the 1,3-diazaspiro[4.4]nonan-4-one scaffold is dominated by multicomponent reactions, which offer an efficient and atom-economical approach to this complex architecture. Among these, the Bucherer-Bergs reaction stands as the cornerstone methodology.
The Bucherer-Bergs Reaction: A Classic Approach
The Bucherer-Bergs reaction is a one-pot synthesis that combines a ketone, a cyanide source (such as potassium or sodium cyanide), and ammonium carbonate to yield a hydantoin.[2] When a cyclic ketone like cyclopentanone is employed, the corresponding spirohydantoin, 1,3-diazaspiro[4.4]nonan-4-one, is formed.[3]
The reaction proceeds through a series of equilibria, initiated by the formation of a cyanohydrin from the ketone and cyanide. Subsequent reaction with ammonia, generated from ammonium carbonate, leads to an aminonitrile intermediate. Intramolecular cyclization and rearrangement then afford the final spirohydantoin product.[2][4] The efficiency and operational simplicity of the Bucherer-Bergs reaction have made it a widely adopted method for the large-scale production of 1,3-diazaspiro[4.4]nonan-4-one derivatives, particularly the 2-butyl substituted intermediate for Irbesartan.[1]
Figure 1: Generalized reaction pathway of the Bucherer-Bergs synthesis of 1,3-diazaspiro[4.4]nonan-4-ones.
This protocol is a representative example of the Bucherer-Bergs reaction followed by subsequent modifications for the synthesis of a key pharmaceutical intermediate.
Materials:
-
Cyclopentanone
-
Sodium Cyanide (NaCN)
-
Ammonium Chloride (NH4Cl)
-
Valeryl Chloride
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Organic solvents (e.g., toluene, methanol)
Step-by-Step Procedure:
-
Formation of 1-Aminocyclopentanecarbonitrile: In a well-ventilated fume hood, a solution of sodium cyanide and ammonium chloride in water is prepared. Cyclopentanone is added dropwise to this solution while maintaining a controlled temperature. The reaction mixture is stirred for several hours to yield 1-aminocyclopentanecarbonitrile.
-
Hydrolysis to 1-Aminocyclopentanecarboxamide: The resulting aminonitrile is then hydrolyzed under alkaline conditions, for example, by heating with aqueous sodium hydroxide, to produce 1-aminocyclopentanecarboxamide.
-
Acylation with Valeryl Chloride: The amino amide is subsequently acylated with valeryl chloride in the presence of a base to neutralize the HCl generated. This step forms the corresponding N-valeryl derivative.
-
Cyclization and Hydrochloride Salt Formation: The acylated intermediate undergoes cyclization upon heating, often in the presence of an acid catalyst, to form 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one. The reaction mixture is then treated with hydrochloric acid to precipitate the desired hydrochloride salt, which can be isolated by filtration and purified by recrystallization.
The Ugi Reaction: A Gateway to Diversity
The Ugi four-component reaction (U-4CR) offers a powerful and versatile alternative for the synthesis of highly substituted 1,3-diazaspiro[4.4]nonan-4-one derivatives. This reaction brings together an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide in a single pot to generate an α-acylamino carboxamide.[5] By employing a cyclic ketone like cyclopentanone and a bifunctional starting material, such as an amino acid, the resulting Ugi adduct can undergo a subsequent intramolecular cyclization to furnish the spirohydantoin scaffold.
The major advantage of the Ugi reaction lies in its ability to introduce multiple points of diversity in a single step, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[5]
Structural Characterization
The unambiguous identification of 1,3-diazaspiro[4.4]nonan-4-ones relies on a combination of spectroscopic techniques.
Spectroscopic Data for 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride:
| Spectroscopic Technique | Key Features |
| ¹H NMR | Signals corresponding to the butyl chain protons, typically a triplet for the terminal methyl group and multiplets for the methylene groups. Protons of the cyclopentyl ring will appear as complex multiplets. The NH protons of the hydantoin ring will be observed as broad singlets, and their chemical shift can be dependent on the solvent and concentration. |
| ¹³C NMR | Resonances for the carbonyl carbon of the hydantoin ring (typically in the range of 170-180 ppm), the spiro carbon, and the carbons of the butyl and cyclopentyl groups. |
| IR Spectroscopy | Characteristic absorption bands for the N-H stretching vibrations (around 3200 cm⁻¹), C=O stretching of the urea-like carbonyl group (around 1700-1750 cm⁻¹), and C-N stretching vibrations. |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the mass of the protonated molecule [M+H]⁺.[6][7] |
A Spectrum of Biological Activities
The rigid spirocyclic framework of 1,3-diazaspiro[4.4]nonan-4-ones has proven to be a fertile ground for the discovery of compounds with a wide array of biological activities.
Anticonvulsant Properties
A significant area of investigation for spirohydantoin derivatives has been their potential as anticonvulsant agents. Several studies have reported the efficacy of these compounds in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[8][9]
The proposed mechanism of action for many hydantoin-based anticonvulsants, including the spirocyclic analogues, involves the modulation of voltage-gated sodium channels in neurons. By stabilizing the inactive state of these channels, the compounds reduce the repetitive firing of neurons that is characteristic of seizure activity.[8]
Figure 2: Proposed mechanism of anticonvulsant action of 1,3-diazaspiro[4.4]nonan-4-one derivatives.
Table 1: Anticonvulsant Activity of Representative 1,3-Diazaspiro[4.4]nonan-4-one Derivatives
| Compound | Animal Model | ED₅₀ (mg/kg) | Neurotoxicity (TD₅₀, mg/kg) | Protective Index (TD₅₀/ED₅₀) | Reference |
| 5j | MES (mice, i.p.) | 9.2 | 421.6 | 45.8 | [8] |
| d-camphor spirohydantoin | Metrazol-induced seizures (mice) | 100 (50% protection) | >100 | - | [9] |
| l-camphor spirohydantoin | Metrazol-induced seizures (mice) | 100 (100% protection) | Toxic effects observed | - | [9] |
This protocol outlines a standard procedure for evaluating the anticonvulsant activity of test compounds.[10][11][12][13]
Animals: Male albino mice (20-25 g) are used. Animals are housed under standard laboratory conditions with free access to food and water.
Procedure:
-
Drug Administration: Test compounds are typically suspended in a vehicle (e.g., 0.5% carboxymethyl cellulose) and administered intraperitoneally (i.p.) or orally (p.o.) at various doses to different groups of mice. A control group receives only the vehicle.
-
Seizure Induction: At the time of peak drug effect (predetermined by pharmacokinetic studies), a maximal electroshock is delivered through corneal or ear-clip electrodes. A typical stimulus for mice is 50 mA for 0.2 seconds.
-
Observation: The animals are immediately observed for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered the endpoint of protection.
-
Data Analysis: The percentage of animals protected at each dose is calculated, and the median effective dose (ED₅₀), the dose that protects 50% of the animals, is determined using probit analysis.
-
Neurotoxicity Assessment: A separate group of animals is tested for neurotoxicity using the rotarod test to determine the median toxic dose (TD₅₀). The protective index (TD₅₀/ED₅₀) is then calculated as a measure of the drug's safety margin.
Anticancer Potential
The rigid spirocyclic scaffold has also been explored for its potential in cancer therapy. Certain spiro-oxindoles, which share a similar spirocyclic core with 1,3-diazaspiro[4.4]nonan-4-ones, have been identified as potent inhibitors of the p53-MDM2 protein-protein interaction.[14] The tumor suppressor protein p53 is a critical regulator of cell cycle and apoptosis, and its activity is often suppressed in cancer cells by the oncoprotein MDM2. Small molecules that can disrupt the p53-MDM2 interaction can restore p53 function, leading to tumor cell death.
Figure 3: Mechanism of action of spiro-compounds as inhibitors of the p53-MDM2 interaction.
Table 2: Anticancer Activity of Representative Spiro-heterocyclic Compounds
| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| MI-888 (Spiro-oxindole) | SJSA-1 (Osteosarcoma) | 0.08 | p53-MDM2 inhibitor | [14] |
| Thia-azaspiro[4.5]decane derivative 14 | HCT-116 (Colon) | 0.092 | Not specified | [15] |
| Thia-azaspiro[4.5]decane derivative 18 | PC-3 (Prostate) | 0.115 | Not specified | [15] |
Other Biological Activities
The versatility of the 1,3-diazaspiro[4.4]nonan-4-one scaffold extends to other therapeutic areas:
-
Kinase Inhibition: Derivatives have been investigated as inhibitors of various kinases, which are key regulators of cellular signaling pathways and are often dysregulated in cancer and inflammatory diseases.
-
Receptor Antagonism: Certain spirohydantoins have been designed as antagonists for G-protein coupled receptors, such as serotonin and dopamine receptors, suggesting their potential in treating central nervous system disorders.[15][16]
Table 3: Receptor Binding Affinity of Representative Diazaspiro[4.5]decane Derivatives
| Compound | Receptor | Kᵢ (nM) | Selectivity | Reference |
| 15a | D₃ | 12.0 | >900-fold vs D₂ | [16] |
| 15a | 5-HT₁ₐ | 931 | - | [16] |
| 14 | D₃ | 19.6 | - | [16] |
| 14 | 5-HT₁ₐ | 724 | - | [16] |
Future Perspectives
The 1,3-diazaspiro[4.4]nonan-4-one scaffold represents a privileged structure in medicinal chemistry with significant untapped potential. Future research directions should focus on:
-
Expansion of Synthetic Methodologies: While the Bucherer-Bergs and Ugi reactions are robust, the development of novel, asymmetric synthetic routes will be crucial for accessing enantiomerically pure derivatives, which is often critical for optimizing pharmacological activity and reducing off-target effects.
-
Deepening Mechanistic Understanding: Further elucidation of the precise molecular mechanisms underlying the diverse biological activities of these compounds will enable more rational drug design. For instance, identifying the specific subtypes of ion channels or kinases that are modulated by these compounds will be a key step.
-
Exploration of New Therapeutic Areas: The unique three-dimensional nature of this scaffold makes it an attractive starting point for exploring novel biological targets. Areas such as antiviral and anti-inflammatory drug discovery could be fruitful avenues for future investigation.
-
Pharmacokinetic Optimization: A critical aspect of translating promising in vitro activity into in vivo efficacy is the optimization of pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). Future medicinal chemistry efforts should focus on fine-tuning the physicochemical properties of these compounds to enhance their drug-likeness.
References
Sources
- 1. innospk.com [innospk.com]
- 2. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 3. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Frontiers | Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates [frontiersin.org]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride [lgcstandards.com]
- 8. Synthesis and anticonvulsant activity of N-3-arylamide substituted 5,5-cyclopropanespirohydantoin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticonvulsant properties of spirohydantoins derived from optical isomers of camphor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 11. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for 2-Sulfanylidene-1,3-diazaspiro[4.4]nonan-4-one
An Application Note for Medicinal Chemistry and Drug Development Professionals
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 2-Sulfanylidene-1,3-diazaspiro[4.4]nonan-4-one, a spirocyclic 2-thiohydantoin derivative. Thiohydantoins are a critical class of heterocyclic compounds renowned for their diverse pharmacological activities, including antiviral, antimicrobial, and anticarcinogenic properties.[1][2] The incorporation of a spirocyclic moiety, specifically a cyclopentane ring, introduces conformational rigidity, which is a valuable strategy in medicinal chemistry for enhancing binding affinity and selectivity to biological targets.[3][4] The described protocol is based on a modified Bucherer-Bergs multicomponent reaction, a robust and efficient method for constructing the thiohydantoin core from cyclopentanone. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering detailed procedural instructions, mechanistic insights, and characterization guidelines.
Introduction: The Scientific Rationale
The hydantoin scaffold and its thio-analogs are considered "privileged structures" in drug discovery due to their ability to interact with a wide array of biological targets.[2][5] Specifically, 2-thiohydantoins have demonstrated a broad spectrum of bioactivities.[1][6][7] The synthesis of spiro-thiohydantoins, such as the target compound, combines the therapeutic potential of the thiohydantoin ring with the desirable pharmacokinetic properties conferred by a spirocyclic system.
The chosen synthetic strategy is a one-pot reaction involving a ketone (cyclopentanone), a cyanide source (potassium cyanide), and a source of ammonia and thiocarbonate (ammonium thiocyanate or a mixture of ammonium carbonate and a sulfur source). This approach, a variation of the classical Bucherer-Bergs reaction, is advantageous due to its operational simplicity, cost-effectiveness, and the convergence of multiple components in a single step to rapidly build molecular complexity.[8][9][10]
Reaction Scheme and Mechanism
The synthesis proceeds via the formation of an α-aminonitrile intermediate from cyclopentanone, which then undergoes cyclization with a thiocyanate species to form the target spiro-thiohydantoin.
Overall Reaction
Caption: Overall synthesis of this compound.
Plausible Reaction Mechanism
The mechanism of the Bucherer-Bergs reaction is a well-established cascade of equilibria.[9][10]
-
Iminium Formation: Ammonium carbonate provides ammonia, which condenses with cyclopentanone to form a cyclopentylideneiminium ion.
-
α-Aminonitrile Formation: A cyanide ion (from KCN) attacks the iminium ion to form 1-aminocyclopentane-1-carbonitrile. This is a crucial intermediate.
-
Cyclization: The amino group of the aminonitrile attacks a thiocarbonyl source (derived from thiocyanate or an equivalent), initiating the ring formation.
-
Intramolecular Rearrangement: A subsequent intramolecular cyclization and rearrangement leads to the stable 5-membered thiohydantoin ring. The final step involves the loss of water to yield the spiro-thiohydantoin product.
Materials and Equipment
| Reagents & Materials | Grade | Supplier Example | Notes |
| Cyclopentanone | Reagent Grade, ≥99% | Sigma-Aldrich | |
| Potassium Cyanide (KCN) | ACS Reagent, ≥96% | MilliporeSigma | EXTREMELY TOXIC. Handle with extreme caution. |
| Ammonium Carbonate ((NH₄)₂CO₃) | ACS Reagent, ≥30% NH₃ basis | Fisher Scientific | |
| Ammonium Thiocyanate (NH₄SCN) | ACS Reagent, ≥97.5% | Alfa Aesar | Can be used as an alternative or in conjunction. |
| Ethanol (EtOH) | 200 Proof, Absolute | VWR | Reaction solvent. |
| Hydrochloric Acid (HCl) | 37%, Certified ACS Plus | J.T.Baker | Used for product precipitation. |
| Deionized Water (H₂O) | |||
| Celite® 545 | Sigma-Aldrich | Optional, for filtration. |
| Equipment | |
| 250 mL Three-neck round-bottom flask | |
| Reflux condenser | |
| Magnetic stirrer and stir bar | |
| Heating mantle with temperature controller | |
| Dropping funnel | |
| Buchner funnel and filter flask | |
| pH paper or pH meter | |
| Standard laboratory glassware | |
| Rotary evaporator | |
| Fume hood | Mandatory for handling KCN and reagents. |
Detailed Experimental Protocol
Safety First: This procedure involves potassium cyanide, which is a fast-acting and potent poison. All operations must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves. An emergency cyanide antidote kit and trained personnel should be readily available.
Step 1: Reaction Setup
-
Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel.
-
In the flask, combine ammonium carbonate (e.g., 19.2 g) and ammonium thiocyanate (e.g., 7.6 g) in a solvent mixture of ethanol (40 mL) and deionized water (30 mL).
-
Add cyclopentanone (e.g., 8.4 g, 0.1 mol) to the flask.
-
Begin stirring the mixture.
Step 2: Addition of Cyanide
-
In a separate beaker, carefully dissolve potassium cyanide (e.g., 6.5 g, 0.1 mol) in 15 mL of deionized water. CAUTION: KCN is highly toxic. Avoid contact and inhalation.
-
Transfer the KCN solution to the dropping funnel.
-
Heat the main reaction mixture to 55-60 °C using the heating mantle.
-
Once the temperature is stable, add the KCN solution dropwise from the funnel over a period of 30 minutes. The dropwise addition is crucial to control any potential exotherm and ensure a steady reaction rate.
Step 3: Reaction and Monitoring
-
After the addition is complete, maintain the reaction mixture at 55-60 °C with continuous stirring for 18-24 hours. The prolonged heating ensures the completion of the cyclization and rearrangement steps.
-
The reaction can be monitored by Thin Layer Chromatography (TLC) by periodically taking aliquots. Use a suitable solvent system (e.g., Ethyl Acetate/Hexane 1:1) and visualize under UV light. The disappearance of the cyclopentanone spot indicates reaction progression.
Step 4: Work-up and Product Isolation
-
After the reaction period, cool the mixture to room temperature.
-
Transfer the reaction mixture to a larger beaker and cool further in an ice bath.
-
In the fume hood , slowly and carefully acidify the mixture to a pH of ~2-3 by adding concentrated hydrochloric acid dropwise. This step protonates the thiohydantoin, reducing its solubility and causing it to precipitate. Vigorous gas evolution (CO₂) will occur.
-
Stir the acidified slurry in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with two portions of cold deionized water (2 x 30 mL) to remove inorganic salts.
-
Dry the crude solid in a vacuum oven at 50 °C overnight.
Step 5: Purification
-
The crude product can be purified by recrystallization from an appropriate solvent, typically an ethanol/water mixture.
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
Add hot water dropwise until the solution becomes slightly turbid.
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Characterization
The identity and purity of the final compound should be confirmed using standard analytical techniques.
| Analysis | Expected Result |
| Appearance | White to off-white crystalline solid |
| Melting Point | To be determined experimentally |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~1.7-2.0 (m, 8H, cyclopentyl CH₂), ~7.5-8.5 (br s, 2H, NH) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~25, ~37 (cyclopentyl CH₂), ~70 (spiro C), ~178 (C=O), ~185 (C=S) |
| IR (ATR) | ν (cm⁻¹): ~3200 (N-H stretch), ~1740 (C=O stretch), ~1550 (N-C=S), ~1200 (C=S) |
| Mass Spec (ESI+) | m/z: [M+H]⁺ calculated for C₈H₁₂N₂OS: 185.07; found: 185.1 |
Note: Exact NMR chemical shifts may vary depending on the solvent and concentration.
References
- Design, Synthesis, Characterization, and Biological Activities of Novel Spirooxindole Analogues Containing Hydantoin, Thiohydantoin, Urea, and Thiourea Moieties. Journal of Agricultural and Food Chemistry.
- Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. PMC, NIH.
- Examples of biologically active spirohydantoins and thiohydantoins.
- Synthesis, Spectroscopic Characterization and ab initio Investigation of Thioanalogues of Spirohydantoins. Semantic Scholar.
- [4+2]-Cycloaddition to 5-Methylidene-Hydantoins and 5-Methylidene-2-Thiohydantoins in the Synthesis of Spiro-2-Chalcogenimidazolones. MDPI.
- A Simple Synthesis of 2-Thiohydantoins. PMC, PubMed Central, NIH.
- Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods. NIH.
- Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Springer.
- Synthesis, Reactions and Applications of 2-Thiohydantoin.
- Bucherer-Bergs Reaction. Organic Chemistry Portal.
- Bucherer–Bergs reaction. Wikipedia.
- Bucherer-Bergs Reaction. Alfa Chemistry.
Sources
- 1. A Simple Synthesis of 2-Thiohydantoins† - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jchemrev.com [jchemrev.com]
- 7. researchgate.net [researchgate.net]
- 8. Bucherer-Bergs Reaction [organic-chemistry.org]
- 9. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
Application Note: High-Purity Isolation of 2-Sulfanylidene-1,3-diazaspiro[4.4]nonan-4-one using Reversed-Phase Flash Chromatography
Abstract
This application note provides a detailed protocol for the purification of 2-Sulfanylidene-1,3-diazaspiro[4.4]nonan-4-one, a polar heterocyclic compound belonging to the spiro-thiohydantoin class. Due to the inherent polarity of the thiohydantoin moiety, traditional normal-phase silica chromatography can result in poor resolution and recovery. To overcome these challenges, this guide details a robust reversed-phase flash chromatography method. The protocol outlines optimized parameters for sample preparation, stationary phase selection, mobile phase composition, and gradient elution, ensuring high purity and yield suitable for downstream applications in research and drug development.
Introduction: The Purification Challenge
This compound is a member of the 2-thiohydantoin family of heterocyclic compounds. Thiohydantoins are significant pharmacophores and synthetic intermediates, known for a wide range of biological activities.[1] The purification of these molecules is a critical step post-synthesis to remove unreacted starting materials, by-products, and other impurities.
The primary challenge in purifying 2-thiohydantoins lies in their polarity. The presence of multiple hydrogen bond donors and acceptors in the thiohydantoin ring makes these compounds difficult to purify using standard normal-phase chromatography on silica gel, where they often exhibit strong retention, leading to broad peaks and poor separation. Reversed-phase chromatography, which utilizes a non-polar stationary phase and a polar mobile phase, is the method of choice for such polar analytes.[2] This note provides a comprehensive, field-proven methodology for isolating this compound with high purity.
Foundational Principles: Method Development
Analyte Properties and Method Selection
The target molecule, this compound, possesses a polar thiohydantoin core. Based on extensive literature on analogous compounds, we can infer the following critical properties:
-
Polarity: High, due to the urea-like structure and the presence of N-H protons and carbonyl/thiocarbonyl groups. This makes it more suitable for reversed-phase chromatography.
-
UV Absorbance: 2-Thiohydantoin derivatives characteristically exhibit a strong UV absorbance in the 260-270 nm range, which is ideal for on-the-fly monitoring during chromatography.[2][3]
-
Potential Impurities: Based on common synthetic routes, such as the reaction of a spiro-amino acid with a thiocyanate source or direct condensation with thiourea, potential impurities include unreacted starting materials and the corresponding oxygen analog (spiro-hydantoin), which can form via desulfurization.[4][5][6]
Causality of Experimental Choices
-
Stationary Phase: C18-functionalized silica is selected as the stationary phase. Its non-polar octadecyl chains will interact with the non-polar spiro-cyclopentane ring of the analyte via hydrophobic interactions, while the polar mobile phase elutes the compound.
-
Mobile Phase: A gradient of water and acetonitrile is employed. Water serves as the weak solvent (polar) and acetonitrile as the strong solvent (less polar). A gradient is crucial for efficiently eluting the polar impurities first, followed by the target compound, and finally any non-polar by-products, all while maintaining sharp peaks.
-
Mobile Phase Modifier: Formic acid (0.1%) is added to both mobile phase components. The acidic conditions suppress the ionization of any potential acidic or basic functional groups on the analyte or impurities, leading to improved peak shape and reproducibility.[2]
-
Sample Loading: A dry loading technique is mandated. This involves pre-adsorbing the crude sample onto a sorbent (like Celite® or silica gel). This technique prevents the use of a strong dissolution solvent (like pure methanol or DMSO) that can disrupt the initial binding of the analyte to the column head, thereby significantly improving resolution.[2][7]
Experimental Protocol: Step-by-Step Purification
This protocol is designed for the purification of approximately 500 mg of crude this compound. The scale can be adjusted by proportionally changing the column size and solvent volumes.
Materials and Equipment
| Equipment | Specification / Supplier |
| Flash Chromatography System | Standard system with gradient capability and UV detector |
| Reversed-Phase Flash Column | C18-functionalized silica gel, 40 g |
| Solvents (HPLC Grade) | Acetonitrile, Water, Methanol, Dichloromethane (DCM) |
| Reagents | Formic Acid (ACS Grade), Celite® 545 or Silica Gel (for dry loading) |
| Sample Vials, Round Bottom Flasks | Standard laboratory glassware |
| Rotary Evaporator | Standard laboratory model |
Workflow Diagram
Caption: Workflow for the purification of this compound.
Detailed Methodology
1. Sample Preparation (Dry Loading): a. Dissolve ~500 mg of the crude this compound in a minimal amount of a 1:1 mixture of Dichloromethane and Methanol. b. To this solution, add approximately 1.5 g of Celite® 545. c. Mix thoroughly to form a slurry. d. Remove the solvent under reduced pressure using a rotary evaporator until a dry, free-flowing powder is obtained.
2. Chromatography System Setup: a. Install a 40 g C18 reversed-phase flash column. b. Prime the pumps with the prepared mobile phases:
- Mobile Phase A: Water + 0.1% Formic Acid
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid c. Set the UV detector to monitor at a wavelength of 265 nm.[2][3]
3. Column Equilibration and Sample Loading: a. Equilibrate the column with 5% Mobile Phase B at a flow rate of 40 mL/min for at least 5 column volumes (~800 mL). b. Load the dry sample prepared in step 1 onto the column using a dry load vessel.
4. Gradient Elution: a. Begin the elution using the gradient profile detailed in the table below. b. The total run time will be approximately 25 minutes.
| Time (min) | % Acetonitrile (B) | Flow Rate (mL/min) | Gradient Segment | Purpose |
| 0.0 - 2.0 | 5 | 40 | Isocratic Hold | Ensure tight sample band at column head |
| 2.0 - 18.0 | 5 → 70 | 40 | Linear Gradient | Elute target compound and separate impurities |
| 18.0 - 22.0 | 70 → 95 | 40 | Linear Gradient | Elute any strongly retained, non-polar impurities |
| 22.0 - 25.0 | 95 | 40 | Isocratic Hold | Column Wash |
5. Fraction Collection and Analysis: a. Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to the target compound. b. Analyze the collected fractions for purity. A simple method is thin-layer chromatography (TLC) using a suitable solvent system (e.g., 50% Ethyl Acetate in Hexane) on a silica plate, visualizing under UV light. c. For more rigorous analysis, submit small aliquots of the key fractions for LC-MS analysis to confirm the molecular weight.
6. Product Isolation: a. Combine the fractions containing the pure product. b. Remove the acetonitrile and water using a rotary evaporator. Note: Co-evaporation with a higher boiling point alcohol like isopropanol can help remove residual water. c. Dry the resulting solid or oil under high vacuum to a constant weight to yield pure this compound.
Trustworthiness: A Self-Validating System
This protocol incorporates self-validation at several stages:
-
UV Monitoring: The characteristic absorbance at ~265 nm provides real-time confirmation of the elution of a thiohydantoin-containing compound.[2][3]
-
Fraction Analysis: Post-chromatography analysis via TLC or LC-MS provides definitive proof of separation and purity, validating the effectiveness of the gradient.
-
Mass Confirmation: Characterization of the final product by mass spectrometry and NMR should confirm the identity and match the expected spectroscopic data for 2-thiohydantoins.[2]
Conclusion
The reversed-phase flash chromatography protocol described herein offers a reliable and efficient method for the high-purity isolation of this compound. By understanding the physicochemical properties of the thiohydantoin class and making informed methodological choices, this guide provides researchers with a robust tool to obtain high-quality material essential for advancing scientific discovery and development.
References
-
Wang, G., et al. (2006). A Simple Synthesis of 2-Thiohydantoins. Molecules, 11(10), 739-750. [Link]
-
Stanić, P. B., et al. (2023). Normal and Reversed Phases Thin-Layer Chromatography of Arylidene 2-Thiohydantoin Derivatives. Proceedings of the International Conference of the Chemical Societies of the South-East European Countries. [Link]
-
Godtfredsen, S. E., et al. (1985). Reversed-phase high-performance liquid chromatographic separation and quantitation of phenylthiohydantoin derivatives of 25 amino acids. Journal of Chromatography A, 327, 1-7. [Link]
-
Al-Majid, A. M. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Chemistry Africa, 4, 739–762. [Link]
-
Al-Hourani, B. J. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Sebha University Journal of Pure and Applied Sciences. [Link]
-
Orús, L., et al. (2005). Synthesis of hydantoins and thiohydantoins spiro-fused to pyrrolidines: druglike molecules based on the 2-arylethyl amine scaffold. Journal of Combinatorial Chemistry, 7(2), 249-263. [Link]
-
Obydennov, D. L., et al. (2023). [4+2]-Cycloaddition to 5-Methylidene-Hydantoins and 5-Methylidene-2-Thiohydantoins in the Synthesis of Spiro-2-Chalcogenimidazolones. Molecules, 28(5), 2397. [Link]
-
Ivanova, Y., et al. (2002). Synthesis, Spectroscopic Characterization and ab initio Investigation of Thioanalogues of Spirohydantoins. Journal of the Serbian Chemical Society. [Link]
-
University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Department of Chemistry. [Link]
-
Sorbent Technologies, Inc. (n.d.). Flash Chromatography Basics. [Link]
-
University College London. (n.d.). SOP: FLASH CHROMATOGRAPHY. [Link]
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. A Simple Synthesis of 2-Thiohydantoins† - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Developing Biological Screening Assays for Spirothiohydantoins
Abstract
The spirothiohydantoin scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. Members of this class have demonstrated anticancer, antimicrobial, and antiviral properties, among others, making them attractive candidates for drug discovery programs. The successful identification of novel bioactive spirothiohydantoins hinges on the development and implementation of robust, reliable, and relevant biological screening assays. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, validate, and execute a suite of biological assays tailored for the evaluation of spirothiohydantoin libraries. We move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring that each protocol functions as a self-validating system. This document is structured to guide the user from broad phenotypic screens to more defined target-based assays, reflecting a logical progression in a typical drug discovery cascade.
Part 1: The Strategic Foundation of Assay Development
The Spirothiohydantoin Scaffold: A Reservoir of Biological Activity
Spirothiohydantoins are heterocyclic compounds that have been reported to exhibit a wide array of biological effects. Studies have revealed their potential as anticancer agents, showing cytotoxicity against various tumor cell lines.[1] Furthermore, specific derivatives have been synthesized and evaluated as androgen receptor (AR) antagonists for prostate cancer, highlighting their potential for targeted therapy.[2][3] The structural diversity that can be built into the spirothiohydantoin core allows for the fine-tuning of its properties, making it a versatile starting point for library synthesis.[4] This inherent biological promiscuity necessitates a broad yet systematic screening approach to fully explore the therapeutic potential of novel analogues.
The Assay Cascade: A Logic-Driven Screening Funnel
A successful screening campaign does not rely on a single assay. Instead, it employs a strategically designed cascade of assays to progressively filter a large compound library down to a small number of validated hits. This process typically begins with primary high-throughput screening (HTS) to identify initial "hits," followed by secondary and tertiary assays to confirm activity, eliminate false positives, and characterize the mechanism of action.
Pillars of a Trustworthy Assay: Validation and Quality Control
Before embarking on a large-scale screen, the chosen assay must be rigorously validated to ensure it is fit for purpose.[5] The goal is to create a reliable system where the results are both reproducible and meaningful. A key statistical parameter used for this validation in HTS is the Z-factor (or Z-prime), which quantifies the separation between positive and negative controls in an assay.[1][6][7]
The Z-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:
| Z'-factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | Large separation between controls; suitable for HTS.[1][6] |
| 0 to 0.5 | Marginal | Assay may be acceptable, but improvements are recommended.[1] |
| < 0 | Unsuitable | Control signals overlap; the assay cannot distinguish hits.[1] |
Part 2: Phenotypic Screening - Uncovering Global Biological Effects
Phenotypic screening identifies compounds that produce a desired biological effect in a cellular or organismal context without a priori knowledge of the specific molecular target. Given the broad cytotoxic and antimicrobial activities reported for thiohydantoins, this is an ideal starting point.[1][8]
Protocol 1: Antiproliferative Screening using the MTT Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9]
Materials:
-
Adherent cancer cell line (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[9][10]
-
Solubilization solution: DMSO or 10% SDS in 0.01 M HCl.[9]
-
96-well flat-bottom sterile plates.
-
Multichannel pipette and microplate reader (570 nm absorbance).
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Include wells for "medium only" blanks. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of spirothiohydantoin compounds in culture medium. A typical starting range is 0.1 to 100 µM. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control wells (e.g., 0.5% DMSO). Incubate for 48-72 hours.
-
MTT Addition: After incubation, carefully remove the compound-containing medium. Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[9] Incubate for 2-4 hours at 37°C until purple precipitate is visible.[11]
-
Formazan Solubilization: Carefully aspirate the MTT solution.[9] Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background.
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" blank wells from all other wells.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control: % Viability = (Absorbance_treated / Absorbance_vehicle) * 100
-
Plot % Viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Protocol 2: High-Throughput Cytotoxicity Screening using CellTiter-Glo®
For HTS campaigns, a simpler "add-mix-measure" assay is preferable. The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.[12][13] The luminescent signal is proportional to the number of viable cells.
Materials:
-
CellTiter-Glo® Reagent (Promega).
-
Cells in culture.
-
White, opaque-walled multiwell plates (96- or 384-well) suitable for luminescence.[5]
-
Luminometer.
Step-by-Step Methodology:
-
Cell Seeding & Treatment: Seed cells (e.g., 5,000 cells/well in 80 µL for a 96-well plate) and treat with compounds as described in the MTT protocol.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to form the CellTiter-Glo® Reagent.[2][5]
-
Assay Execution: After the compound incubation period, equilibrate the plate to room temperature for ~30 minutes.[13]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in the well (e.g., add 80 µL to 80 µL).[2]
-
Signal Generation: Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[5]
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[5][13]
-
Data Acquisition: Record luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate % viability relative to vehicle controls and determine IC50 values as described for the MTT assay.
Protocol 3: Antimicrobial Susceptibility Testing via Broth Microdilution
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14]
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli).
-
Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth, CAMHB).[14]
-
Sterile 96-well U-bottom plates.
-
Bacterial inoculum standardized to 0.5 McFarland turbidity.
Step-by-Step Methodology:
-
Compound Preparation: In a 96-well plate, prepare 2-fold serial dilutions of the spirothiohydantoin compounds in broth. For example, add 100 µL of broth to wells 2-12. Add 200 µL of the highest compound concentration to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution across the plate.
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute this suspension in broth to achieve a final target inoculum of ~5 x 10^5 CFU/mL in the assay plate.[15]
-
Inoculation: Inoculate each well (except the sterility control) with the standardized bacterial suspension.[14][15] The final volume in each well should be uniform. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).[14]
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest compound concentration at which no visible bacterial growth (turbidity) is observed.[14]
Part 3: Target-Based Screening - Interrogating Specific Molecular Pathways
Following phenotypic screening, target-based assays are crucial for elucidating the mechanism of action. Based on literature for related thiohydantoin scaffolds, the androgen receptor is a plausible target.
Protocol 4: Androgen Receptor (AR) Antagonist Reporter Gene Assay
This assay measures the ability of a compound to inhibit the transcriptional activity of the AR.[16] A cell line is engineered to express the AR and a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter.[17][18] An antagonist will reduce the luciferase signal induced by an AR agonist.
Materials:
-
Prostate cancer cell line stably expressing AR and an ARE-luciferase reporter (e.g., a custom-engineered 22RV1 or PC3 line).[17][19]
-
Assay medium (e.g., Phenol red-free RPMI + charcoal-stripped FBS).
-
AR agonist: Dihydrotestosterone (DHT).
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System).[19]
-
White, opaque-walled 96-well plates.
-
Luminometer.
Step-by-Step Methodology:
-
Cell Seeding: Seed ~20,000 reporter cells per well in 100 µL of assay medium into a white 96-well plate. Incubate overnight.[19]
-
Antagonist Treatment: Prepare serial dilutions of spirothiohydantoin compounds. Remove the medium and add the compound dilutions to the cells. Incubate for 1-6 hours.[19]
-
Agonist Stimulation: Prepare a solution of DHT in assay medium at a concentration that gives ~80% of the maximal response (e.g., 2-4 nM, determined empirically).[19] Add the DHT solution to all wells except the "unstimulated" controls.
-
Incubation: Incubate the plate at 37°C overnight (~16 hours).[19]
-
Luminescence Reading: Equilibrate the plate to room temperature. Add 100 µL of luciferase assay reagent to each well.[19] Incubate with gentle agitation for 15-30 minutes at room temperature.[19]
-
Data Acquisition: Measure luminescence with a plate reader.
-
Data Analysis:
-
Normalize the data by setting the average signal from DHT-stimulated, vehicle-treated wells to 100% activity and the unstimulated wells to 0% activity.
-
Calculate the % inhibition for each compound concentration.
-
Plot % inhibition vs. log concentration to determine the IC50 value.
-
Part 4: Ensuring Data Integrity - Counter-Screening and Hit Validation
A primary hit is not a validated lead. A significant portion of initial hits from HTS campaigns are false positives arising from compound interference with the assay technology itself.[4][20] Rigorous counter-screening is essential to eliminate these artifacts.
Common Sources of False Positives:
-
Compound Autofluorescence: Compounds that fluoresce at the same wavelengths used for detection can mimic a positive signal in fluorescence-based assays.[20]
-
Luciferase Inhibition: Some compounds can directly inhibit the luciferase reporter enzyme, leading to an apparent antagonist effect in reporter assays.[20][21]
-
Compound Aggregation: At certain concentrations, compounds can form aggregates that sequester and non-specifically inhibit enzymes.[4]
-
Redox Activity & Reactivity: Compounds that are redox-active or chemically reactive can modify target proteins or assay components, leading to artifactual signals.[4][20]
-
Metal Impurities: Contaminating metal ions from synthesis, such as zinc, can cause enzyme inhibition and lead to false positives.[22][23]
Designing a Counter-Screen: A counter-screen is an assay designed specifically to identify these off-target effects. For the AR reporter assay (Protocol 4), a crucial counter-screen is to test the compounds in a cell-free luciferase inhibition assay.
Protocol 5: Cell-Free Luciferase Inhibition Counter-Screen
-
In a white 96-well plate, add assay buffer, recombinant luciferase enzyme, and the spirothiohydantoin compound to be tested.
-
Initiate the reaction by adding the luciferase substrate (luciferin) and ATP.
-
Immediately measure luminescence.
-
A compound that directly inhibits luciferase will show a reduced signal in this cell-free system, marking it as a likely false positive from the primary reporter screen.
By systematically applying this cascade of phenotypic screens, target-based assays, and rigorous counter-screens, researchers can confidently identify and prioritize spirothiohydantoin candidates with genuine and promising biological activity for further development.
References
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. Available at: [Link]
-
Z-Factor Calculator. (n.d.). PunnettSquare Tools. Retrieved from [Link]
-
UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. Retrieved from [Link]
-
Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. Retrieved from [Link]
-
CellTiter-Glo Assay. (n.d.). Oslo University Hospital Protocols. Retrieved from [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
-
On HTS: Z-factor. (2023). HTS. Retrieved from [Link]
-
Broth Microdilution. (n.d.). MI - Microbiology. Retrieved from [Link]
-
Hermann, J. C., Chen, Y., Wartchow, C., et al. (2013). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Medicinal Chemistry Letters, 4(2), 197-200. Available at: [Link]
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Retrieved from [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324. Available at: [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Available at: [Link]
-
A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). SLAS Discovery, 22(10), 1235-1246. Available at: [Link]
-
HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. (2020). YouTube. Retrieved from [Link]
-
Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). Clinical and Laboratory Standards Institute. Available at: [Link]
-
Androgen Luciferase Reporter 22RV1 Cell Line. (n.d.). BPS Bioscience. Retrieved from [Link]
-
Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. (2013). ResearchGate. Available at: [Link]
-
In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling. (2014). Sensors, 14(10), 19483-19503. Available at: [Link]
-
Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants. (2017). SLAS Discovery, 22(6), 726-736. Available at: [Link]
-
Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. (2023). Journal of Chemical Information and Modeling, 63(1), 5-18. Available at: [Link]
-
A new luciferase reporter gene assay for the detection of androgenic and antiandrogenic effects based on a human prostate specific antigen promoter and PC3/AR human prostate cancer cells. (2004). Toxicology in Vitro, 18(4), 431-438. Available at: [Link]
-
Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. Retrieved from [Link]
-
Development of a Fluorescent-Tagged Kinase Assay System for the Detection and Characterization of Allosteric Kinase Inhibitors. (2009). Journal of the American Chemical Society, 131(44), 16027-16035. Available at: [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2024). Celtarys Research. Retrieved from [Link]
-
Human AR Reporter Assay Kit. (n.d.). Indigo Biosciences. Retrieved from [Link]
Sources
- 1. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 2. promega.com [promega.com]
- 3. youtube.com [youtube.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. OUH - Protocols [ous-research.no]
- 6. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 7. assay.dev [assay.dev]
- 8. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. atcc.org [atcc.org]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 13. promega.com [promega.com]
- 14. Broth Microdilution | MI [microbiology.mlsascp.com]
- 15. rr-asia.woah.org [rr-asia.woah.org]
- 16. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A new luciferase reporter gene assay for the detection of androgenic and antiandrogenic effects based on a human prostate specific antigen promoter and PC3/AR human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. indigobiosciences.com [indigobiosciences.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Metal Impurities Cause False Positives in High-Throughput Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Application Note: A Practical Guide to Utilizing 2-Sulfanylidene-1,3-diazaspiro[4.4]nonan-4-one for Enzyme Inhibition Studies
Abstract
This comprehensive application note provides a detailed framework for researchers, scientists, and drug development professionals on how to characterize the enzyme inhibition potential of 2-Sulfanylidene-1,3-diazaspiro[4.4]nonan-4-one, a spirocyclic thiohydantoin derivative. Recognizing that this compound is a novel investigational agent, this guide focuses on establishing robust, first-principle methodologies for screening, potency determination (IC₅₀), and mechanism of action (MoA) studies. The protocols herein are designed to be adaptable to a wide range of enzyme classes and assay formats, ensuring self-validating and reproducible results. We emphasize the causality behind experimental choices, from reagent preparation to kinetic data analysis, to empower researchers to confidently assess the inhibitory profile of this and other novel small molecules.
Introduction: The Rationale for Investigating Novel Spirocyclic Thiohydantoins
The spirocyclic scaffold is a privileged structural motif in medicinal chemistry, prized for its three-dimensional architecture which allows for precise presentation of functional groups into protein binding pockets. This often leads to enhanced potency and selectivity compared to simpler, linear molecules. The thiohydantoin moiety, a sulfur analog of hydantoin, is also a well-established pharmacophore known to interact with various enzyme classes, including kinases, proteases, and metalloenzymes.
This compound combines these features, making it an intriguing candidate for enzyme inhibition screening. Its rigid spirocyclic core constrains the geometry of the molecule, while the thiohydantoin ring offers key hydrogen bond donors and acceptors, as well as a potential metal-coordinating thiocarbonyl group. The lack of extensive public data on this specific molecule necessitates a foundational approach to its characterization, starting with broad screening and progressing to detailed mechanistic studies.
This guide provides the experimental and theoretical framework to answer three fundamental questions for any novel inhibitor candidate like this compound:
-
Does it inhibit the target enzyme? (Initial Screening)
-
How potent is the inhibition? (IC₅₀ Determination)
-
How does it inhibit the enzyme? (Mechanism of Inhibition Studies)
Foundational Concepts in Enzyme Inhibition
Before proceeding to experimental protocols, it is crucial to understand the key parameters used to define an inhibitor's behavior. Enzyme inhibitors are broadly classified based on their mode of interaction with the enzyme and substrate.
-
Competitive Inhibition: The inhibitor binds only to the free enzyme (E) at the active site, directly competing with the substrate (S). This increases the apparent Michaelis constant (Kₘ) but does not change the maximum velocity (Vₘₐₓ).
-
Non-competitive Inhibition: The inhibitor binds to both the free enzyme (E) and the enzyme-substrate complex (ES) at an allosteric site, remote from the active site. This reduces the apparent Vₘₐₓ but does not affect Kₘ.
-
Uncompetitive Inhibition: The inhibitor binds exclusively to the enzyme-substrate (ES) complex. This mode of inhibition reduces both the apparent Vₘₐₓ and the apparent Kₘ.
-
Mixed Inhibition: The inhibitor can bind to both E and the ES complex, but with different affinities. This affects both the apparent Kₘ and Vₘₐₓ.
The two most important quantitative measures are:
-
IC₅₀ (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. It is a practical measure of inhibitor potency but can be dependent on experimental conditions (e.g., substrate concentration).
-
Kᵢ (Inhibition constant): The dissociation constant for the inhibitor-enzyme complex. It is a true measure of inhibitor affinity and is independent of substrate concentration. Determining Kᵢ requires mechanism of inhibition studies.
Experimental Design & Protocols
This section details the necessary workflows, from preparing the compound to performing kinetic analyses. The protocols are designed as templates that should be optimized for the specific enzyme system under investigation.
Diagram: Overall Experimental Workflow
Caption: High-level workflow for characterizing a novel enzyme inhibitor.
Protocol 3.1: Preparation of Inhibitor Stock Solution
Rationale: Accurate and reproducible results begin with proper handling of the test compound. Dimethyl sulfoxide (DMSO) is a common solvent for organic molecules, but its final concentration in the assay must be controlled to prevent enzyme denaturation or inhibition.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes
-
Pipettes
Procedure:
-
Weighing: Carefully weigh out a precise amount of the compound (e.g., 1-5 mg) using an analytical balance.
-
Solubilization: Add the appropriate volume of 100% DMSO to achieve a high-concentration stock, typically 10-50 mM. For example, if the molecular weight is 184.24 g/mol , dissolving 1.84 mg in 1 mL of DMSO yields a 10 mM stock solution.
-
Dissolution: Vortex thoroughly for 1-2 minutes. If necessary, gently warm the solution (e.g., 30°C) or use a sonicator to ensure complete dissolution. Visually inspect for any particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store at -20°C or -80°C, protected from light.
-
Final DMSO Concentration: When preparing working solutions for the assay, ensure the final concentration of DMSO in the reaction well is identical across all conditions (including controls) and typically does not exceed 1% (v/v), as higher concentrations can affect enzyme activity.
Protocol 3.2: IC₅₀ Determination via Dose-Response Assay
Rationale: This protocol establishes the potency of the inhibitor by measuring the enzyme activity across a range of inhibitor concentrations. A semi-log plot of this data yields a sigmoidal curve from which the IC₅₀ value is derived.
Materials:
-
Enzyme of interest
-
Substrate (e.g., a chromogenic or fluorogenic substrate)
-
Assay Buffer (optimized for pH and ionic strength for the target enzyme)
-
Inhibitor stock solution (from Protocol 3.1)
-
96-well microplate (clear for colorimetric, black for fluorescent assays)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Prepare Serial Dilutions: Create a serial dilution series of the inhibitor. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).
-
Prepare an intermediate dilution of your stock in Assay Buffer.
-
Perform serial dilutions across a row of a 96-well plate or in microcentrifuge tubes.
-
Include a "no inhibitor" control (containing only DMSO at the same final concentration) and a "no enzyme" control (background).
-
-
Assay Setup (Example for a 100 µL final volume):
-
Add 50 µL of Assay Buffer to all wells.
-
Add 10 µL of each inhibitor dilution to the appropriate wells. For controls, add 10 µL of buffer containing the equivalent percentage of DMSO.
-
Add 20 µL of a working solution of the enzyme to all wells except the "no enzyme" background control.
-
-
Pre-incubation: Mix the plate gently and pre-incubate the enzyme and inhibitor for 10-15 minutes at the optimal reaction temperature (e.g., 25°C or 37°C). This step allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Initiate Reaction: Add 20 µL of the substrate solution to all wells to start the reaction. The substrate concentration should ideally be at or near its Kₘ value for the enzyme.
-
Data Acquisition: Immediately place the plate in a microplate reader. Measure the change in absorbance or fluorescence over time (kinetic mode). The rate of reaction is determined from the linear portion of the progress curve.
-
Data Analysis:
-
Calculate the reaction rate for each inhibitor concentration.
-
Normalize the data by setting the rate of the "no inhibitor" control to 100% activity and the "no enzyme" control to 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (see Section 4.2).
-
Table 1: Example Data Layout for IC₅₀ Determination
| [Inhibitor] (µM) | Log [Inhibitor] | Rate 1 (mOD/min) | Rate 2 (mOD/min) | Avg. Rate | % Inhibition |
| 100 | 2.00 | 5.2 | 5.5 | 5.35 | 94.6 |
| 33.3 | 1.52 | 10.1 | 9.8 | 9.95 | 90.0 |
| 11.1 | 1.05 | 25.6 | 26.1 | 25.85 | 74.1 |
| 3.70 | 0.57 | 48.9 | 51.2 | 50.05 | 49.9 |
| 1.23 | 0.09 | 75.4 | 73.9 | 74.65 | 25.3 |
| 0.41 | -0.39 | 90.1 | 92.5 | 91.30 | 8.7 |
| 0.14 | -0.86 | 98.2 | 97.5 | 97.85 | 2.1 |
| 0 (Control) | - | 100.5 | 99.5 | 100.0 | 0.0 |
| No Enzyme | - | 0.5 | 0.6 | 0.55 | - |
Protocol 3.3: Mechanism of Inhibition (MoI) Studies
Rationale: To determine how the inhibitor works (e.g., competitive, non-competitive), enzyme kinetics are measured at various substrate concentrations in the presence of a fixed concentration of the inhibitor. The resulting data can be visualized using a double reciprocal plot (Lineweaver-Burk) to diagnose the inhibition modality.
Procedure:
-
Experimental Setup: This experiment is set up as a matrix. You will vary the substrate concentration along one axis and the inhibitor concentration along the other.
-
Inhibitor Concentrations: Choose 3-4 inhibitor concentrations based on the previously determined IC₅₀ value (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀).
-
Substrate Concentrations: Use a range of substrate concentrations that bracket the Kₘ value (e.g., 0.2 x Kₘ to 5 x Kₘ). At least 5-7 different substrate concentrations are recommended.
-
-
Assay Performance: For each inhibitor concentration (including zero), perform a full substrate titration curve as described in Protocol 3.2 (steps 2-5). Measure the initial reaction velocity (v₀) for every combination of substrate and inhibitor concentration.
-
Data Analysis:
-
For each inhibitor concentration, plot v₀ versus substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine the apparent Vₘₐₓ and Kₘ values.
-
Create a Lineweaver-Burk plot by plotting 1/v₀ versus 1/[S] for each inhibitor concentration. This plot is essential for visualizing the mechanism of inhibition (see Section 4.3).
-
Data Analysis and Interpretation
Calculating Percent Inhibition
The percent inhibition for each inhibitor concentration is calculated using the following formula:
% Inhibition = (1 - (Rate_inhibitor - Rate_background) / (Rate_no_inhibitor - Rate_background)) * 100
Where:
-
Rate_inhibitor is the reaction rate in the presence of the inhibitor.
-
Rate_no_inhibitor is the reaction rate of the positive control (e.g., DMSO only).
-
Rate_background is the rate from the "no enzyme" control.
IC₅₀ Curve Fitting
Plot % Inhibition versus the log([Inhibitor]). Use a non-linear regression software (e.g., GraphPad Prism, Origin) to fit the data to a four-parameter logistic equation:
Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
The software will calculate the best-fit value for the LogIC50, from which the IC₅₀ is determined.
Interpreting Lineweaver-Burk Plots for MoA
The Lineweaver-Burk plot linearizes the Michaelis-Menten relationship: 1/v₀ = (Kₘ/Vₘₐₓ)(1/[S]) + 1/Vₘₐₓ. Different inhibition mechanisms produce distinct patterns on this plot.
Diagram: Interpreting Lineweaver-Burk Plots
Caption: Characteristic patterns for different inhibition types on a Lineweaver-Burk plot.
-
Competitive: Lines intersect on the y-axis (1/Vₘₐₓ is unchanged).
-
Non-competitive: Lines intersect on the x-axis (-1/Kₘ is unchanged).
-
Uncompetitive: Lines are parallel.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Inhibition Observed | 1. Inhibitor is inactive. 2. Inhibitor is insoluble in assay buffer. 3. Incorrect inhibitor concentration. | 1. Test against a different enzyme or a known sensitive enzyme. 2. Check for precipitation in the well; consider adding a co-solvent (e.g., PEG). 3. Verify stock concentration and dilution calculations. |
| High Well-to-Well Variability | 1. Pipetting errors. 2. Incomplete mixing. 3. Temperature fluctuations across the plate. | 1. Use calibrated pipettes; use a multichannel pipette for additions. 2. Mix the plate gently after each reagent addition. 3. Allow all reagents and the plate to equilibrate to assay temperature. |
| Irreproducible IC₅₀ Values | 1. Compound instability (degradation). 2. Assay timing is not consistent. 3. Substrate concentration is too high. | 1. Use freshly prepared dilutions from a frozen stock for each experiment. 2. Standardize all incubation times precisely. 3. Ensure substrate concentration is at or below Kₘ. High [S] can overcome competitive inhibitors. |
Conclusion
This application note provides a comprehensive and principled guide for the initial characterization of this compound as a potential enzyme inhibitor. By following these detailed protocols for compound preparation, IC₅₀ determination, and mechanism of action studies, researchers can generate robust and reliable data. The emphasis on proper controls, systematic data analysis, and an understanding of the underlying enzymology ensures that the inhibitory potential of this novel spirocyclic thiohydantoin, and others like it, can be thoroughly and accurately evaluated, paving the way for further investigation in drug discovery programs.
References
-
Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley-Interscience. [Link]
-
Johnson, K. A., & Goody, R. S. (2011). The Original Michaelis Constant: Translation and Commentary. Biochemistry, 50(39), 8264–8269. [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins, Impact, and Mitigation. Current Opinion in Chemical Biology, 14(3), 315–324. [Link]
Application Notes and Protocols for Cell-Based Assays with 2-Sulfanylidene-1,3-diazaspiro[4.4]nonan-4-one
Introduction: Unveiling the Therapeutic Potential of Thiohydantoin Derivatives
The scaffold of 2-thiohydantoin is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including notable anticancer properties.[1] Compounds incorporating this moiety have been investigated for their ability to inhibit cancer cell growth, highlighting the therapeutic promise of this chemical class.[2] 2-Sulfanylidene-1,3-diazaspiro[4.4]nonan-4-one, a member of the 2-thiohydantoin family, represents a novel compound with potential for development as an anticancer agent. The evaluation of such novel chemical entities is a cornerstone of preclinical drug discovery and relies on a systematic series of in vitro cell-based assays to characterize their biological effects.[3][4]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct an initial characterization of this compound's in vitro efficacy. The protocols detailed herein are designed to first establish the compound's cytotoxic and cytostatic effects on cancer cell lines and then to elucidate the primary mechanisms of action, such as the induction of apoptosis or cell cycle arrest.
Experimental Strategy: A Tiered Approach to Compound Characterization
A logical, tiered approach is essential for the efficient evaluation of a novel compound. This workflow begins with a broad assessment of cytotoxicity across a panel of cancer cell lines to determine the compound's potency and selectivity. Subsequent, more detailed mechanistic assays are then performed at concentrations informed by these initial findings.
Caption: Tiered workflow for in vitro evaluation of novel compounds.
Part 1: Determination of Cytotoxicity and IC50
The initial step in characterizing a novel compound is to determine its effect on cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[5]
Protocol 1: MTT Assay for Cell Viability and IC50 Determination
This protocol outlines the steps to assess the dose-dependent cytotoxic effects of this compound and to calculate its half-maximal inhibitory concentration (IC50).
Materials:
-
This compound
-
Selected human cancer cell lines (e.g., MCF-7, A549, HCT116)[6]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[5]
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (DMSO concentration matched to the highest compound concentration) and a no-treatment control.[7]
-
Incubate the plate for 48 or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.[8]
-
Incubate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.[5]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.[9]
-
Data Presentation: IC50 Values
The results of the cytotoxicity screening should be summarized in a clear and concise table.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | To be determined |
| A549 | Lung Carcinoma | 48 | To be determined |
| HCT116 | Colon Carcinoma | 48 | To be determined |
| PC-3 | Prostate Carcinoma | 48 | To be determined |
Part 2: Mechanistic Assays
Following the determination of the IC50, the next phase is to investigate the potential mechanisms by which this compound exerts its cytotoxic effects. The two most common mechanisms for anticancer compounds are the induction of apoptosis and the disruption of the cell cycle.
Apoptosis Induction
Apoptosis, or programmed cell death, is a key mechanism for many chemotherapeutic agents. It can be assessed by several methods, including the detection of phosphatidylserine (PS) externalization and the measurement of caspase enzyme activity.
Caption: Principle of Apoptosis Detection by Annexin V/PI Staining.
Protocol 2: Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cells treated with this compound at its IC50 concentration for 24-48 hours.
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with the compound at its predetermined IC50 concentration. Include an untreated control.
-
Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[11]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[11]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[7]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour.
-
Distinguish the cell populations:
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
-
Protocol 3: Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[12][13]
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Assay Setup:
-
Seed cells in a white-walled 96-well plate and treat with the compound as in the MTT assay.
-
-
Reagent Preparation and Addition:
-
Measurement:
-
Mix the contents on a plate shaker for 30 seconds.
-
Incubate at room temperature for 1 to 3 hours.
-
Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase activity.[15]
-
Data Presentation: Apoptosis Analysis
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | To be determined | To be determined | To be determined |
| Compound (IC50) | To be determined | To be determined | To be determined |
| Treatment | Caspase-3/7 Activity (RLU) | Fold Change vs. Control |
| Vehicle Control | To be determined | 1.0 |
| Compound (IC50) | To be determined | To be determined |
Cell Cycle Analysis
Disruption of the normal progression of the cell cycle is another common mechanism of action for anticancer drugs. Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the DNA content of cells and determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).[16][17]
Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining
Materials:
-
Cells treated with this compound at its IC50 concentration for 24 hours.
-
Cold 70% ethanol
-
PBS
-
RNase A
-
Propidium Iodide staining solution
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Harvest treated and control cells.
-
Wash the cells with PBS and resuspend the cell pellet.
-
While vortexing gently, add cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours.[6]
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a PI staining solution containing RNase A.[18]
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the DNA content by flow cytometry.
-
Use the resulting histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Data Presentation: Cell Cycle Distribution
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | To be determined | To be determined | To be determined |
| Compound (IC50) | To be determined | To be determined | To be determined |
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its cytotoxicity, ability to induce apoptosis, and impact on cell cycle progression, researchers can gain critical insights into its potential as an anticancer agent. The data generated from these assays will form the basis for further mechanistic studies, lead optimization, and subsequent preclinical development.
References
-
Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection. Retrieved from [Link]
-
Lee, M., & Lee, J. (2014). Assaying cell cycle status using flow cytometry. Current Protocols in Stem Cell Biology, 29(1), 1B.5.1-1B.5.11. Retrieved from [Link]
-
Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]
-
iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. Retrieved from [Link]
-
Aly, A. A., et al. (2012). Synthesis, antimicrobial and anticancer activities of some 2-thiohydantoin derivatives. Der Pharma Chemica, 4(3), 1074-1082. Retrieved from [Link]
-
protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]
-
Al-Sultani, K. H., et al. (2023). Study of the Anticancer and Antimicrobial Biological Activity of a New Series of Thiohydantoin Derivatives. Baghdad Science Journal, 20(5). Retrieved from [Link]
-
Szakacs, G., et al. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223-8. Retrieved from [Link]
-
Al-Ostath, A., et al. (2023). In vitro anti-breast cancer study of hybrid cinnamic acid derivatives bearing 2-thiohydantoin moiety. Future Journal of Pharmaceutical Sciences, 9(1), 63. Retrieved from [Link]
-
Min, J., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers, 10(9), 333. Retrieved from [Link]
-
Al-Bayati, Z. A. F., & Al-Amiery, A. A. (2020). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Molecules, 25(21), 5002. Retrieved from [Link]
-
Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]
-
Al-Masoudi, N. A., et al. (2021). Synthesis and Molecular Docking Studies of Some Thiohydantoin Derivatives as Potential Anticancer and Antimicrobial Agents. Advanced Journal of Chemistry, Section A, 4(3), 220-230. Retrieved from [Link]
-
University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]
-
MDPI. (2020). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
-
Altogen Labs. (n.d.). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. In vitro anti-breast cancer study of hybrid cinnamic acid derivatives bearing 2-thiohydantoin moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. static.igem.org [static.igem.org]
- 12. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 13. promega.com [promega.com]
- 14. promega.com [promega.com]
- 15. Caspase-Glo® 3/7 3D Assay Technical Manual [promega.com]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cancer.wisc.edu [cancer.wisc.edu]
molecular docking of 2-Sulfanylidene-1,3-diazaspiro[4.4]nonan-4-one with target proteins
Application Note & Protocol
A Researcher's Guide to the Molecular Docking of 2-Sulfanylidene-1,3-diazaspiro[4.4]nonan-4-one
Audience: Researchers, scientists, and drug development professionals engaged in structure-based drug design and discovery.
Abstract: This document provides a comprehensive technical guide and detailed protocols for performing molecular docking studies with this compound. We delve into the scientific rationale behind each step, from ligand and protein preparation to the critical analysis and validation of docking results. This guide is structured to empower researchers with the expertise to conduct robust and meaningful in-silico investigations, leveraging the therapeutic potential of the thiohydantoin scaffold.
Foundational Principles: The 'Why' Behind the Docking
The Thiohydantoin Scaffold: A Privileged Structure in Drug Discovery
The thiohydantoin core, a sulfur analog of hydantoin, is recognized as a "privileged scaffold" in medicinal chemistry.[1] Its structure, featuring hydrogen bond donors and acceptors, allows for versatile modifications, enabling it to interact with a wide array of biological targets.[2] Thiohydantoin derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anti-diabetic, and anticancer properties, making them a focal point for novel therapeutic development.[3] The spirocyclic nature of the focus molecule adds conformational rigidity, a desirable trait that can reduce the entropic penalty upon binding to a target protein.
Focus Ligand: this compound
This application note centers on this compound, a specific member of the thiohydantoin family.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂OS | [4] |
| PubChem CID | 85638981 | [4] |
| CAS Number | 14109-98-9 | [4] |
| Structure | PubChem |
The Rationale of Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (the ligand) to a second (the receptor, typically a protein).[5] The primary goals are twofold: first, to predict the binding conformation or "pose" of the ligand within the protein's active site, and second, to estimate the strength of the interaction, commonly expressed as a scoring function or binding energy.[6] This process is fundamental to structure-based drug design, allowing for the rapid screening of potential drug candidates and providing insights into the molecular basis of their activity.[7]
The Experimental Workflow: From Preparation to Analysis
A successful docking study is built upon meticulous preparation and a logical workflow. The following diagram outlines the essential stages, each of which will be detailed in the subsequent protocols.
Caption: Overall workflow for a molecular docking experiment.
Protocol I: Ligand Preparation
Objective: To convert the 2D representation of the ligand into a geometrically optimized, 3D structure with correct atom types and charges, suitable for docking.[8]
Materials:
-
Ligand structure data (e.g., SMILES string or SDF file from PubChem).
-
Molecular modeling software (e.g., UCSF ChimeraX, Avogadro, Open Babel).
Methodology:
-
Obtain Ligand Structure:
-
Access a chemical database like PubChem (pubchem.ncbi.nlm.nih.gov).
-
Search for "this compound" or its CAS number: 14109-98-9.
-
Download the structure in a 3D SDF format or copy its SMILES string.
-
-
Generate 3D Coordinates and Add Hydrogens:
-
Import the structure into your chosen modeling software.
-
If starting from a 2D structure or SMILES, use the software's tools to generate 3D coordinates.
-
Add hydrogens appropriate for a physiological pH (e.g., pH 7.4).[9] Most software automates this.
-
-
Energy Minimization:
-
Scientist's Note: This step is crucial to relieve any steric strain from the initial 3D conversion and to find a low-energy, stable conformation of the ligand.
-
Apply a suitable force field (e.g., MMFF94 or UFF) to perform energy minimization.
-
Run the minimization until it converges, meaning the energy change between steps is negligible.
-
-
Assign Partial Charges:
-
Scientist's Note: Docking algorithms rely on electrostatic interactions, which are governed by the partial charges on each atom.[10] Accurate charge calculation is vital.
-
Use a charge calculation method like Gasteiger-Hückel or AM1-BCC.[11] For AutoDock-based studies, Gasteiger charges are standard.[12]
-
-
Define Rotatable Bonds and Save:
-
The software will typically auto-detect rotatable bonds, which allows for ligand flexibility during docking. Verify that these are chemically sensible.
-
Save the prepared ligand in a format required by your docking software (e.g., PDBQT for AutoDock Vina).
-
Protocol II: Target Protein Preparation
Objective: To prepare a protein crystal structure for docking by removing extraneous molecules, correcting structural issues, and adding necessary atomic information.[13]
Materials:
-
Protein Data Bank (PDB) ID of the target protein. For this case study, we will use Cyclooxygenase-2 (COX-2), a common anti-inflammatory target. A relevant PDB entry is 1CX2 .
-
Molecular visualization and preparation software (e.g., AutoDock Tools, UCSF ChimeraX, PyMOL).
Methodology:
-
Download Protein Structure:
-
Go to the RCSB PDB database (rcsb.org).
-
Search for and download the PDB file for "1CX2".
-
-
Clean the PDB File:
-
Load the PDB file into your software.
-
Remove Water Molecules: Unless a specific water molecule is known to be critical for ligand binding (a "bridging" water), all crystallographic waters should be removed as they can interfere with docking.[14]
-
Remove Co-crystallized Ligands and Ions: Delete any existing ligands, cofactors, or ions from the binding site to make it available for your ligand.[15]
-
Select Protein Chain: If the biological unit is a monomer but the PDB file contains a dimer or multimer, remove the extraneous chains. For 1CX2, Chain A is commonly used.
-
-
Structural Correction:
-
Add Hydrogens: PDB files typically lack hydrogen atoms. Add hydrogens, ensuring that polar hydrogens are correctly placed to form hydrogen bonds.[14]
-
Check for Missing Atoms/Residues: Some crystal structures may have missing side chains or loops. Use software tools to model and repair these missing segments if they are near the binding site.
-
-
Assign Charges and Atom Types:
-
Assign partial charges to the protein atoms (e.g., Kollman charges).
-
Merge non-polar hydrogens, which simplifies the calculation without significant loss of accuracy.
-
-
Define the Binding Site (Grid Box Generation):
-
Scientist's Note: The grid box defines the three-dimensional space where the docking algorithm will search for ligand poses.[14] Its size and location directly impact the results and computational time.
-
Identify the active site of the protein. If a co-crystallized ligand was present, the grid box should be centered on its location.
-
Set the grid box dimensions to be large enough to accommodate the entire ligand and allow for its rotation, typically with a 10-15 Å buffer around the known binding pocket.
-
-
Save the Prepared Receptor:
-
Save the final prepared protein structure in the required format (e.g., PDBQT for AutoDock Vina).
-
Analysis and Validation: Interpreting the Results
Objective: To analyze the output of the docking simulation to identify the most likely binding pose and understand the nature of the protein-ligand interactions.
Quantitative Data Analysis
The primary output of a docking run is a set of ligand poses ranked by a scoring function.
Table 1: Hypothetical Docking Results for this compound against COX-2 (PDB: 1CX2)
| Pose Rank | Binding Affinity (kcal/mol) | Estimated Ki (nM) | Key Interacting Residues | Interaction Type |
| 1 | -8.5 | 150 | HIS90, ARG513 | Hydrogen Bond |
| 1 | -8.5 | 150 | VAL523, LEU352 | Hydrophobic |
| 2 | -8.2 | 250 | HIS90 | Hydrogen Bond |
| 2 | -8.2 | 250 | VAL349, LEU531 | Hydrophobic |
| 3 | -7.9 | 480 | SER530 | Hydrogen Bond |
-
Binding Affinity (ΔG): This score estimates the free energy of binding. More negative values indicate stronger, more favorable binding.[16]
-
Estimated Inhibition Constant (Ki): This value, derived from the binding affinity, predicts the concentration of the ligand required to inhibit the protein's function. Lower Ki values suggest higher potency.
-
Interacting Residues: Identifying the specific amino acids that form bonds with the ligand is crucial for understanding the binding mechanism.[17]
Protocol III: Visual Analysis of Interactions
Methodology:
-
Load the Complex: Open your visualization software (e.g., PyMOL, ChimeraX) and load the prepared protein structure and the top-ranked docked ligand pose file.
-
Focus on the Binding Site: Center the view on the ligand within the active site.
-
Identify Interactions: Use built-in tools to find and display specific interactions.
-
Hydrogen Bonds: These are critical for specificity and affinity. Visualize them as dashed lines between the donor and acceptor atoms.
-
Hydrophobic Interactions: Display the surfaces of nearby hydrophobic residues (e.g., Valine, Leucine, Isoleucine) to see how they envelop non-polar parts of the ligand.
-
Pi-Stacking: If both the ligand and a protein residue (e.g., Phenylalanine, Tyrosine) contain aromatic rings, check for potential pi-pi stacking interactions.
-
-
Generate a 2D/3D Interaction Diagram: Use tools like LigPlot+ or the visualizer's own features to create a clear diagram summarizing these interactions.[18]
Caption: Workflow for validating a docking protocol via redocking.
Methodology:
-
Select a PDB with a Native Ligand: Use the same PDB file as the target (e.g., 1CX2), which contains a known inhibitor (SC-558).
-
Extract and Prepare: Separate the native ligand from the protein. Prepare the protein exactly as described in Protocol II. Prepare the extracted native ligand using Protocol I.
-
Redock: Perform a docking run using the prepared protein and the prepared native ligand, with the exact same grid box and docking parameters you intend to use for your test compounds.
-
Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand onto its original co-crystallized position. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.
-
Assess Validity: An RMSD value of less than 2.0 Angstroms (Å) is generally considered a successful validation, indicating that your docking protocol can accurately reproduce an experimental binding mode. [16][19]If the RMSD is higher, the protocol may need refinement (e.g., adjusting the grid box size or docking parameters).
Conclusion
Molecular docking is a powerful tool in the arsenal of the drug discovery scientist. By following these detailed, validated protocols, researchers can confidently explore the binding of this compound and other thiohydantoin derivatives to their protein targets. The insights gained from robust in-silico analysis—understanding binding affinity, visualizing key interactions, and generating hypotheses—are invaluable for guiding the synthesis and experimental testing of the next generation of therapeutics.
References
-
ResearchGate. (2024). How to interprete and analyze molecular docking results?[Link]
-
Quora. (2021). How does one prepare proteins for molecular docking?[Link]
-
ResearchGate. (2022). How to validate the molecular docking results?[Link]
-
Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?[Link]
-
CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results.[Link]
-
Matter Modeling Stack Exchange. (2021). How can I validate docking result without a co-crystallized ligand?[Link]
-
ResearchGate. (2021). How to validate molecular docking results with no proper crystal structure??[Link]
-
Spandidos Publications. (2024). Ligands preparation: Significance and symbolism.[Link]
-
Ferreira, L. G., et al. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384-13421. [Link]
-
University of Cambridge. (n.d.). Session 4: Introduction to in silico docking.[Link]
-
Warren, G. L., et al. (2006). A critical assessment of docking programs and scoring functions. Journal of medicinal chemistry, 49(20), 5912-5931. [Link]
-
YouTube. (2020). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.,[Link]
-
ResearchGate. (2019). Molecular docking proteins preparation.[Link]
-
IntechOpen. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins.[Link]
-
YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech.[Link]
-
Shin, D. Y., et al. (2019). Recent applications of hydantoin and thiohydantoin in medicinal chemistry. European Journal of Medicinal Chemistry, 164, 575-594. [Link]
-
Ingenta Connect. (2025). Recent Development in Hydantoins, Thiohydantoins, and Selenohydan...[Link]
-
YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics.[Link]
-
YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking.[Link]
-
Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial.[Link]
-
MDPI. (2022). Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments.[Link]
-
University of Venda. (n.d.). Synthesis of novel 2-thiohydantoin derivatives as potential anti-diabetic drugs.[Link]
-
PLOS Computational Biology. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations.[Link]
-
Nature. (2026). AI tool dramatically reduces computing power needed to find protein-binding molecules.[Link]
-
American Elements. (n.d.). This compound.[Link]
-
Galaxy Training. (2019). Protein-ligand docking.[Link]
Sources
- 1. Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jchemrev.com [jchemrev.com]
- 3. mdpi.com [mdpi.com]
- 4. americanelements.com [americanelements.com]
- 5. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ligands preparation: Significance and symbolism [wisdomlib.org]
- 9. Hands-on: Protein-ligand docking / Protein-ligand docking / Computational chemistry [training.galaxyproject.org]
- 10. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 11. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. quora.com [quora.com]
- 16. researchgate.net [researchgate.net]
- 17. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 18. m.youtube.com [m.youtube.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the ADMET Properties of Spirothiohydantoins
Introduction: The Imperative of Early ADMET Profiling for Spirothiohydantoins
Spirothiohydantoins represent a class of heterocyclic compounds with significant therapeutic potential, owing to their diverse pharmacological activities. However, the journey from a promising lead compound to a marketable drug is fraught with challenges, a significant portion of which are attributable to unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. A high attrition rate of drug candidates in later stages of development due to poor ADMET profiles underscores the critical need for early and comprehensive assessment.[1] This guide provides a structured, in-depth methodology for evaluating the ADMET properties of spirothiohydantoin derivatives, integrating both computational (in silico) and laboratory-based (in vitro) approaches. The rationale behind this integrated approach is to "fail early, fail cheap," enabling researchers to prioritize candidates with the highest likelihood of clinical success and efficiently allocate resources.[2]
The following sections detail a tiered approach to ADMET assessment, beginning with rapid, cost-effective in silico predictions to filter large compound libraries, followed by a suite of robust in vitro assays to generate definitive experimental data for lead optimization.
Section 1: A Tiered Strategy for ADMET Assessment
A successful ADMET profiling campaign is not a monolithic process but rather a strategic, tiered approach. This allows for the efficient screening of numerous compounds in the early discovery phase and a more detailed, resource-intensive characterization of a select few as they advance.
Caption: Tiered workflow for ADMET assessment of spirothiohydantoins.
Section 2: In Silico ADMET Profiling: The First Pass Filter
Before committing to costly and time-consuming synthesis and in vitro testing, computational tools provide a valuable first assessment of a compound's likely ADMET properties.[3] These methods use quantitative structure-activity relationship (QSAR) models built from large datasets of known drugs.
Rationale: The primary goal of in silico screening is to flag compounds with a high probability of ADMET liabilities, allowing for early-stage deselection or structural modification.[2] It is crucial to use multiple prediction tools, as the accuracy of these models depends on the underlying algorithms and training datasets.[1][4]
Recommended Open-Access Tools:
| Tool Name | Key ADMET Properties Predicted | Reference |
| pkCSM | Absorption, Distribution, Metabolism, Excretion, Toxicity | [1] |
| SwissADME | Physicochemical properties, Lipophilicity, Water Solubility, Pharmacokinetics | [4] |
| ADMETlab 2.0 | Comprehensive ADMET properties, including toxicity endpoints | [3] |
Protocol for In Silico Assessment:
-
Input Preparation: Obtain the chemical structure of the spirothiohydantoin derivatives in a compatible format (e.g., SMILES string).
-
Model Selection: Utilize a consensus approach by running the structures through multiple platforms (e.g., pkCSM and SwissADME) to compare predictions.[1][4]
-
Data Analysis: Analyze the output for key parameters such as:
-
Absorption: Predicted Caco-2 permeability, human intestinal absorption (HIA).
-
Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding (PPB).
-
Metabolism: Cytochrome P450 (CYP) substrate/inhibitor potential.
-
Toxicity: hERG inhibition, Ames mutagenicity, hepatotoxicity.
-
-
Prioritization: Rank compounds based on their predicted ADMET profiles. Flag molecules with significant predicted liabilities (e.g., high hERG inhibition, potential mutagenicity) for careful consideration or redesign.
Section 3: Absorption
Good oral bioavailability is often a key objective in drug design. Absorption is primarily governed by a compound's permeability across the intestinal epithelium and its solubility.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: The PAMPA assay is a high-throughput, cell-free method that models passive diffusion across a lipid-infused artificial membrane.[5] It serves as an excellent first experimental screen for membrane permeability, as it avoids the complexities of active transport and metabolism.[5]
Rationale: PAMPA is a cost-effective way to rank compounds based on their passive permeability, a crucial factor for oral absorption.[5][6] When used in conjunction with cell-based assays like the Caco-2 assay, it helps to distinguish between passive and active transport mechanisms.[7]
Experimental Protocol: PAMPA-GIT
-
Membrane Preparation: A 96-well filter plate (donor plate) is coated with a lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane) to form the artificial membrane.
-
Compound Preparation: Prepare a stock solution of the spirothiohydantoin in DMSO and dilute it to the final concentration (e.g., 10 µM) in a buffer solution (pH 7.4).[6]
-
Assay Setup:
-
Add the compound solution to the donor plate wells.
-
Add fresh buffer to a 96-well acceptor plate.
-
Place the donor plate on top of the acceptor plate to create a "sandwich."[8]
-
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.[8][9]
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - CA(t) / Cequilibrium)
Where VD and VA are the volumes of the donor and acceptor wells, A is the membrane area, t is the incubation time, CA(t) is the compound concentration in the acceptor well at time t, and Cequilibrium is the concentration at equilibrium.
Data Interpretation:
| Papp (x 10-6 cm/s) | Predicted in vivo Absorption |
| > 1.0 | High |
| 0.1 - 1.0 | Medium |
| < 0.1 | Low |
Caco-2 Permeability Assay
Principle: The Caco-2 cell line, derived from human colon adenocarcinoma, forms a polarized monolayer with tight junctions and expresses various transporters, mimicking the intestinal epithelial barrier.[7][10][11] This assay measures the rate of compound flux across this cell monolayer.[7]
Rationale: The Caco-2 assay is considered the gold standard for in vitro prediction of human intestinal absorption because it accounts for both passive diffusion and active transport mechanisms, including efflux.[7][12][13]
Caption: Caco-2 permeability and efflux assessment.
Experimental Protocol:
-
Cell Culture: Culture Caco-2 cells on semi-permeable Transwell™ inserts for 18-22 days to allow for differentiation and formation of a confluent monolayer.[7]
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.[10]
-
Bidirectional Transport:
-
A→B Transport: Add the test compound to the apical (A) side and collect samples from the basolateral (B) side over time.
-
B→A Transport: Add the test compound to the basolateral (B) side and collect samples from the apical (A) side over time.
-
-
Inhibitor Co-incubation (Optional): To identify specific efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), perform the assay in the presence of known inhibitors (e.g., verapamil for P-gp).[7]
-
Quantification: Analyze the compound concentration in the collected samples by LC-MS/MS.
-
Data Analysis: Calculate the Papp values for both A→B and B→A directions. Determine the efflux ratio (ER) by dividing Papp(B→A) by Papp(A→B).
Data Interpretation:
| Parameter | Value | Interpretation |
| Papp (A→B) | > 10 x 10-6 cm/s | High Permeability |
| 1 - 10 x 10-6 cm/s | Moderate Permeability | |
| < 1 x 10-6 cm/s | Low Permeability | |
| Efflux Ratio (ER) | > 2 | Potential substrate for active efflux[7] |
Section 4: Distribution
The distribution of a drug throughout the body influences its efficacy and potential for off-target toxicity. A key parameter is the extent to which a drug binds to plasma proteins.
Plasma Protein Binding (PPB) Assay
Principle: This assay determines the fraction of a drug that is bound to plasma proteins, which is critical as only the unbound (free) fraction is available to interact with its therapeutic target.[14] Equilibrium dialysis is a widely accepted method for this measurement.[14]
Rationale: High plasma protein binding can limit the free drug concentration, potentially reducing efficacy and affecting its distribution and clearance.[15] This information is essential for interpreting pharmacokinetic and pharmacodynamic (PK/PD) data.[16]
Experimental Protocol (Rapid Equilibrium Dialysis - RED):
-
Device Setup: Use a rapid equilibrium dialysis (RED) device, which consists of two chambers separated by a semipermeable membrane with a molecular weight cutoff (e.g., 8 kDa) that retains proteins but allows small molecules to pass.[14]
-
Sample Preparation: Add the spirothiohydantoin compound to plasma (human, rat, etc.) in one chamber and buffer (e.g., PBS) to the other.[17]
-
Equilibration: Incubate the device at 37°C for a predetermined time (e.g., 4 hours) to allow the unbound compound to reach equilibrium across the membrane.[17][18]
-
Sample Collection and Analysis: After incubation, collect aliquots from both the plasma and buffer chambers. Precipitate the proteins (e.g., with acetonitrile) and analyze the supernatant for compound concentration using LC-MS/MS.[17][18]
-
Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Data Interpretation:
| Fraction Unbound (fu) | Binding | Implication |
| > 0.1 (10%) | Low | High free concentration available |
| 0.01 - 0.1 (1-10%) | Moderate | |
| < 0.01 (1%) | High | Low free concentration, potential for drug-drug interactions[15] |
Section 5: Metabolism
Drug metabolism, primarily occurring in the liver, transforms drugs into more water-soluble compounds for excretion. This process is mainly mediated by cytochrome P450 (CYP) enzymes.
Metabolic Stability in Liver Microsomes
Principle: This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, particularly CYPs, which are abundant in liver microsomes (subcellular fractions of the endoplasmic reticulum).[19] The rate of disappearance of the parent compound is measured over time.[19]
Rationale: Compounds that are rapidly metabolized may have a short half-life and poor bioavailability. This assay provides an early indication of a compound's metabolic clearance.[20][21]
Experimental Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing liver microsomes (from human or other species) and the spirothiohydantoin test compound in a phosphate buffer (pH 7.4).[20][22]
-
Initiation: Start the metabolic reaction by adding a cofactor, typically NADPH.[19][20] A control reaction without NADPH is run in parallel to account for non-enzymatic degradation.
-
Time Points: Incubate the mixture at 37°C. At various time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot and stop the reaction by adding a cold organic solvent like acetonitrile.[19]
-
Analysis: Centrifuge the samples to pellet the protein and analyze the supernatant for the remaining parent compound concentration by LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k). From this, calculate the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (Clint).
Data Interpretation:
| In Vitro Half-life (t1/2) | Metabolic Stability |
| > 30 min | High |
| 10 - 30 min | Moderate |
| < 10 min | Low |
Cytochrome P450 (CYP) Inhibition Assay
Principle: This assay determines if a spirothiohydantoin derivative inhibits the activity of major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4), which are responsible for the metabolism of most marketed drugs.[23][24] Inhibition can lead to drug-drug interactions (DDIs).[24][25]
Rationale: Identifying potential CYP inhibitors is a regulatory requirement and crucial for preventing adverse drug events when a new drug is co-administered with other medications.[24][25]
Experimental Protocol:
-
System Setup: Use human liver microsomes or recombinant CYP enzymes.[26]
-
Incubation: Incubate the CYP enzymes with a specific probe substrate (a compound known to be metabolized by that isoform) in the presence of various concentrations of the spirothiohydantoin test compound.
-
Metabolite Quantification: After a set incubation time, stop the reaction and measure the amount of metabolite formed from the probe substrate using LC-MS/MS or a fluorescent-based method.[26][27]
-
Data Analysis: Compare the rate of metabolite formation in the presence of the test compound to the control (vehicle only). Plot the percent inhibition against the test compound concentration to determine the IC50 value (the concentration that causes 50% inhibition).[24]
Data Interpretation:
| IC50 Value | Inhibition Potential |
| > 10 µM | Low |
| 1 - 10 µM | Moderate |
| < 1 µM | High (warrants further investigation) |
Section 6: Toxicity
Assessing potential toxicity early is paramount to avoid late-stage failures. Key areas of concern include cardiotoxicity, general cytotoxicity, and mutagenicity.
hERG Safety Assay
Principle: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization.[28] Inhibition of this channel can lead to QT interval prolongation and a potentially fatal arrhythmia called Torsades de Pointes.[28][29] Automated patch-clamp electrophysiology is the gold standard for this assessment.[29]
Rationale: hERG liability is a major reason for drug candidate attrition and market withdrawal.[29] Regulatory agencies mandate this testing for all new chemical entities.[28]
Experimental Protocol (Automated Patch Clamp):
-
Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).[29]
-
Electrophysiology: Use an automated patch-clamp system (e.g., QPatch, SyncroPatch) to measure the hERG current in whole-cell configuration.[29]
-
Compound Application: Apply a vehicle control followed by sequentially increasing concentrations of the spirothiohydantoin compound to the cells.
-
Current Measurement: Record the hERG tail current in response to a specific voltage protocol.[30]
-
Data Analysis: Calculate the percentage inhibition of the hERG current at each concentration and fit the data to a concentration-response curve to determine the IC50 value.[29][30]
Data Interpretation:
| IC50 Value | Risk |
| > 30 µM | Low |
| 1 - 30 µM | Intermediate |
| < 1 µM | High |
In Vitro Cytotoxicity Assays
Principle: These assays measure the general toxicity of a compound to cells by assessing cell viability or membrane integrity. Common methods include the MTT assay (measures metabolic activity) and the LDH assay (measures lactate dehydrogenase released from damaged cells).[31][32][33]
Rationale: Cytotoxicity assays provide a general screen for dose-dependent toxicity and help establish a therapeutic window. They are used to identify compounds that cause cell death at concentrations relevant to their intended therapeutic effect.[31][34]
Experimental Protocol (MTT Assay):
-
Cell Plating: Seed a suitable cell line (e.g., HepG2 for hepatotoxicity) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to a range of concentrations of the spirothiohydantoin compound for a defined period (e.g., 24-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[31]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution using a plate reader (at ~570 nm).
-
Data Analysis: The amount of formazan produced is proportional to the number of viable cells.[31] Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (concentration causing 50% cytotoxicity).
Ames Test (Bacterial Reverse Mutation Assay)
Principle: The Ames test is a widely used method to assess the mutagenic potential of a chemical.[35][36] It uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth).[35][36] The test measures the ability of a compound to cause mutations that revert the bacteria to a prototrophic state, allowing them to grow on a histidine-free medium.[35][36]
Rationale: Mutagenicity is a serious toxicological endpoint, and the Ames test is a standard regulatory requirement for assessing carcinogenic potential.[37][38]
Experimental Protocol (Plate Incorporation Method):
-
Strain Selection: Use a panel of Salmonella strains (e.g., TA98, TA100) that detect different types of mutations.[35]
-
Metabolic Activation: Perform the test both with and without the addition of a rat liver extract (S9 fraction). The S9 fraction contains metabolic enzymes that can convert a non-mutagenic compound into a mutagenic metabolite, mimicking mammalian metabolism.[35][38]
-
Exposure: Mix the bacterial strain, the test compound (at various concentrations), and either the S9 mix or a buffer.
-
Plating: Add this mixture to a molten top agar and pour it onto a minimal glucose agar plate (lacking histidine).[35]
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a mutagenic effect.[39]
Data Interpretation:
A compound is considered mutagenic if it produces a reproducible, dose-related increase in the number of revertant colonies that is at least twofold greater than the spontaneous reversion rate of the negative control.
References
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]
-
Volpe, D. A. (2011). Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. Future Medicinal Chemistry, 3(16), 2063-2077. [Link]
-
Banerjee, P., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(9), 1043-1060. [Link]
-
Caco-2 Permeability Assay. Evotec. [Link]
-
Gupta, A., et al. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2760. [Link]
-
Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. DrugPatentWatch. [Link]
-
In Silico Tools and Software to Predict ADMET of New Drug Candidates. SpringerLink. [Link]
-
Caco-2 permeability assay. Creative Bioarray. [Link]
-
Banerjee, P., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(9), 1043-1060. [Link]
-
Establishment of optimized MDCK cell lines for reliable efflux transport studies. Wiley Online Library. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. [Link]
-
Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Springer Nature Experiments. [Link]
-
Establishment of optimized MDCK cell lines for reliable efflux transport studies. PubMed. [Link]
-
Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. The Biology Notes. [Link]
-
Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. Journal of Chemical Information and Modeling. ACS Publications. [Link]
-
PAMPA Permeability Assay. Technology Networks. [Link]
-
Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. AxisPharm. [Link]
-
Microbial Mutagenicity Assay: Ames Test. SciSpace. [Link]
-
Metabolic stability in liver microsomes. Mercell. [Link]
-
MDR1-MDCK Permeability Assay. Creative Bioarray. [Link]
-
Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. PubMed. [Link]
-
Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. [Link]
-
hERG Assay. SlideShare. [Link]
-
The Ames Test. University of California, Davis. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). Lokey Lab Protocols - Wikidot. [Link]
-
In Vitro Measurement of Plasma Protein Binding. Bio-protocol. [Link]
-
In-vitro plasma protein binding. protocols.io. [Link]
-
Microsomal Stability. Evotec. [Link]
-
hERG Safety. Evotec. [Link]
-
Cell-based hERG Channel Inhibition Assay in High-throughput Format. Methods in Molecular Biology. PMC - NIH. [Link]
-
CYP Inhibition Assay. LifeNet Health LifeSciences. [Link]
-
Metabolic Stability Assay Services. BioIVT. [Link]
-
Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. [Link]
-
Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA. [Link]
-
Cytochrome P450 Assay Services. Reaction Biology. [Link]
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [Link]
-
Plasma Protein Binding Assay. BioIVT. [Link]
-
In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]
-
In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed. [Link]
-
Plasma Protein Binding Assay. Visikol. [Link]
-
Assessment of Drug Plasma Protein Binding in Drug Discovery. Springer Nature Experiments. [Link]
-
Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]
-
Update on in vitro cytotoxicity assays for drug development. ResearchGate. [Link]
-
LDH Cytotoxicity Assay Kit. Nacalai Tesque, Inc. [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in Molecular Biology. PMC - NIH. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. drugpatentwatch.com [drugpatentwatch.com]
- 3. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 4. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. Caco-2 Permeability | Evotec [evotec.com]
- 8. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. enamine.net [enamine.net]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. ovid.com [ovid.com]
- 13. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]
- 14. bioivt.com [bioivt.com]
- 15. protocols.io [protocols.io]
- 16. Assessment of Drug Plasma Protein Binding in Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 17. Plasma Protein Binding Assay [visikol.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 20. mercell.com [mercell.com]
- 21. bioivt.com [bioivt.com]
- 22. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 23. criver.com [criver.com]
- 24. enamine.net [enamine.net]
- 25. lnhlifesciences.org [lnhlifesciences.org]
- 26. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 27. reactionbiology.com [reactionbiology.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 30. fda.gov [fda.gov]
- 31. kosheeka.com [kosheeka.com]
- 32. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 36. microbiologyinfo.com [microbiologyinfo.com]
- 37. bio-protocol.org [bio-protocol.org]
- 38. scispace.com [scispace.com]
- 39. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
Application Notes and Protocols for In Vivo Evaluation of 2-Sulfanylidene-1,3-diazaspiro[4.4]nonan-4-one
Introduction: Unveiling the Therapeutic Potential of a Novel Spiro-Thiohydantoin
The compound 2-Sulfanylidene-1,3-diazaspiro[4.4]nonan-4-one belongs to the spiro-thiohydantoin class of heterocyclic compounds. Thiohydantoin and spirohydantoin scaffolds are recognized "privileged structures" in medicinal chemistry, known to interact with a wide array of biological targets.[1][2][3] Derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antidiabetic, and anticonvulsant properties.[1][4][5] Given the structural alerts within this compound, particularly its spirocyclic core and thiohydantoin moiety, it is a promising candidate for neurological applications, such as an anticonvulsant or neuroprotective agent.
This document provides a comprehensive guide for the preclinical in vivo evaluation of this compound, hereafter referred to as "Compound S." The protocols outlined herein are designed to establish a foundational safety, pharmacokinetic, and efficacy profile, guiding further development. The experimental design emphasizes a logical, phased approach, beginning with essential safety assessments before proceeding to more complex efficacy models.[6][7]
Phase 1: Foundational Safety and Pharmacokinetic Profiling
Before assessing therapeutic efficacy, it is imperative to understand the safety and disposition of Compound S within a biological system. This initial phase focuses on acute toxicity and fundamental pharmacokinetic (PK) parameters to inform dose selection for subsequent studies.[8][9]
Acute Oral Toxicity Assessment (OECD Guideline 423)
The primary objective is to determine the acute toxicity of Compound S after a single oral dose and to identify the dose range that causes mortality or evident toxicity.[10][11] The Acute Toxic Class Method (OECD 423) is a stepwise procedure that uses a minimum number of animals to classify the substance and estimate its LD50.[10]
Protocol 1: Acute Oral Toxicity - Acute Toxic Class Method
-
Animal Model: Healthy, young adult nulliparous, non-pregnant female Sprague-Dawley rats (8-12 weeks old). The use of a single sex (females are generally more sensitive) is recommended to reduce animal numbers.[12]
-
Housing: Animals are housed in standard conditions (22 ± 3°C, 30-70% humidity, 12h light/dark cycle) with ad libitum access to food and water, except for a brief fasting period before dosing.[13]
-
Dose Formulation: Prepare a homogenous suspension or solution of Compound S in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile water). The toxicological characteristics of the vehicle should be well-understood.[10][13]
-
Dosing Procedure:
-
Fast animals overnight (withhold food, not water) prior to dosing.[12]
-
Administer Compound S via oral gavage. The volume should not exceed 2 mL/100g body weight for aqueous solutions.[10]
-
Start with a single animal at a default starting dose of 300 mg/kg, unless prior in vitro data suggests otherwise.[12]
-
-
Observation:
-
Observe the animal closely for the first 30 minutes, then periodically for the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.[12][14]
-
Record all signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and behavior patterns (e.g., tremors, convulsions, salivation, diarrhea, lethargy).[12]
-
Record body weight just before dosing and on days 7 and 14.
-
-
Stepwise Procedure:
-
If the animal survives, dose two additional animals at the same level.
-
If the animal dies, dose the next animal at a lower fixed dose level (e.g., 50 mg/kg).
-
The outcome of each step determines the next step, following the OECD 423 flowchart, until the substance can be classified according to the Globally Harmonized System (GHS).
-
-
Endpoint: The primary endpoint is mortality. At the end of the 14-day observation period, surviving animals are humanely euthanized and subjected to gross necropsy.
Exploratory Pharmacokinetic (PK) Study
This study aims to understand the absorption, distribution, metabolism, and excretion (ADME) profile of Compound S after a single dose. This information is critical for designing effective dosing regimens in efficacy studies.[15]
Protocol 2: Single-Dose Pharmacokinetics in Rodents
-
Animal Model: Male Sprague-Dawley rats (n=3-4 per time point) with jugular vein cannulation for serial blood sampling.
-
Dose Formulation & Administration:
-
Prepare two formulations: one for intravenous (IV) administration (e.g., in a solution containing DMSO/solutol/saline) and one for oral (PO) gavage (as in the toxicity study).
-
Administer a single IV bolus (e.g., 2 mg/kg) and a single oral dose (e.g., 20 mg/kg). The oral dose should be selected based on the acute toxicity results to be non-toxic but high enough for analytical detection.
-
-
Blood Sampling:
-
Collect blood samples (approx. 100-150 µL) from the jugular vein cannula at pre-dose and at specified time points post-dose (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours).
-
Process blood to plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of Compound S in plasma.
-
-
Data Analysis:
-
Calculate key PK parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).
-
| Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration | Indicates rate and extent of absorption |
| Tmax | Time to reach Cmax | Indicates rate of absorption |
| AUC | Area Under the plasma concentration-time Curve | Represents total drug exposure |
| t1/2 | Half-life | Determines dosing interval |
| CL | Clearance | Rate of drug elimination from the body |
| Vd | Volume of Distribution | Indicates the extent of drug distribution into tissues |
| F (%) | Absolute Bioavailability (PO) | Fraction of oral dose reaching systemic circulation |
Table 1: Key Pharmacokinetic Parameters
Phase 2: In Vivo Efficacy Evaluation
Based on the structural similarities to known anticonvulsant agents, the initial efficacy evaluation will focus on established, acute seizure models. These models are efficient for screening and provide initial evidence of a compound's potential mechanism of action.[16][17][18]
Workflow for Preclinical In Vivo Studies
Sources
- 1. In silico and in vivo hepatoprotective activity of the synthesized 5-benzylidene-2-thiohydantoin against diethylnitrosamine-induced liver injury in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchemrev.com [jchemrev.com]
- 3. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 4. Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Designing an In Vivo Preclinical Research Study [mdpi.com]
- 7. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. dctd.cancer.gov [dctd.cancer.gov]
- 10. researchgate.net [researchgate.net]
- 11. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]
- 12. umwelt-online.de [umwelt-online.de]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. Acute Toxicity Studies - Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure - Tox Lab [toxlab.co]
- 15. 4 Best Practices for Successful Invivo Tests in Clinical Research [bioaccessla.com]
- 16. ijpsr.com [ijpsr.com]
- 17. researchgate.net [researchgate.net]
- 18. Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies | MDPI [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Sulfanylidene-1,3-diazaspiro[4.4]nonan-4-one
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-Sulfanylidene-1,3-diazaspiro[4.4]nonan-4-one, a spiro-thiohydantoin derivative of significant interest in medicinal chemistry and drug development. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers overcome common synthetic challenges and improve reaction yields.
Core Synthesis Pathway: The Bucherer-Bergs Approach for Thiohydantoins
The most common and direct route to this compound is a variation of the Bucherer-Bergs multicomponent reaction.[1][2][3] This one-pot synthesis involves the reaction of cyclopentanone with a cyanide source (e.g., KCN or NaCN) and a source of ammonia and thiocarbonyl functionality, typically ammonium polysulfide or a combination of ammonium carbonate and a sulfur source.[2]
A representative baseline protocol is as follows:
Experimental Protocol: Baseline Synthesis
-
Reaction Setup: To a solution of ethanol and water (e.g., 50-60% aqueous ethanol), add cyclopentanone, sodium cyanide (NaCN), and ammonium carbonate ((NH₄)₂CO₃).[1][4]
-
Addition of Sulfur Source: Introduce a sulfur source. While the classic Bucherer-Bergs yields a hydantoin (C=O), a variation using reagents like ammonium monothiocarbamate or reacting the intermediate with carbon disulfide is required for the thiohydantoin (C=S) product.[2]
-
Heating: Heat the mixture in a sealed vessel or under reflux at a temperature of 55-100 °C.[1][4][5] Reaction times can vary significantly, from a few hours to over 24 hours, depending on the specific conditions and scale.[5]
-
Workup: After cooling, the reaction mixture is typically acidified with a mineral acid (e.g., HCl) to a pH of 1-2.[1][4] This protonates the hydantoin nitrogen atoms and causes the product to precipitate.
-
Isolation and Purification: The crude product is collected by vacuum filtration. Purification is most commonly achieved by recrystallization, often from an ethanol/water mixture.[1][6]
Troubleshooting Guide (Q&A Format)
This section addresses specific problems that may arise during the synthesis. The troubleshooting logic is designed to help you diagnose the root cause and implement an effective solution.
Q1: My reaction yield is very low or I've isolated no product at all. What are the likely causes and how can I fix it?
A1: Low or no yield in a multicomponent reaction like this is a common but solvable issue. The causes can be traced back to reagent quality, reaction conditions, or workup procedure.
Visual Troubleshooting Flowchart
Below is a flowchart to guide your diagnostic process.
Caption: Troubleshooting logic for low product yield.
Detailed Analysis and Solutions:
-
Cause A: Reagent Stoichiometry and Quality
-
The Chemistry: The Bucherer-Bergs reaction is an equilibrium-driven process. The initial formation of the cyanohydrin from cyclopentanone and cyanide is reversible.[1][2] To push the equilibrium forward, an excess of the cyanide and ammonium carbonate reagents is often necessary. A common molar ratio is 1:2:2 of ketone:cyanide:(NH₄)₂CO₃.[1] Ammonium carbonate can also decompose over time, reducing the effective concentration of ammonia and carbonate needed for the subsequent steps.
-
Solution:
-
Use a molar excess of both the cyanide salt and ammonium carbonate.
-
Use freshly opened or properly stored ammonium carbonate.
-
Ensure the cyclopentanone is free from acidic impurities that could neutralize the ammonia.
-
-
-
Cause B: Suboptimal Reaction Conditions
-
The Chemistry: Temperature plays a critical role. Insufficient heat can lead to a very slow reaction rate, as the cyclization and rearrangement steps have significant activation energy barriers.[2] Conversely, excessively high temperatures in an open system can cause loss of volatile ammonia. For sterically hindered ketones, longer reaction times and higher temperatures are often required.[5]
-
Solution:
-
Increase Temperature: Ensure the reaction is heated to at least 80-100 °C.[1] For stubborn reactions, using a sealed pressure vessel can help maintain the concentration of volatile components and allow for higher temperatures (e.g., 110 °C).[5]
-
Extend Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting material is still present after the initially planned time, extend the reaction period. Some syntheses can take up to 90 hours for full conversion.[5]
-
-
-
Cause C: Improper Workup
-
The Chemistry: The spiro-thiohydantoin product is generally insoluble in acidic water, which is why it precipitates upon acidification. However, if the volume of the reaction mixture is very large or if the product has some residual solubility, losses can occur.[7]
-
Solution:
-
Check the Aqueous Layer: After filtering the precipitated product, extract the acidic aqueous filtrate with a suitable organic solvent (e.g., ethyl acetate). Evaporate the solvent to see if any additional product can be recovered.[7]
-
Ensure Complete Precipitation: Cool the acidified mixture in an ice bath for an extended period (e.g., 3 hours) before filtration to maximize precipitation.[6]
-
-
Q2: The reaction worked, but the isolated product is an impure oil or refuses to crystallize. How can I purify it?
A2: Obtaining an oily or impure product is often due to the presence of unreacted starting materials, intermediates (like the aminonitrile), or side products.
Purification Strategy Table
| Issue | Likely Cause(s) | Recommended Purification Protocol |
| Oily Product | Residual solvent; Presence of greasy byproducts; Product melting point is low. | 1. Trituration: Stir the oil vigorously with a poor solvent in which the product is insoluble but the impurities are soluble (e.g., cold water, hexanes, or diethyl ether). The product should solidify. 2. Column Chromatography: If trituration fails, silica gel chromatography is a reliable method. A solvent system like hexanes/ethyl acetate is a good starting point.[6] |
| Discolored Product | Formation of polymeric side products; Impurities from reagents. | 1. Recrystallization with Charcoal: Dissolve the crude product in a minimal amount of hot solvent (e.g., ethanol). Add a small amount of activated charcoal, boil for a few minutes, and then filter hot through celite to remove the charcoal and adsorbed impurities. Allow the filtrate to cool slowly to form pure crystals. |
| Product Contaminated with Starting Material | Incomplete reaction. | 1. Re-subject to Reaction Conditions: If significant starting material is present, it may be more efficient to return the crude material to the reaction flask with fresh reagents and heat for an extended period. 2. Selective Washing: The starting ketone (cyclopentanone) is much less polar than the thiohydantoin product. A wash with a nonpolar solvent like hexanes might selectively remove the ketone from the crude solid. |
Q3: The reaction seems very slow and stalls before completion. What factors influence the reaction rate?
A3: A sluggish reaction points towards issues with kinetics, which can be influenced by the solvent, pH, and concentration.
-
The Role of the Solvent: The reaction proceeds through intermediates of varying polarity. A solvent system that can solubilize both the nonpolar ketone and the polar ionic intermediates is crucial.[2]
-
The Importance of pH: The reaction requires a slightly basic environment (pH ~8-9) to ensure the presence of free cyanide (CN⁻) and ammonia (NH₃) nucleophiles.[1]
-
The Chemistry: Ammonium carbonate acts as a buffer to maintain this optimal pH.[1] If the pH is too low (acidic), the concentration of CN⁻ and NH₃ will be too low for the reaction to proceed efficiently. If the pH is too high (strongly alkaline), cyanide can degrade.
-
Solution: Ensure you are using a sufficient excess of ammonium carbonate. You can check the pH of the reaction mixture (carefully, using pH paper) and adjust if necessary, though this is not typically required if the reagent ratios are correct.
-
Frequently Asked Questions (FAQs)
-
What is the underlying mechanism of this reaction? The reaction proceeds through several key steps:
-
Cyanohydrin Formation: The cyanide ion attacks the carbonyl carbon of cyclopentanone to form a cyanohydrin intermediate.[1][2]
-
Aminonitrile Formation: Ammonia (from ammonium carbonate) displaces the hydroxyl group of the cyanohydrin to form an aminonitrile.[1]
-
Cyclization & Rearrangement: The aminonitrile reacts with a thiocarbonyl source (or CO₂ in the standard reaction, followed by thionation) and undergoes intramolecular cyclization and rearrangement to form the stable 5,5-disubstituted thiohydantoin ring system.[2]
-
-
Can I use a different ketone? Yes, the Bucherer-Bergs reaction is versatile and works with a wide range of aldehydes and ketones.[2][5] However, the reactivity can be affected by sterics. More sterically hindered ketones may require more forcing conditions (higher temperatures, longer reaction times) to achieve good yields.[5]
-
What are the critical safety precautions? This reaction involves highly toxic potassium or sodium cyanide.
-
NEVER allow cyanide salts to come into contact with acid. This will liberate hydrogen cyanide (HCN), a highly toxic and flammable gas. All acidification steps must be performed in a well-ventilated chemical fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
-
Have a cyanide poisoning antidote kit (e.g., amyl nitrite) available and ensure all lab personnel are aware of its location and use. All waste containing cyanide must be quenched and disposed of according to institutional safety protocols.
-
Overall Synthesis and Troubleshooting Workflow
The following diagram provides a high-level overview of the entire process, from planning to a pure final product.
Caption: General workflow for synthesis and optimization.
References
-
Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]
-
Wikipedia. (2023). Bucherer–Bergs reaction. In Wikipedia. Retrieved from [Link]
-
Koóš, M., Budzák, M., Kalník, M., & Gyepes, P. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(23), 7350. [Link]
-
Al-Majid, A. M., & Barakat, A. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Molecules, 26(14), 4157. [Link]
-
Chen, F. M., & Benoiton, N. L. (1979). A Simple Synthesis of 2-Thiohydantoins. Canadian Journal of Chemistry, 57(15), 1965-1967. [Link]
-
Marinov, M., Frenkeva, M., Naydenova, E., & Tsenov, P. (2021). SYNTHESIS AND CHARACTERIZATION OF N3-ACETYL DERIVATIVES OF SPIROHYDANTOINS. Journal of Chemical Technology and Metallurgy, 56(2), 335-342. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione. Retrieved from [Link]
-
Ganem, B. (2009). Strategies for Innovation in Multicomponent Reaction Design. Accounts of Chemical Research, 42(3), 463–472. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 3. Bucherer-Bergs Reaction [organic-chemistry.org]
- 4. journal.uctm.edu [journal.uctm.edu]
- 5. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Simple Synthesis of 2-Thiohydantoins† - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How To [chem.rochester.edu]
Technical Support Center: Overcoming Solubility Challenges with 2-Sulfanylidene-1,3-diazaspiro[4.4]nonan-4-one
Welcome to the technical support center for 2-Sulfanylidene-1,3-diazaspiro[4.4]nonan-4-one. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this spirocyclic thiohydantoin compound in various assay formats. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the scientific rationale behind them, enabling you to make informed decisions to ensure the reliability and reproducibility of your experimental data.
Poor aqueous solubility is a common hurdle in drug discovery, often leading to underestimated compound potency and unreliable structure-activity relationships (SAR)[1]. The unique spirocyclic and thiohydantoin moieties of this compound contribute to its lipophilicity and potential for low aqueous solubility[2][3]. This guide will walk you through a systematic approach to diagnose and resolve these challenges.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the handling of this compound.
Q1: My 10 mM DMSO stock of this compound looks clear, but the compound precipitates when I dilute it into my aqueous assay buffer. Why is this happening?
A1: This phenomenon, often called "crashing out," is a common issue for compounds with low aqueous solubility.[4] While Dimethyl Sulfoxide (DMSO) is an excellent solvent for a wide range of organic molecules, a clear stock solution does not guarantee solubility in an aqueous environment.[1] The dramatic shift in solvent polarity upon dilution into your aqueous buffer significantly lowers the compound's solubility limit, causing it to precipitate.[2] This is a matter of kinetic solubility, where the compound doesn't have sufficient time to remain in a dissolved state in the new, less favorable solvent environment.[5]
Q2: What is the maximum concentration of DMSO I should use in my assay?
A2: As a general rule, the final concentration of DMSO in most cell-based and enzymatic assays should be kept below 0.5% to avoid solvent-induced artifacts and cytotoxicity.[4][6] However, the tolerance can be cell-line or enzyme-dependent. It is crucial to run a vehicle control with the same final DMSO concentration as your test wells to account for any solvent effects.
Q3: Could the pH of my assay buffer be affecting the solubility of this compound?
A3: Absolutely. The thiohydantoin ring system contains ionizable protons, making the solubility of this compound likely pH-dependent.[2] Thiohydantoins are generally weakly acidic.[7] At a pH below the compound's pKa, it will be in its neutral, less soluble form. Increasing the pH above the pKa will deprotonate the molecule, forming a more soluble salt. Therefore, adjusting the pH of your buffer can be a simple and effective way to enhance solubility.[]
Q4: I've observed precipitation in my cell culture plate after a few hours of incubation at 37°C. What could be the cause?
A4: Delayed precipitation can be due to several factors. Changes in temperature can alter solubility; some compounds are less soluble at higher temperatures. Additionally, the CO₂ environment in an incubator can slightly lower the pH of the media, potentially pushing a pH-sensitive compound like this one below its solubility limit. The compound may also interact with proteins or other components in the media over time, leading to precipitation.
Troubleshooting Guide: A Step-by-Step Approach to Overcoming Solubility Issues
This section provides a systematic workflow to diagnose and resolve solubility problems with this compound.
Step 1: Characterize the Problem - Kinetic Solubility Assessment
Before attempting to modify your assay conditions, it's essential to determine the kinetic solubility of your compound in your specific assay buffer. This will provide a baseline and help you to select an appropriate solubilization strategy.
This simple protocol allows for a quick estimation of the kinetic solubility limit.
-
Prepare a Compound Dilution Plate: In a 96-well polypropylene plate, prepare a serial dilution of your 10 mM DMSO stock solution of this compound in 100% DMSO.
-
Prepare the Assay Plate: In a clear 96-well plate, add your aqueous assay buffer to each well.
-
Initiate Precipitation: Transfer a small, fixed volume (e.g., 2 µL) from your DMSO dilution plate to the corresponding wells of the assay plate. This should mimic the final dilution factor in your actual assay.
-
Incubate and Observe: Mix the plate gently and let it stand at room temperature for 1-2 hours.[9] Visually inspect the wells for any signs of precipitation (cloudiness or visible particles) against a dark background. The highest concentration that remains clear is your approximate kinetic solubility.
Step 2: Optimizing the Formulation - A Multi-pronged Approach
Based on the initial solubility assessment, you can now explore several strategies to improve the solubility of this compound.
For ionizable compounds, modifying the pH of the assay buffer is often the most straightforward approach.[]
-
Prepare a Range of Buffers: Prepare your assay buffer at several different pH values, starting from the original pH and increasing in increments (e.g., pH 7.4, 7.8, 8.2, 8.6). Ensure the buffering capacity is sufficient to maintain the desired pH after the addition of your compound stock.
-
Repeat Kinetic Solubility Assessment: Using the buffer series from step 1, repeat the "Rapid Kinetic Solubility Assessment by Visual Inspection" (Protocol 1).
-
Identify Optimal pH: Determine the pH at which the highest concentration of the compound remains in solution.
-
Confirm Assay Compatibility: It is critical to verify that the optimal pH for solubility does not negatively impact your assay performance (e.g., enzyme activity, cell viability). Run appropriate controls to confirm.
Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[10]
Table 1: Common Co-solvents for In Vitro Assays
| Co-solvent | Typical Final Concentration | Considerations |
| Ethanol | 1-5% | Can affect enzyme activity and cell viability at higher concentrations. |
| Propylene Glycol | 1-10% | Generally well-tolerated by cells. |
| Polyethylene Glycol (PEG 300/400) | 1-20% | Can be viscous; potential for assay interference. |
Note: Always test the tolerance of your specific assay system to the chosen co-solvent.
Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic compound.[11] They are effective at concentrations above their critical micelle concentration (CMC).
Table 2: Common Surfactants for In Vitro Assays
| Surfactant | Type | Typical Final Concentration | Considerations | | :--- | :--- | :--- | | Polysorbate 20 (Tween® 20) | Non-ionic | 0.01-0.1% | Can interfere with some enzyme assays and may be cytotoxic. | | Polysorbate 80 (Tween® 80) | Non-ionic | 0.01-0.1% | Similar to Tween® 20; widely used in formulations.[12] | | Sodium Lauryl Sulfate (SLS) | Anionic | 0.01-0.1% | Often denaturing to proteins; generally not suitable for cell-based assays.[12] |
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate guest molecules, thereby increasing their aqueous solubility.[13][14] This is a particularly promising strategy for spirocyclic compounds.[15][16]
-
Select Cyclodextrins: Obtain β-cyclodextrin and/or a more soluble derivative like hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Prepare Cyclodextrin Solutions: Prepare a stock solution of the cyclodextrin in your assay buffer.
-
Perform Solubility Assay: Repeat the "Rapid Kinetic Solubility Assessment by Visual Inspection" (Protocol 1), but use the cyclodextrin-containing buffer.
-
Evaluate Enhancement: Compare the kinetic solubility with and without the cyclodextrin to determine if it improves the solubility of this compound.
Visualizing the Workflow
To aid in your decision-making process, the following diagrams illustrate the troubleshooting workflow and the mechanism of action of different solubilizing agents.
Caption: A decision tree for troubleshooting solubility issues.
Sources
- 1. In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. enamine.net [enamine.net]
- 6. mdpi.com [mdpi.com]
- 7. General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Effect of surfactants on the solubility and intrinsic dissolution rate of sparfloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. oatext.com [oatext.com]
- 14. mdpi.com [mdpi.com]
- 15. medchemexpress.cn [medchemexpress.cn]
- 16. asianpubs.org [asianpubs.org]
Technical Support Center: Optimization of Reaction Conditions for Spiro-fused Heterocycles
Welcome to the Technical Support Center for the synthesis of spiro-fused heterocycles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing these challenging yet rewarding reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to empower you to troubleshoot and innovate in your own laboratories.
This guide is structured to address the most common hurdles encountered in spirocyclization, offering a blend of theoretical understanding and practical, actionable solutions.
Section 1: Troubleshooting Common Issues in Spirocyclization Reactions
The synthesis of spiro-fused heterocycles is often plagued by challenges such as low yields, incomplete reactions, and poor stereocontrol. This section provides a systematic approach to diagnosing and resolving these common issues.
FAQ 1: My spirocyclization reaction is resulting in a low yield. What are the primary causes and how can I improve it?
Low yields in spirocyclization reactions are a frequent frustration, often stemming from a confluence of factors. A systematic investigation is the most effective approach to pinpointing the root cause.[1]
Potential Causes & Recommended Solutions:
| Potential Cause | Explanation & Troubleshooting Strategy |
| Incomplete Reaction/Stalled Reaction | Explanation: The reaction may not be proceeding to completion due to insufficient activation energy, catalyst deactivation, or an unfavorable equilibrium. Troubleshooting: • Monitor Reaction Progress: Use techniques like TLC, LC-MS, or NMR to track the consumption of starting material.[1] • Increase Reaction Time or Temperature: If starting material remains, extending the reaction time or cautiously increasing the temperature can drive the reaction forward. However, be mindful of potential product decomposition at higher temperatures.[1][2] • Re-evaluate Catalyst/Reagent Stoichiometry: Ensure the correct molar equivalents of catalysts and reagents are used. In some cases, adding a fresh portion of the catalyst can restart a stalled reaction.[3] |
| Decomposition of Starting Material or Product | Explanation: Spirocyclic compounds and their precursors can be sensitive to the reaction conditions, leading to degradation. This is often observed as the formation of multiple unidentifiable spots on a TLC plate.[1] Troubleshooting: • Lower Reaction Temperature: If decomposition is suspected, running the reaction at a lower temperature may improve the yield of the desired product.[1] • Use Milder Reagents: Harsher reagents can promote side reactions and decomposition. Explore milder alternatives where possible. |
| Catalyst Inhibition or Deactivation | Explanation: The catalyst's activity can be diminished over the course of the reaction. For instance, in palladium-catalyzed reactions, the lone pair of electrons on a nitrogen-containing heterocycle can coordinate to the palladium center, leading to inactive species. The formation of palladium black is a visual indicator of catalyst aggregation and deactivation. Troubleshooting: • Ligand Choice: For reactions involving nitrogenous heterocycles, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can shield the metal center and prevent inhibition. • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon) as oxygen can oxidize and deactivate many catalysts, particularly Pd(0) species. |
| Steric Hindrance | Explanation: The three-dimensional nature of the reactants can impede the desired bond formation. Bulky substituents near the reacting centers can significantly lower the reaction rate and yield.[4] Troubleshooting: • Substrate Modification: If possible, modify the substrate to reduce steric bulk near the reaction site. This could involve using smaller protecting groups. • Catalyst/Reagent Choice: Employ smaller, more reactive catalysts or reagents that are less sensitive to steric effects. |
Troubleshooting Workflow for Low Yield
Caption: A decision-making guide for enhancing diastereoselectivity.
Section 2: Experimental Protocols for Optimization
This section provides detailed, step-by-step methodologies for key optimization experiments. These protocols are intended as a starting point and may require further adaptation for your specific substrates and reaction types.
Protocol 1: General Procedure for Catalyst and Ligand Screening in Palladium-Catalyzed Spirocyclization
Objective: To identify the optimal palladium catalyst and ligand combination for a given spirocyclization reaction.
Materials:
-
Array of palladium precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄)
-
Array of phosphine or NHC ligands (e.g., XPhos, SPhos, RuPhos, IPr)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, THF)
-
Substrate, coupling partner, and base
-
Inert atmosphere glovebox or Schlenk line
-
Small reaction vials with stir bars
-
Analytical instrumentation (LC-MS or GC-MS)
Procedure:
-
Preparation (in a glovebox or under inert atmosphere):
-
Arrange a set of reaction vials in a labeled rack.
-
To each vial, add the substrate (e.g., 0.1 mmol), the coupling partner (if applicable), and the base.
-
In separate stock solutions, prepare the palladium precatalyst and a variety of ligands in the chosen anhydrous, degassed solvent.
-
-
Reaction Setup:
-
To each vial, add the appropriate volume of the palladium precatalyst stock solution (e.g., 5 mol %).
-
Add the corresponding volume of the specific ligand stock solution to each vial (e.g., 10 mol %).
-
Add the final volume of solvent to reach the desired reaction concentration.
-
Seal the vials and place them in a heating block set to the desired reaction temperature.
-
-
Monitoring and Analysis:
-
After a set time (e.g., 12-24 hours), cool the reactions to room temperature.
-
Take a small aliquot from each reaction mixture, dilute it with a suitable solvent (e.g., ethyl acetate), and filter through a small plug of silica.
-
Analyze the diluted samples by LC-MS or GC-MS to determine the conversion to product and the formation of any side products.
-
-
Data Interpretation:
-
Tabulate the results to compare the performance of each catalyst/ligand combination.
-
Identify the conditions that provide the highest yield and selectivity for the desired spiro-fused heterocycle.
-
Example Data Table for Catalyst/Ligand Screening:
| Entry | Pd Source (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | PPh₃ (10) | Toluene | 100 | 25 |
| 2 | Pd₂(dba)₃ (2.5) | XPhos (10) | Toluene | 100 | 85 |
| 3 | Pd₂(dba)₃ (2.5) | SPhos (10) | Dioxane | 100 | 92 |
| 4 | Pd(PPh₃)₄ (5) | - | Toluene | 100 | <5 |
Protocol 2: Systematic Solvent Screening for Optimizing Spirocyclization
Objective: To evaluate the effect of different solvents on the yield and diastereoselectivity of a spirocyclization reaction.
Materials:
-
A range of anhydrous solvents with varying polarities (e.g., hexane, toluene, dichloromethane, THF, acetonitrile, ethanol, water).
-
Reactants, catalyst, and any other reagents.
-
Reaction vessels and standard laboratory equipment.
-
Analytical instrumentation (TLC, LC-MS, NMR).
Procedure:
-
Reaction Setup:
-
Set up a parallel series of reactions, each in a different solvent.
-
Ensure all other reaction parameters (temperature, concentration, stoichiometry) are kept constant across all experiments.
-
-
Execution and Monitoring:
-
Run the reactions for a predetermined amount of time.
-
Monitor the progress of each reaction by TLC. Note any qualitative differences, such as the formation of side products.
-
-
Work-up and Analysis:
-
Upon completion, quench and work up each reaction in an identical manner.
-
Determine the yield of the crude product for each reaction.
-
Analyze the crude product mixture by ¹H NMR or LC-MS to determine the diastereomeric ratio.
-
-
Data Evaluation:
-
Create a table to compare the yield and diastereoselectivity obtained in each solvent.
-
This systematic approach will reveal the optimal solvent for your desired outcome. [5] Example Data Table for Solvent Screening:
-
| Entry | Solvent | Dielectric Constant (ε) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Toluene | 2.4 | 65 | 3:1 |
| 2 | Dichloromethane | 9.1 | 78 | 5:1 |
| 3 | Acetonitrile | 37.5 | 85 | 10:1 |
| 4 | Ethanol | 24.5 | 55 | >20:1 |
Section 3: Mechanistic Insights and Visualizations
A deep understanding of the reaction mechanism is crucial for rational optimization. This section provides visual representations of key spirocyclization mechanisms to aid in your understanding.
Mechanism 1: Organocatalytic Michael Addition-Cyclization Cascade
This type of reaction is a powerful tool for the enantioselective synthesis of spirocyclic compounds. A chiral amine catalyst, such as a derivative of proline or cinchona alkaloids, is often employed.
Caption: A simplified workflow for an organocatalytic Michael addition-cyclization cascade.
Mechanism 2: Palladium-Catalyzed Narasaka-Heck/C-H Activation Cascade
This powerful cascade reaction allows for the rapid construction of complex spirocyclic systems. The mechanism involves a series of palladium-mediated transformations. [6][7][8]
Caption: Key steps in a palladium-catalyzed cascade reaction for spirocycle synthesis. [6][7][8]
References
- BenchChem. (2025). Troubleshooting common issues in spirocyclic compound synthesis.
- BenchChem. (2025). Technical Support Center: Overcoming Stereoselectivity in Acorenone Synthesis.
- Carlson, R., Lundstedt, T., & Albano, C. (1985). Screening of Suitable Solvents in Organic Synthesis. Strategies for Solvent Selection. Acta Chemica Scandinavica B, 39, 79–91.
-
MDPI. (2022). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. [Link]
-
ACS Publications. (2024). Organocatalytic Synthesis of Spiro-Bridged Heterocyclic Compounds via a Chemoselective Vinylogous Michael/Cyclization/Rearrangement Sequence. [Link]
-
RSC Publishing. (2010). Organocatalytic synthesis of spiro compounds via a cascade Michael–Michael-aldol reaction. [Link]
-
ResearchGate. (2022). Proposed mechanism for the photochemical radical spirocyclization of methylene-2-oxazolines. [Link]
-
ACS Publications. (2021). Photoredox-Catalyzed Carbamoyl Radical-Initiated Dearomative Spirocyclization To Access Spiro-Cyclohexadiene Oxindoles. [Link]
-
Chem 115 Myers. (n.d.). General Mechanism for Free Radical Cyclizations. [Link]
-
National Institutes of Health. (n.d.). Regioselective synthesis of spirocyclic pyrrolines via a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction. [Link]
- BenchChem. (2025). Overcoming diastereoselectivity issues in 2-Azaspiro[4.4]nonane synthesis.
-
Zien Journals Publishing. (n.d.). The Effect of Temperature on the Rate of Chemical Reactions. [Link]
-
ResearchGate. (2015). Effect of the temperature on reaction rate, M2 selectivity and MeCl conversion. [Link]
-
RSC Publishing. (n.d.). Regioselective synthesis of spirocyclic pyrrolines via a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction. [Link]
-
Sci-Hub. (2017). Palladium‐Catalyzed Spirocyclization through C−H Activation and Regioselective Alkyne Insertion. [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. [Link]
-
University of Rochester. (n.d.). Troubleshooting: I Cant Reproduce an Earlier Experiment!. [Link]
-
ResearchGate. (n.d.). Comparison of the yield percentage (Yield %) for different solvents. [Link]
-
ResearchGate. (n.d.). A comparative study of the effect of different solvents on the ring opening/closing of 7a. [Link]
-
PubMed. (2021). Organocatalytic Asymmetric Synthesis of Aza-Spirooxindoles via Michael/Friedel-Crafts Cascade Reaction of 1,3-Nitroenynes and 3-Pyrrolyloxindoles. [Link]
-
Sci-Hub. (2017). Organocatalytic Asymmetric Synthesis of Six‐Membered Carbocycle‐Based Spiro Compounds. [Link]
-
ResearchGate. (n.d.). Synthesis of spiro-heterocycles via palladium-catalyzed remote C–H bond activation and functionalization cascade reactions. [Link]
-
RSC Publishing. (2018). Recent advances in spirocyclization of indole derivatives. [Link]
-
National Institutes of Health. (n.d.). Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. [Link]
-
RSC Publishing. (n.d.). Atom-controlled divergent synthesis of spiro and fused rings via base-catalyzed chemoselective annulation. [Link]
-
Wikipedia. (n.d.). Protecting group. [Link]
-
Labinsights. (2023). Benefits of Protecting Groups in Organic Synthesis. [Link]
-
National Institutes of Health. (2021). Experimental and Computational Studies of Palladium-Catalyzed Spirocyclization via a Narasaka-Heck/C(sp3 or sp2)-H Activation Cascade Reaction. [Link]
-
ACS Publications. (2021). Palladium(II)-Catalyzed Enantio- and Diastereoselective Synthesis of Pyrrolidine Derivatives. [Link]
-
SciSpace. (n.d.). Palladium-catalyzed regio- and enantioselective migratory allylic C(sp3)-H functionalization. [Link]
-
MDPI. (2024). Recent Advances in Biocatalytic Dearomative Spirocyclization Reactions. [Link]
-
ResearchGate. (2024). Recent Advances in Biocatalytic Dearomative Spirocyclization Reactions. [Link]
-
PubMed. (2007). Organocatalytic syntheses of bioactive natural products. [Link]
-
RSC Publishing. (2015). Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and – lactams. [Link]
-
ResearchGate. (n.d.). Radical spirocyclization and dearomatization N-arylpropiolamides. [Link]
-
ResearchGate. (n.d.). Effect of different solvents and techniques on the extraction yield of.... [Link]
-
National Institutes of Health. (2024). The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review. [Link]
-
MDPI. (n.d.). Comparative Study on Assisted Solvent Extraction Techniques for the Extraction of Biologically Active Compounds from Sideritis raeseri and Sideritis scardica. [Link]
-
ResearchGate. (n.d.). (PDF) Effect of extraction solvent on qualitative and quantitative analysis of major phyto-constituents and in-vitro antioxidant activity evaluation of Cadaba rotundifolia Forssk leaf extracts. [Link]
-
ResearchGate. (n.d.). (PDF) Effects of temperature, time, and solvent ratio on the extraction of phenolic compounds and the anti-radical activity of Clinacanthus nutans Lindau leaves by response surface methodology. [Link]
-
ResearchGate. (n.d.). (PDF) Influence of solvent on temperature and thermal peak broadening in capillary zone electrophoresis. [Link]
-
ResearchGate. (n.d.). Influence of solvent on temperature and thermal peak broadening in capillary zone electrophoresis. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. sci-hub.ru [sci-hub.ru]
- 4. scispace.com [scispace.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Regioselective synthesis of spirocyclic pyrrolines via a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Experimental and Computational Studies of Palladium-Catalyzed Spirocyclization via a Narasaka-Heck/C(sp3 or sp2)-H Activation Cascade Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of 2-Sulfanylidene-1,3-diazaspiro[4.4]nonan-4-one
This technical support guide provides in-depth troubleshooting for the crystallization of 2-Sulfanylidene-1,3-diazaspiro[4.4]nonan-4-one. Designed for researchers, scientists, and drug development professionals, this guide addresses common challenges in obtaining high-quality crystals of this spirocyclic thiohydantoin derivative. The advice herein is grounded in established crystallographic principles and practical laboratory experience.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Initial Solvent Selection and Solubility Screening
Question: I am starting my crystallization trials for this compound. How do I select an appropriate solvent system?
Answer:
The choice of solvent is a critical first step in any crystallization experiment. An ideal solvent will dissolve the compound when hot but have limited solubility when cold. For thiohydantoin derivatives, which are polar molecules capable of hydrogen bonding, polar solvents are a logical starting point.[1][2] Due to the absence of specific solubility data for this compound in the literature, a systematic solvent screening is the recommended approach.
Experimental Protocol: Small-Scale Solubility Screening
-
Preparation: Aliquot approximately 10-20 mg of your purified compound into several small vials.
-
Solvent Addition: To each vial, add a common laboratory solvent from the list below, starting with a small volume (e.g., 0.5 mL).
-
Observation at Room Temperature: Vigorously stir or vortex each vial. Observe and record the solubility at ambient temperature.
-
Heating: For solvents in which the compound is poorly soluble at room temperature, gently heat the vial while stirring. Note if the compound fully dissolves.
-
Cooling: Allow the vials that formed a clear solution upon heating to cool slowly to room temperature, and then place them in a colder environment (e.g., 4°C or -20°C).
-
Analysis: Observe for crystal formation. The ideal single-solvent system will show high solubility at elevated temperatures and low solubility upon cooling, resulting in the formation of well-defined crystals.
Table 1: Suggested Solvents for Initial Screening
| Solvent Class | Specific Solvents | Expected Behavior with Thiohydantoins |
| Alcohols | Methanol, Ethanol, Isopropanol | Good starting point; often suitable for recrystallization. |
| Ketones | Acetone, Methyl Ethyl Ketone | May show good solubility; useful for anti-solvent methods. |
| Esters | Ethyl Acetate | Medium polarity; can be effective. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate solubility is often observed. |
| Halogenated | Dichloromethane (DCM) | Use with caution due to volatility. |
| Aprotic Polar | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Often show high solubility; may be better as the "good" solvent in a binary system. |
| Non-polar | Hexane, Heptane, Toluene | Likely to be insoluble; useful as anti-solvents. |
A comprehensive list of solvent properties can be found in various chemical resources.[3][4][5][6]
My Compound "Oiled Out" Instead of Crystallizing
Question: Upon cooling my solution, the compound separated as an oil, not as crystals. What causes this and how can I fix it?
Answer:
"Oiling out," or liquid-liquid phase separation, is a common problem in crystallization. It occurs when the solute precipitates from the solution at a temperature above its melting point in the solvent system, or when the concentration of the solute is too high, leading to a supersaturated solution that favors the formation of a liquid phase over a solid crystal lattice. Thiohydantoin derivatives, with their potential for strong intermolecular interactions, can be prone to this phenomenon.
Causality and Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting oiling out.
Detailed Protocols to Prevent Oiling Out:
-
Slower Cooling: Instead of placing your flask directly into a cold bath, allow it to cool to room temperature on the bench, then transfer it to a refrigerator, and finally to a freezer. Insulating the flask can also slow the cooling rate.
-
Dilution: Add more of the solvent to the oiled-out mixture and reheat until a clear solution is formed. The lower concentration may favor crystal nucleation over liquid-liquid phase separation.
-
Solvent System Modification: If a single solvent is too effective, consider a binary solvent system. Dissolve your compound in a "good" solvent (in which it is very soluble) and slowly add a miscible "anti-solvent" (in which it is poorly soluble) until turbidity is observed. Gentle warming to redissolve, followed by slow cooling, can often yield crystals.
-
Seeding: If you have a few crystals from a previous attempt, add a single seed crystal to the supersaturated solution before it oils out. This can provide a template for crystal growth.
Crystals Formed Too Quickly and Are Very Small
Question: I obtained a solid product, but it crashed out of solution as a fine powder or very small needles. How can I grow larger, higher-quality crystals?
Answer:
Rapid crystallization often traps impurities and solvent within the crystal lattice, leading to poor crystal quality. The goal is to slow down the nucleation and growth process.
Strategies for Promoting Slower Crystal Growth:
-
Reduce Supersaturation:
-
Use more solvent: Dissolve the compound in a larger volume of hot solvent. This will require a lower temperature to be reached before precipitation begins.
-
Slower cooling: As mentioned previously, a slower cooling rate is crucial.
-
-
Vapor Diffusion: This is an excellent technique for growing high-quality single crystals from small amounts of material.
-
Dissolve your compound in a small volume of a relatively volatile "good" solvent in a small, open vial.
-
Place this vial inside a larger, sealed container that contains a small amount of a volatile "anti-solvent."
-
Over time, the anti-solvent will slowly diffuse into the "good" solvent, gradually decreasing the solubility of your compound and promoting slow crystal growth.
-
Table 2: Common Solvent Pairs for Vapor Diffusion
| "Good" Solvent (for compound) | "Anti-Solvent" (for diffusion) |
| Dichloromethane | Pentane or Hexane |
| Acetone | Diethyl Ether or Hexane |
| Toluene | Hexane |
| Methanol or Ethanol | Diethyl Ether |
| Tetrahydrofuran | Hexane |
Ensure the two solvents are miscible.[7]
Caption: Diagram of a typical vapor diffusion crystallization setup.
Inconsistent Crystal Forms (Polymorphism)
Question: I have successfully crystallized my compound before, but my recent attempts are yielding crystals with a different appearance (e.g., needles instead of blocks). What is happening?
Answer:
You are likely observing polymorphism, a phenomenon where a compound can crystallize into different crystal lattices, known as polymorphs.[8] These different forms can have distinct physical properties, including melting point, solubility, and stability. Thiohydantoins have been shown to exhibit polymorphism. The formation of a particular polymorph can be influenced by factors such as:
-
Solvent: The polarity and hydrogen-bonding capabilities of the solvent can influence how the molecules pack in the crystal lattice.
-
Temperature: Different polymorphs can be stable at different temperatures.
-
Supersaturation Level: The rate at which supersaturation is achieved can dictate which polymorph nucleates.
-
Presence of Impurities: Impurities can sometimes inhibit the formation of one polymorph while favoring another.
Controlling Polymorphism:
-
Consistency is Key: To obtain a consistent crystal form, it is crucial to meticulously control and document your crystallization parameters (solvent, concentration, cooling rate, etc.).
-
Seeding: Introducing a seed crystal of the desired polymorph into a supersaturated solution is the most effective way to ensure the growth of that specific form.
-
Solvent Variation: Experimenting with different solvents may reveal conditions that selectively produce the desired polymorph.
-
Characterization: Use analytical techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Infrared (IR) spectroscopy to characterize and differentiate the polymorphs.
References
- A new polymorphic crystal of the title compound, C3H4N2OS... Request PDF. (n.d.).
- Challenges and Opportunities for New Protein Crystallization Strategies in Structure-Based Drug Design. (n.d.).
- Getting crystals your crystallographer will treasure: a beginner's guide. (n.d.).
- SOLVENT-FREE SYNTHESIS AND CRYSTAL STRUCTURE OF rac-2-THIOHYDANTOIN-VALINE. (n.d.).
- Crystal Structure of 2-Thiohydantoin-L-Isoleucine Synthesized under Solvent-Free Conditions | Request PDF. (n.d.).
- Series of spiro-fused thiohydantoins 2a-m and pseudothiohydantoins 3a-m from various FPDs 1a-n. (n.d.).
- Advice for Crystallis
- Spirocyclic Thiohydantoin Antagonists of F877L and Wild-Type Androgen Receptor for Castration-Resistant Prostate Cancer. (n.d.).
- Webinar: Crystallization Process, Product Development and Scale-up by Digital Twin and Knowledge Map. (2022, September 30). YouTube.
- Advanced crystallisation methods for small organic molecules. (2023, March 1). Royal Society of Chemistry.
- Reagents & Solvents: Solvents and Polarity. (n.d.). University of Rochester.
- Solvent Miscibility Table. (n.d.).
- Synthesis, Spectroscopic Characterization and ab initio Investigation of Thioanalogues of Spirohydantoins. (n.d.).
- Solvent Physical Properties. (n.d.).
- Solvent-modulated second harmonic generation in N-alkylated thiohydantoin derivatives: synthesis, characterization, and first-principle insights. (n.d.).
- Synthesis, spectroscopy, and theoretical calculations of some 2-thiohydantoin derivatives as possible new fungicides. (2019, August 24).
- Synthesis of hydantoins and thiohydantoins spiro-fused to pyrrolidines: druglike molecules based on the 2-arylethyl amine scaffold. (n.d.).
- 2-n-butyl-13-diazaspiro-44-non-en-one-hydrochloride |
- Microwave-enhanced liquid-phase synthesis of thiohydantoins and thioxotetrahydropyrimidinones. (n.d.).
- An overview on Common Organic Solvents and their Toxicity. (n.d.).
- Common Solvents Used in Organic Chemistry: Table of Properties 1. (2020, August 9).
- 2-Butyl-1,3-diazaspiro(4.4)non-1-en-4-one hydrochloride. (n.d.).
- 2-butyl-1,3-diazaspiro(4.4)non-1-en-4-one hydrochloride. (n.d.). Sigma-Aldrich.
- 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride. (n.d.). Chem-Impex.
- 2-Butyl-1,3-diazaspiro[4.4]non-1-ene-4-one hydrochloride | CAS No- 151257-01-1. (n.d.). Simson Pharma Limited.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, spectroscopy, and theoretical calculations of some 2-thiohydantoin derivatives as possible new fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. Solvent Physical Properties [people.chem.umass.edu]
- 5. file.sdiarticle3.com [file.sdiarticle3.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. csustan.edu [csustan.edu]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Stereoselective Synthesis of 1,3-Diazaspiro[4.4]nonan-4-ones
Welcome to the Technical Support Center for the stereoselective synthesis of 1,3-diazaspiro[4.4]nonan-4-ones. This guide is designed for researchers, scientists, and drug development professionals actively working on the synthesis of these complex spirocyclic scaffolds. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during your experimental work. The insights provided are grounded in established synthetic methodologies and aim to explain the causality behind experimental choices, ensuring you can navigate the intricacies of stereocontrol in your reactions.
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis of 1,3-diazaspiro[4.4]nonan-4-ones. The question-and-answer format is intended to provide direct and actionable solutions.
Issue 1: Low Diastereoselectivity in Spirocyclization
Question: My reaction to form the 1,3-diazaspiro[4.4]nonan-4-one core is yielding a mixture of diastereomers with poor selectivity. What factors influence the diastereomeric outcome, and how can I improve it?
Answer: Low diastereoselectivity is a common hurdle in the synthesis of spirocyclic systems due to the creation of a sterically congested quaternary spirocenter. The facial selectivity of the cyclization step is paramount for controlling the relative stereochemistry. Several factors can be tuned to enhance diastereoselectivity:
-
Reaction Methodology: The choice of synthetic route is critical. For instance, in syntheses that proceed via an oxidative rearrangement of precursor molecules, the stereochemistry of the starting material directly influences the product's stereochemistry.[1] A stereospecific reaction, where the reactant's stereochemistry dictates the product's, is ideal.[1]
-
Catalyst/Reagent Control: In catalyst-driven reactions, such as 1,3-dipolar cycloadditions, the catalyst's steric and electronic properties play a pivotal role. For azomethine ylide cycloadditions, Lewis acids or organocatalysts can create a chiral environment that favors the formation of one diastereomer over the other.
-
Solvent Effects: The polarity of the solvent can influence the transition state of the cycloaddition, thereby affecting diastereoselectivity. It is advisable to screen a range of solvents with varying polarities.
-
Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the transition state with the lowest activation energy, which typically leads to the thermodynamically more stable diastereomer.
-
Substituent Effects: The steric bulk of substituents on your reactants can significantly impact the approach of the reacting species. Larger protecting groups or substituents can be strategically employed to block one face of the molecule, thereby directing the cyclization to occur from the less hindered face.
Troubleshooting Workflow for Low Diastereoselectivity:
Caption: A troubleshooting workflow for addressing low diastereoselectivity.
Issue 2: Difficulty in Separating Diastereomers
Question: I have synthesized a mixture of diastereomers of a 1,3-diazaspiro[4.4]nonan-4-one derivative, but I am struggling to separate them. What are the most effective purification techniques?
Answer: The separation of diastereomers, which have different physical properties, can often be achieved through standard chromatographic or crystallization methods. However, the subtle structural differences in complex spirocycles can make this challenging.
-
Flash Column Chromatography: This is typically the first method of choice. Optimization of the stationary and mobile phases is key.
-
Normal-Phase: Silica gel is the most common stationary phase. A systematic screening of solvent systems with varying polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol) is recommended.
-
Reversed-Phase: For more polar compounds, a C18 reversed-phase column can offer different selectivity.
-
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC are powerful tools for the separation of closely related diastereomers, especially at the analytical and semi-preparative scale.
-
Supercritical Fluid Chromatography (SFC): SFC is increasingly popular for its speed and efficiency in separating both chiral and achiral compounds.
-
Crystallization: Fractional crystallization can be a highly effective and scalable method if the diastereomers have sufficiently different solubilities in a particular solvent system. This process may require extensive screening of solvents and conditions (temperature, concentration).
Troubleshooting Table for Diastereomer Separation:
| Problem | Potential Cause | Suggested Solution |
| Co-elution on silica gel | Similar polarity of diastereomers. | Try a different stationary phase (e.g., alumina, diol-bonded silica) or switch to reversed-phase chromatography. |
| Poor resolution in HPLC | Inadequate mobile phase composition. | Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and additives (e.g., formic acid, trifluoroacetic acid). |
| Difficulty in inducing crystallization | Similar solubility of diastereomers. | Screen a wider range of solvents and solvent mixtures. Employ techniques like slow evaporation, vapor diffusion, or cooling crystallization. |
Issue 3: Unexpected Side Reactions or Low Yield
Question: My reaction is producing unexpected byproducts, or the yield of the desired spirocycle is consistently low. What are some common side reactions and how can I mitigate them?
Answer: Low yields and the formation of side products can often be traced back to the stability of intermediates, reaction conditions, or the purity of starting materials.
-
Purity of Reactants: Ensure all starting materials and reagents are pure and dry, as impurities can interfere with the reaction or catalyze side reactions.
-
Atmosphere Control: Many reactions, particularly those involving organometallic reagents or sensitive catalysts, require an inert atmosphere (e.g., nitrogen or argon) to prevent degradation by oxygen or moisture.
-
Intermediate Stability: In multi-step, one-pot syntheses like the Ugi reaction, the stability of intermediates such as the initial imine is crucial.[2][3] Running the reaction at lower temperatures or adding reagents in a specific order can help minimize the decomposition of sensitive intermediates.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or LC-MS to identify the optimal reaction time and prevent the formation of degradation products from prolonged reaction times or excessive heating.
-
Work-up Procedure: The work-up process can also lead to product loss or degradation. Ensure that the pH is controlled if your product is acid or base sensitive and that you are using the appropriate solvents for extraction.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for constructing the 1,3-diazaspiro[4.4]nonan-4-one core?
A1: The synthesis of this spirocyclic system can be approached through several key strategies:
-
Multicomponent Reactions (MCRs): The Ugi four-component reaction is a powerful tool for generating molecular diversity and can be adapted to synthesize hydantoin-like structures, which are related to the 1,3-diazaspiro[4.4]nonan-4-one core.[2][3][4][5] This approach involves the reaction of an amine, a ketone (or aldehyde), a carboxylic acid, and an isocyanide.
-
1,3-Dipolar Cycloadditions: This is a highly effective method for constructing five-membered heterocyclic rings with good control over regio- and stereoselectivity.[6][7][8] The reaction between an azomethine ylide (the 1,3-dipole) and a suitable dipolarophile can be used to form the pyrrolidine ring of the spirocycle.
-
Intramolecular Cyclizations: Strategies involving the intramolecular cyclization of a suitably functionalized precursor are also common. For example, an intramolecular 1,3-dipolar cycloaddition of an alkenylnitrone can be used to construct the 1-azaspiro[4.4]nonane skeleton.[9][10]
-
Oxidative Rearrangements: As demonstrated in the synthesis of related natural products, oxidative rearrangement of complex precursors can be a viable, albeit challenging, route to the 1,3-diazaspiro[4.4]nonane core.[1]
Q2: How can I achieve enantioselectivity in the synthesis of 1,3-diazaspiro[4.4]nonan-4-ones?
A2: Achieving high enantioselectivity requires the use of chiral auxiliaries, chiral catalysts, or chiral resolving agents.
-
Chiral Catalysis: The use of a chiral catalyst (e.g., a chiral Lewis acid or a chiral organocatalyst) in reactions like the 1,3-dipolar cycloaddition can create a chiral environment around the reactants, favoring the formation of one enantiomer over the other.
-
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to one of the starting materials to direct the stereochemical outcome of the reaction. After the desired stereocenter is set, the auxiliary is removed.
-
Chiral Resolution: If the synthesis results in a racemic mixture, the enantiomers can be separated through chiral resolution. This typically involves reacting the racemate with a chiral resolving agent to form a mixture of diastereomers, which can then be separated by crystallization or chromatography.[11][12][13][14] Following separation, the resolving agent is removed to yield the pure enantiomers.
Q3: What analytical techniques are most useful for characterizing the stereochemistry of 1,3-diazaspiro[4.4]nonan-4-ones?
A3: A combination of spectroscopic and analytical techniques is essential to unambiguously determine the stereochemistry of your products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: The coupling constants and chemical shifts of protons can provide valuable information about the relative stereochemistry of substituents.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique can be used to determine the spatial proximity of protons, which is invaluable for assigning relative stereochemistry in rigid cyclic systems.
-
-
X-ray Crystallography: This is the gold standard for determining the absolute and relative stereochemistry of a crystalline compound.
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most common method for determining the enantiomeric excess (ee) of a chiral compound.
Experimental Protocols
Protocol 1: General Procedure for Diastereoselective 1,3-Dipolar Cycloaddition
This protocol is a generalized procedure based on the synthesis of spiro-pyrrolidines and can be adapted for the synthesis of 1,3-diazaspiro[4.4]nonan-4-one derivatives.
-
Reactant Preparation: To a flame-dried reaction vessel under an inert atmosphere, add the dipolarophile (e.g., a methylene-hydantoin derivative, 1.0 equiv.) and the chiral catalyst (10-20 mol%).
-
Solvent Addition: Add the desired anhydrous solvent (e.g., toluene, CH2Cl2, or THF).
-
Azomethine Ylide Precursor Addition: In a separate flask, prepare a solution of the azomethine ylide precursor (e.g., an imine of an amino acid ester, 1.2 equiv.).
-
Reaction Execution: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C). Add the solution of the azomethine ylide precursor dropwise to the reaction mixture.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, quench the reaction with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired diastereomer.
Reaction Pathway for 1,3-Dipolar Cycloaddition:
Caption: A simplified reaction pathway for the [3+2] cycloaddition of an azomethine ylide.
References
-
Khoroshunova, Y. V., et al. (2019). Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition. Beilstein Journal of Organic Chemistry, 15, 2036–2042. [Link]
-
Movassaghi, M., & Schmidt, M. A. (2017). Stereocontrolled Formation of a [4.4]Heterospiro Ring System with Unexpected Inversion of Configuration at the Spirocenter. Organic Letters, 10(16), 3587–3590. [Link]
-
Khoroshunova, Y. V., et al. (2019). Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition. PubMed. [Link]
-
Cimarelli, C. (2020). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry, 8, 633. [Link]
-
Organic Chemistry Portal. (n.d.). Ugi Reaction. [Link]
-
PrepChem. (n.d.). Synthesis of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione. [Link]
-
Riva, R., et al. (2021). Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics. Molecules, 26(24), 7586. [Link]
-
Wikipedia. (2023). 1,3-Dipolar cycloaddition. [Link]
-
Tshamano, V. S., & Isaac, A. J. (2023). Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 28(4), 1629. [Link]
-
Bradley, J.-C. (2023, February 26). Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling. YouTube. [Link]
-
Tshamano, V. S., & Isaac, A. J. (2023). Ugi Four-Component Reactions Using Alternative Reactants. Semantic Scholar. [Link]
-
Kazemi, M., et al. (2025). One-pot three-component synthesis of azaspirononatriene derivatives. Scientific Reports, 15, 12345. [Link]
-
Chemistry Steps. (n.d.). Diastereomers – Introduction and Practice Problems. [Link]
-
Smith, D., et al. (2011). The enzymatic resolution of enantiomers and the formation of diastereomers: An undergraduate NMR experiment. Journal of Chemical Education, 88(3), 334-336. [Link]
-
D'auria, M., & Racioppi, R. (2021). Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes. Molecules, 26(9), 249. [Link]
-
Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. [Link]
-
LibreTexts Chemistry. (2019). 6.8: Resolution: Separation of Enantiomers. [Link]
Sources
- 1. Stereocontrolled Formation of a [4.4]Heterospiro Ring System with Unexpected Inversion of Configuration at the Spirocenter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ugi Reaction [organic-chemistry.org]
- 3. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile Construction of Hydantoin Scaffolds via a Post-Ugi Cascade Reaction [organic-chemistry.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 7. Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics | MDPI [mdpi.com]
- 8. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. unchainedlabs.com [unchainedlabs.com]
- 14. chem.libretexts.org [chem.libretexts.org]
addressing instability of 2-Sulfanylidene-1,3-diazaspiro[4.4]nonan-4-one in solution
Welcome to the technical support guide for 2-Sulfanylidene-1,3-diazaspiro[4.4]nonan-4-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the handling and stability of this spiro-thiohydantoin compound in solution. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your experiments.
Introduction: Understanding the Instability
This compound, like many thiohydantoin derivatives, can exhibit significant instability in solution. This instability is primarily attributed to the reactivity of the thiohydantoin ring, which is susceptible to several degradation pathways. The core issues stem from the electronic nature of the thiocarbonyl group and the strained spirocyclic system. Understanding these underlying chemical principles is crucial for developing effective strategies to mitigate degradation and ensure reproducible experimental outcomes.
This guide will walk you through the most common stability issues, provide detailed troubleshooting protocols, and answer frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is turning yellow/brown. What is happening?
A1: Discoloration is a common indicator of degradation. This is often due to oxidation of the thiocarbonyl group, especially in the presence of atmospheric oxygen. In alkaline conditions, 2-thiohydantoins can be oxidized by molecular oxygen, potentially leading to the formation of colored byproducts. To minimize this, it is crucial to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.
Q2: I am seeing a loss of my compound over time when analyzed by HPLC. What are the likely causes?
A2: A time-dependent decrease in the concentration of your compound suggests degradation. The two most probable causes are hydrolysis and oxidation.
-
Hydrolysis: The thiohydantoin ring is susceptible to hydrolysis, particularly under basic or strongly acidic conditions. Alkaline hydrolysis can lead to the opening of the imidazolidinone ring to form thioureido-acids.[1]
-
Oxidation: As mentioned in Q1, oxidation of the sulfur atom can occur. This can lead to the formation of sulfoxides, sulfones, or even complete desulfurization to the corresponding hydantoin.
To identify the cause, it is recommended to perform a forced degradation study under controlled pH and atmospheric conditions.
Q3: Can I use aqueous buffers to dissolve this compound?
A3: While aqueous buffers are often necessary for biological assays, they can accelerate the degradation of the compound. If an aqueous system is required, it is imperative to use freshly prepared solutions and carefully control the pH. Acidic to neutral pH (pH 4-7) is generally preferred over alkaline conditions to slow down the rate of hydrolysis. Consider using a buffer with minimal nucleophilic species.
Q4: What are the best storage conditions for a stock solution of this compound?
A4: Stock solutions should be prepared in a dry, aprotic solvent such as anhydrous DMSO or DMF. For long-term storage, solutions should be kept at -80°C under an inert atmosphere. Avoid repeated freeze-thaw cycles, as this can introduce moisture and accelerate degradation. Aliquoting the stock solution into single-use vials is highly recommended.
Q5: How can I confirm that my compound is degrading and not just precipitating out of solution?
A5: Visually inspect your solution for any precipitate. If the solution is clear but you still observe a loss of the compound by HPLC, degradation is the likely cause. To confirm, you can analyze the supernatant after centrifugation. A decrease in the concentration in the clear supernatant is a definitive sign of degradation.
Troubleshooting Guides
Issue 1: Rapid Degradation in Protic Solvents (e.g., Methanol, Ethanol)
Symptoms:
-
Significant loss of parent compound within hours of dissolution.
-
Appearance of multiple new peaks in the chromatogram.
Root Cause Analysis: Protic solvents can participate in solvolysis reactions, similar to hydrolysis, especially if the pH is not strictly controlled. The lone pair of electrons on the oxygen atom of the alcohol can act as a nucleophile, attacking the electrophilic carbonyl or thiocarbonyl carbon of the thiohydantoin ring.
Workflow for Resolution:
Caption: Decision workflow for addressing degradation in protic solvents.
Detailed Steps:
-
Solvent Selection: If possible, switch to a dry, aprotic solvent like DMSO, DMF, or acetonitrile.
-
Temperature Control: If a protic solvent must be used, perform the experiment at the lowest feasible temperature to reduce the reaction rate.
-
pH Management: Buffer the solution to a slightly acidic or neutral pH (6-7). Avoid basic conditions.
-
Time Limitation: Prepare the solution immediately before use and minimize the time the compound spends in the protic solvent.
Issue 2: Instability in Aqueous Buffers for Biological Assays
Symptoms:
-
Inconsistent assay results.
-
Decreasing signal or activity over the time course of the experiment.
Root Cause Analysis: Aqueous buffers, especially those with a pH > 7, can promote rapid hydrolysis of the thiohydantoin ring. Components of the buffer (e.g., phosphate) can sometimes catalyze this degradation.
Workflow for Resolution:
Caption: Troubleshooting instability in aqueous biological assay buffers.
Detailed Steps:
-
pH Optimization: Adjust the buffer pH to the lowest level compatible with your assay, ideally between 6.5 and 7.2.
-
Buffer Choice: If possible, use a non-nucleophilic buffer such as HEPES or MES.
-
Co-Solvent Strategy: Introduce a small percentage of a compatible organic co-solvent like DMSO (typically <1% to avoid cell toxicity) to your final assay volume. The compound should be added to the assay medium as a concentrated stock in the co-solvent.
-
Control Experiments: Always run a time-course experiment with the compound in the assay buffer alone (without cells or other reagents) to quantify its stability under the exact assay conditions.
Experimental Protocols
Protocol 1: Preparation and Storage of Stock Solutions
-
Weighing: Weigh the this compound in a controlled environment with low humidity.
-
Solvent Preparation: Use anhydrous, research-grade DMSO or DMF. It is good practice to use a freshly opened bottle or solvent from a sure-seal system.
-
Dissolution: Dissolve the compound in the chosen solvent to the desired concentration (e.g., 10 mM). Gentle vortexing or sonication in a water bath at room temperature may be used to aid dissolution.
-
Inert Gas Purging: Gently bubble argon or nitrogen gas through the solution for 1-2 minutes to remove dissolved oxygen.
-
Aliquoting and Storage: Dispense the solution into single-use, amber glass vials with Teflon-lined caps. Store the aliquots at -80°C.
Protocol 2: Monitoring Compound Stability by HPLC
This protocol allows for the quantitative assessment of the stability of this compound under various conditions.
Materials:
-
Stock solution of the compound in DMSO.
-
Test solvents/buffers (e.g., PBS pH 7.4, methanol, acetonitrile).
-
HPLC system with a UV detector.
-
C18 reverse-phase HPLC column.
Method:
-
Sample Preparation:
-
Dilute the stock solution of this compound into the test solvent/buffer to a final concentration of 10 µM.
-
Prepare samples in triplicate for each time point.
-
Incubate the samples at the desired temperature (e.g., room temperature or 37°C).
-
-
Time Points:
-
Take an initial sample at t=0.
-
Collect subsequent samples at various time points (e.g., 1, 2, 4, 8, 24 hours).
-
-
HPLC Analysis:
-
Inject the samples onto the HPLC system.
-
Use a suitable mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Monitor the elution of the compound using a UV detector at a wavelength where the compound has maximum absorbance.
-
-
Data Analysis:
-
Integrate the peak area of the parent compound at each time point.
-
Plot the percentage of the remaining parent compound against time.
-
Calculate the half-life (t½) of the compound under each condition.
-
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Solvent/Buffer | PBS, pH 7.4 | Methanol | Acetonitrile |
| Temperature | 37°C | 25°C | 25°C |
| Half-life (t½) | User-determined | User-determined | User-determined |
| Table 1: Example of a data summary table for stability studies. |
Potential Degradation Pathways
Understanding the potential chemical transformations your compound may undergo is critical for interpreting analytical data and troubleshooting experiments.
Caption: Major degradation pathways for this compound.
-
Alkaline Hydrolysis: In the presence of a base, the thiohydantoin ring can be cleaved, leading to the formation of a thioureido-acid derivative. This is often an irreversible process that results in a complete loss of the parent compound's structure and activity.[1]
-
Oxidation/Desulfurization: The thiocarbonyl group (C=S) is susceptible to oxidation. Mild oxidation may lead to sulfoxide or sulfone derivatives. More aggressive oxidation or certain reaction conditions can lead to complete desulfurization, where the sulfur atom is replaced by an oxygen atom, yielding the corresponding hydantoin (2-Oxo-1,3-diazaspiro[4.4]nonan-4-one).[2]
By understanding these potential instabilities and implementing the recommended handling and experimental procedures, you can significantly improve the reliability and accuracy of your research involving this compound.
References
-
Edward, J. T., & Nielsen, S. (1959). Thiohydantoins. Part IV. Oxidation in Alkaline Solution by Molecular Oxygen. Journal of the Chemical Society (Resumed), 2327-2331. [Link]
-
Edward, J. T., & Nielsen, S. (1959). 468. Thiohydantoins. Part IV. Oxidation in alkaline solution by molecular oxygen. Journal of the Chemical Society (Resumed), 2327. [Link]
-
Elhady, H. A., Mohamed, S. M., Al-Shareef, H. F., & El-Mekawy, R. E. (2020). Synthesis, Reactions and Applications of 2-Thiohydantoin Derivatives. Acta Poloniae Pharmaceutica - Drug Research, 77(6), 971-987. [Link]
-
Al-Hiari, Y. M., Al-Mazaydeh, Z. M., & Al-Zweri, F. H. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Journal of Chemical Reviews, 3(3), 196-218. [Link]
Sources
Technical Support Center: Refining Purification Techniques for Spirothiohydantoin Analogs
Welcome to the technical support center for the purification of spirothiohydantoin analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of heterocyclic compounds. The following sections provide in-depth troubleshooting guides and frequently asked questions (FAQs) to streamline your purification workflows and enhance the purity and yield of your target molecules.
Introduction: The Purification Challenge
Spirothiohydantoin analogs, synthesized often through multicomponent reactions like the Bucherer-Bergs synthesis or variations thereof, present unique purification challenges.[1][2] The crude reaction mixture can be a complex matrix of the desired product, unreacted starting materials, reagents, and various side products. The inherent polarity and structural similarity of these impurities to the target compound often complicate separation. This guide provides a systematic approach to overcoming these hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude spirothiohydantoin product?
A1: The impurity profile is highly dependent on the synthetic route. For syntheses involving a Bucherer-Bergs-type reaction with a ketone, thiourea (or a derivative), and a cyanide source, common impurities include:
-
Unreacted Starting Materials: Excess ketone or thiourea.
-
Cyanohydrin Intermediate: The initial adduct of the ketone and cyanide may persist if cyclization is incomplete.[1][3]
-
Hydrolyzed Products: The thiohydantoin ring can be susceptible to hydrolysis under harsh acidic or basic workup conditions, leading to the formation of corresponding amino acids or other degradation products.
-
Side-Reaction Products: Over-alkylation or reactions involving impurities in the starting materials can lead to unexpected byproducts.[3] It is crucial to use reagents of high purity to minimize these side reactions.
Q2: How do I choose the best primary purification technique for my spirothiohydantoin analog?
A2: The choice between column chromatography and recrystallization depends on the physical state of your crude product and the nature of the impurities.
-
Column Chromatography: This is the most versatile and commonly used technique, especially for oily or amorphous solids, or when impurities have very similar polarities to the product.
-
Recrystallization: This is ideal for solid compounds that are thermally stable and when there is a significant difference in solubility between your product and the impurities in a given solvent system.[2] In many cases, recrystallization of a single diastereomer from a mixture is possible.
A logical workflow for selecting a purification method is outlined below.
Caption: Decision workflow for selecting a primary purification technique.
Troubleshooting Guide: Column Chromatography
Flash column chromatography is a powerful tool for purifying spirothiohydantoin analogs. However, various issues can arise.
Issue 1: Poor Separation of My Compound and an Impurity (Overlapping Spots on TLC)
-
Possible Cause: The chosen solvent system (mobile phase) lacks the selectivity to resolve the compounds.
-
Troubleshooting Steps:
-
Adjust Solvent Polarity: If using a binary system like hexane/ethyl acetate, systematically vary the ratio to see if separation improves.
-
Change Solvent System: If adjusting polarity fails, switch to a solvent system with different chemical properties. The "solvent triangle" (a concept in chromatography) suggests trying solvents from different selectivity groups. For example, if a hexane/ethyl acetate (an ester) system fails, try a system with dichloromethane/methanol (a chlorinated solvent and an alcohol).
-
Consider a Different Stationary Phase: If silica gel (which is acidic) is causing issues or not providing separation, consider using neutral or basic alumina, or even reverse-phase silica (C18). Reverse-phase chromatography separates compounds based on hydrophobicity and is excellent for polar molecules.[4][5][6]
-
| Compound Polarity | Typical Silica Gel Solvent Systems |
| Non-polar | 100% Hexane, 5-10% Ethyl Acetate in Hexane |
| Intermediate Polarity | 20-50% Ethyl Acetate in Hexane, Dichloromethane |
| Polar | 100% Ethyl Acetate, 5-10% Methanol in Dichloromethane |
| Very Polar | 10-20% Methanol in Dichloromethane, potentially with a small amount of acetic acid or ammonium hydroxide to improve peak shape. |
Issue 2: My Compound is Not Eluting from the Column ("Stuck on Top")
-
Possible Cause 1: The compound is too polar for the current mobile phase.
-
Solution: Gradually increase the polarity of the mobile phase. For example, if you are using 50% ethyl acetate in hexane, you can switch to 100% ethyl acetate, and then to a gradient of methanol in ethyl acetate or dichloromethane.
-
Possible Cause 2: The compound is unstable on silica gel and has decomposed.
-
Solution: Before running a column, spot your crude material on a TLC plate, let it sit for 30-60 minutes, and then elute it. If a new spot appears or the original spot diminishes, your compound may be degrading. In this case, switch to a less acidic stationary phase like neutral alumina or consider deactivating the silica gel with a small percentage of triethylamine in your mobile phase.
Issue 3: Streaking or Tailing of the Compound Spot/Peak
-
Possible Cause 1: The compound is acidic or basic and is interacting strongly with the silica gel.
-
Solution: Add a small amount of a modifier to your mobile phase. For acidic compounds, add ~1% acetic acid. For basic compounds, add ~1% triethylamine or ammonium hydroxide. This will saturate the active sites on the silica and lead to sharper peaks.
-
Possible Cause 2: The column is overloaded with the crude sample.
-
Solution: As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the stationary phase. If you are overloading the column, you will see poor separation and band broadening. Reduce the sample load or use a larger column.
Troubleshooting Guide: Recrystallization
Recrystallization can be an excellent and scalable purification method, but it often requires careful optimization.
Issue 1: My Compound "Oils Out" Instead of Forming Crystals
-
Possible Cause 1: The solution is too supersaturated, or it is being cooled too quickly. The compound is coming out of solution above its melting point.
-
Troubleshooting Steps:
-
Re-heat the solution until the oil redissolves.
-
Add a small amount of additional hot solvent to decrease the saturation.
-
Allow the solution to cool much more slowly. You can insulate the flask with glass wool or place it in a warm bath that is allowed to cool to room temperature overnight.
-
-
Possible Cause 2: The presence of impurities is inhibiting crystal lattice formation.
-
Solution: Try to remove some of the impurities by passing the crude material through a small "plug" of silica gel with a moderately polar solvent before attempting recrystallization.
Issue 2: No Crystals Form, Even After Cooling
-
Possible Cause 1: The solution is not sufficiently supersaturated; too much solvent was used.
-
Solution: Evaporate some of the solvent under reduced pressure and then allow the solution to cool again.
-
Possible Cause 2: Nucleation has not occurred.
-
Solution:
-
Scratch the inside of the flask with a glass rod at the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites.
-
Add a seed crystal. If you have a small amount of the pure compound, add a tiny crystal to the cooled solution to induce crystallization.
-
Issue 3: The Recovered Yield is Very Low
-
Possible Cause 1: Too much solvent was used, and a significant amount of the product remains dissolved in the mother liquor.
-
Solution: Concentrate the mother liquor (the filtrate after collecting the crystals) by about half and cool it again to obtain a second crop of crystals. This second crop may be less pure and require a separate recrystallization.
-
Possible Cause 2: The compound has significant solubility even in the cold solvent.
-
Solution: Try cooling the flask in an ice bath or even a freezer (if the solvent's freezing point allows) to minimize solubility and maximize recovery.
| Solvent Property | Good for Recrystallization? | Rationale |
| High solubility at room temp | No | The compound will not crystallize out upon cooling. |
| Low solubility at high temp | No | It will be difficult to dissolve the compound initially. |
| High solubility at high temp AND Low solubility at low temp | Yes (Ideal) | This allows for dissolution when hot and maximum recovery upon cooling. |
| Reacts with the compound | No | The compound will be chemically altered. |
Detailed Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
-
Solvent System Selection: Using TLC, identify a solvent system that gives your target compound an Rf value of approximately 0.2-0.4 and provides good separation from impurities.
-
Column Packing:
-
Wet packing: Slurry the silica gel in the initial, least polar mobile phase and pour it into the column. Allow it to settle, ensuring a flat, undisturbed bed.
-
Dry packing: Fill the column with dry silica gel, then gently tap the column to pack it. Slowly run the mobile phase through until the entire bed is wetted.
-
-
Sample Loading:
-
Wet loading: Dissolve the crude material in a minimal amount of the mobile phase and carefully pipette it onto the top of the silica bed.
-
Dry loading: Dissolve the crude material in a suitable volatile solvent (e.g., dichloromethane, acetone). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This method is preferred for compounds with limited solubility in the mobile phase.
-
-
Elution: Start eluting with the chosen mobile phase. If a gradient elution is needed, gradually increase the percentage of the more polar solvent.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: In a test tube, add a small amount of your crude solid. Add a potential solvent dropwise. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and heat the mixture (e.g., on a hot plate) with stirring until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals in a vacuum oven or air dry them until a constant weight is achieved.
Purity Assessment
After purification, it is essential to assess the purity of your spirothiohydantoin analog. High-Performance Liquid Chromatography (HPLC) is a highly effective technique for this.
Caption: A typical workflow for purity assessment by HPLC.
References
-
Wikipedia. Bucherer–Bergs reaction. Available from: [Link]
-
Vámos, J., & Kappe, C. O. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Pharmaceuticals, 14(8), 733. Available from: [Link]
-
Organic Chemistry Portal. Bucherer-Bergs Reaction. Available from: [Link]
-
Amersham Pharmacia Biotech. Reversed Phase Chromatography: Principles and Methods. Available from: [Link]
-
Lee, M. (2013). Reverse-phase HPLC analysis and purification of small molecules. Methods in enzymology, 533, 291–301. Available from: [Link]
-
Spartan Tutorials. (2021, April 16). Reversed Phase Chromatography. YouTube. Available from: [Link]
Sources
- 1. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 2. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
Technical Support Center: Minimizing Impurities in the Large-Scale Synthesis of 2-Sulfanylidene-1,3-diazaspiro[4.4]nonan-4-one
Welcome to the technical support guide for the synthesis of 2-Sulfanylidene-1,3-diazaspiro[4.4]nonan-4-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of minimizing impurities during the large-scale production of this spiro-thiohydantoin. The following sections provide in-depth troubleshooting advice and frequently asked questions to ensure the highest purity of your final product.
I. Overview of Synthetic Strategies
The large-scale synthesis of this compound, a key heterocyclic scaffold, typically relies on the principles of thiohydantoin synthesis. Common approaches involve the reaction of α-amino acids or their derivatives with a thiocyanate or isothiocyanate source.[1][2][3] A prevalent method is the condensation of an appropriate amino acid, in this case, a spirocyclic α-amino acid, with thiourea under heating conditions.[2][4] An alternative, classical approach is the Bucherer-Bergs reaction, which can be adapted for thiohydantoin synthesis, starting from a ketone, cyanide source, and ammonium carbonate, with subsequent modification to introduce the sulfur atom.[5][6][7][8][9]
Given the spirocyclic nature of this compound, a common synthetic pathway involves the initial formation of a spiro α-amino acid or its nitrile precursor. This is often achieved through a Strecker or related reaction using cyclopentanone.
Visualizing the Core Synthesis
Caption: Generalized synthetic route to this compound.
II. Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis, focusing on impurity profiles and mitigation strategies.
FAQ 1: My final product shows a significant amount of unreacted 1-aminocyclopentanecarboxylic acid. What are the likely causes and solutions?
Answer:
This is a common issue indicating incomplete condensation and cyclization. The primary causes are suboptimal reaction conditions or insufficient activation of the carboxylic acid group.
Causality and Mitigation Strategies:
-
Insufficient Temperature: The condensation of an amino acid with thiourea often requires elevated temperatures to drive the reaction to completion by removing water and ammonia byproducts.[2][4]
-
Troubleshooting: Gradually increase the reaction temperature in increments of 5-10°C, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Be cautious of potential thermal degradation of the product at excessively high temperatures.
-
-
Reaction Time: The reaction may simply not have been allowed to proceed for a sufficient duration.
-
Troubleshooting: Extend the reaction time, taking aliquots at regular intervals to determine the point at which the concentration of the starting amino acid plateaus.
-
-
Inefficient Water Removal: The presence of water can hinder the equilibrium of the condensation reaction.
-
Troubleshooting: On a large scale, employing a Dean-Stark apparatus or performing the reaction under a vacuum can effectively remove water as it is formed, driving the reaction forward.
-
| Parameter | Sub-optimal Condition | Recommended Action |
| Temperature | Too low (<150°C for neat reaction) | Increase temperature to 160-180°C, monitor for degradation. |
| Reaction Time | Too short | Monitor reaction by HPLC/TLC; extend time until starting material is consumed. |
| Water Removal | Inadequate | Use a Dean-Stark trap or conduct the reaction under vacuum. |
FAQ 2: I am observing a significant side-product with a molecular weight corresponding to the hydantoin analog (oxygen instead of sulfur). How can I prevent this?
Answer:
The formation of the corresponding hydantoin, 1,3-diazaspiro[4.4]nonan-2,4-dione, is a frequent impurity. This typically arises from two main sources: impurities in the starting materials or oxidative degradation during the reaction or workup.
Causality and Mitigation Strategies:
-
Urea Impurity in Thiourea: Technical grade thiourea can contain urea as an impurity. Urea will react analogously to thiourea to form the hydantoin.
-
Troubleshooting: Use high-purity thiourea (≥99%). If necessary, recrystallize the thiourea from a suitable solvent like ethanol/water prior to use.
-
-
Oxidative Desulfurization: The thiocarbonyl group is susceptible to oxidation, especially at elevated temperatures in the presence of oxidizing agents or even atmospheric oxygen over prolonged reaction times.
-
Troubleshooting:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.
-
Antioxidants: The addition of a small quantity of a high-boiling antioxidant can be beneficial, though this will require subsequent removal.
-
Control Temperature and Time: Avoid unnecessarily high temperatures or prolonged reaction times once the reaction has reached completion.
-
-
FAQ 3: My purification by recrystallization is yielding a product with poor crystallinity and persistent impurities. What are some effective purification strategies?
Answer:
While direct precipitation or recrystallization can be effective for thiohydantoins derived from non-polar amino acids, the spirocyclic nature of this compound may lead to co-precipitation of structurally similar impurities.[2]
Recommended Purification Workflow:
Caption: A multi-step purification strategy for high-purity product.
Step-by-Step Protocol:
-
Initial Wash: After the reaction workup, slurry the crude solid in a non-polar solvent system (e.g., a mixture of hexanes and ethyl acetate). This will dissolve many organic-soluble impurities, leaving the more polar product as a solid.
-
Filtration: Filter the solid and wash with fresh cold solvent. This step alone can significantly improve purity.
-
Column Chromatography: For large-scale operations, flash column chromatography on silica gel is often necessary.
-
Solvent System: A gradient elution from a non-polar solvent (like hexanes) to a more polar solvent (like ethyl acetate) is typically effective. The exact ratio will need to be determined by TLC analysis.
-
-
Recrystallization: After chromatography, recrystallize the product from a suitable solvent system, such as ethanol/water or isopropanol, to obtain a highly pure, crystalline solid.
FAQ 4: Are there alternative synthetic routes that might produce a cleaner crude product?
Answer:
Yes, an alternative to the direct condensation with thiourea involves the use of an isothiocyanate. This method can sometimes offer better control and milder reaction conditions.
Alternative Route Overview:
This approach involves reacting the amino acid (1-aminocyclopentanecarboxylic acid) with a suitable isothiocyanate, often generated in situ or used as a salt (e.g., ammonium thiocyanate) in the presence of an activating agent like acetic anhydride.[1][3]
Caption: Isothiocyanate-based route to the target thiohydantoin.
Advantages:
-
Milder Conditions: This route can often be performed at lower temperatures than the neat reaction with thiourea.
-
Potentially Fewer Byproducts: The more controlled nature of the reaction can lead to a cleaner crude product profile, simplifying purification.
Considerations:
-
Reagent Stoichiometry: Careful control of the stoichiometry of the activating agent and thiocyanate is crucial to avoid side reactions.
-
Workup: The workup may be more complex due to the presence of the activating agent and its byproducts.
III. Analytical Characterization of Impurities
Effective troubleshooting requires robust analytical methods to identify and quantify impurities.
| Analytical Technique | Purpose | Common Impurities Detected |
| HPLC (UV-Vis) | Quantify purity and resolve product from impurities. | Unreacted starting materials, hydantoin analog, side-reaction products. |
| LC-MS | Identify unknown impurities by molecular weight. | Degradation products, dimers, or unexpected adducts. |
| ¹H NMR | Structural confirmation and detection of residual solvents. | Residual solvents (ethanol, ethyl acetate), starting material fragments. |
| FTIR | Confirm functional groups and detect hydantoin impurity. | C=O stretch of hydantoin vs. C=S of thiohydantoin. |
IV. References
-
Mezoughi, A. B., Al-Harrasi, A., & Al-Azri, N. H. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Journal of Chemical Reviews, 3(3), 196-234. [Link]
-
Wang, G., et al. (2006). A Simple Synthesis of 2-Thiohydantoins. Molecules, 11(4), 277-285. [Link]
-
Errayes, A., Darwish, M., & Alzaedi, A. (2025). Chemical Synthesis Strategies for Thiohydantoin Derivatives: A Comprehensive Review. Mediterranean Journal of Chemistry, 15(2). [Link]
-
ResearchGate. (n.d.). The general preparation of 2-thiohydantoins from α-amino acids and thiourea. [Link]
-
Semantic Scholar. (n.d.). A simple synthesis of 2-thiohydantoins. [Link]
-
Koóš, M., et al. (2019). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 24(13), 2363. [Link]
-
Wikipedia. (n.d.). Bucherer–Bergs reaction. [Link]
-
Unknown Source. (n.d.). Bucherer-Bergs Reaction (Synthesis of Hydantoin). [Link]
-
Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. [Link]
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. A Simple Synthesis of 2-Thiohydantoins† - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchemrev.com [jchemrev.com]
- 4. researchgate.net [researchgate.net]
- 5. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 8. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. Bucherer-Bergs Reaction [organic-chemistry.org]
Technical Support Center: Enhancing the Biological Activity of 2-Sulfanylidene-1,3-diazaspiro[4.4]nonan-4-one Through Derivatization
Welcome to the technical support center for the derivatization of 2-Sulfanylidene-1,3-diazaspiro[4.4]nonan-4-one. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working on leveraging this promising scaffold to develop novel therapeutics. Here, we address common challenges and frequently asked questions encountered during synthesis, derivatization, and biological evaluation, providing not just solutions but also the underlying scientific rationale to empower your research decisions.
Introduction to the Scaffold
The this compound core, a spirocyclic thiohydantoin, represents a privileged structure in medicinal chemistry. Its rigid spirocyclic framework, combined with the versatile reactivity of the thiohydantoin moiety, offers a unique three-dimensional chemical space for designing compounds with high target specificity. Thiohydantoin derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[1][2] This guide will help you navigate the intricacies of modifying this scaffold to unlock its full therapeutic potential.
Part 1: Synthesis and Derivatization - Troubleshooting Guide
The derivatization of the this compound scaffold primarily occurs at three positions: the N-1 and N-3 nitrogens of the hydantoin ring, and the exocyclic sulfur atom. Each position offers a unique vector for structural modification and subsequent modulation of biological activity.
Core Synthesis Pathway
The synthesis of the parent scaffold can be achieved through several methods, with a common route involving the reaction of 1-aminocyclopentanecarboxylic acid with thiourea.[3]
Caption: General synthesis of the core scaffold.
Frequently Asked Questions: Synthesis & Derivatization
Question 1: I am getting a low yield during the initial synthesis of the spiro-thiohydantoin core. What are the likely causes and how can I optimize the reaction?
Answer: Low yields in the synthesis of the this compound core are a common issue. The primary culprits are often suboptimal reaction conditions and reactant purity.
-
Causality: The condensation reaction between 1-aminocyclopentanecarboxylic acid and thiourea requires sufficient thermal energy to drive the cyclization and dehydration steps. Inadequate heating can lead to incomplete conversion.[4] Additionally, the presence of moisture can hydrolyze intermediates, reducing the yield. The choice of solvent is also critical; it must be high-boiling and inert to the reaction conditions.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry your glassware thoroughly and use anhydrous solvents. If your starting materials are hygroscopic, dry them under vacuum before use.
-
Optimize Temperature and Reaction Time: A temperature range of 170-220°C is often effective for this solvent-free condensation.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Uneven heating can create "hot spots" leading to decomposition, so using a well-controlled heating mantle or furnace is recommended.[4]
-
Reactant Stoichiometry: While a 1:1 molar ratio is typical, a slight excess of thiourea can sometimes drive the reaction to completion. Experiment with ratios from 1:1 to 1:1.2 (amino acid:thiourea).
-
Alternative Synthetic Routes: Consider a two-step approach where you first synthesize the corresponding spirohydantoin and then convert it to the thiohydantoin using a thionating agent like Lawesson's reagent or P4S10.[5] This can sometimes provide a cleaner reaction and higher overall yield.
-
Question 2: I am attempting N-alkylation at the N-1 or N-3 position but am observing a mixture of mono- and di-alkylated products, along with unreacted starting material. How can I improve the selectivity?
Answer: Achieving selective mono-alkylation on the thiohydantoin ring can be challenging due to the presence of two reactive nitrogen atoms. The acidity of the N-H protons and the reaction conditions play a crucial role in determining the product distribution.
-
Causality: The N-3 proton is generally more acidic and sterically accessible than the N-1 proton, making it the more reactive site for alkylation. However, with strong bases and reactive alkylating agents, di-alkylation can readily occur. The choice of base is critical; a base that is too strong can generate a dianion, leading to di-alkylation.
-
Troubleshooting & Optimization:
| Parameter | Recommendation for Mono-alkylation | Rationale |
| Base | Use a milder base like K2CO3 or NaH (1.0-1.2 equivalents). | Stronger bases (e.g., excess NaH) can lead to the formation of a di-anion, promoting di-alkylation.[6] |
| Solvent | Aprotic polar solvents like DMF or acetonitrile are preferred. | These solvents effectively dissolve the reactants and intermediates without interfering with the reaction. |
| Temperature | Start at room temperature and gently heat if necessary. | Lower temperatures favor kinetic control, which can enhance selectivity for the more reactive N-3 position. |
| Stoichiometry | Use a slight excess (1.1-1.2 equivalents) of the alkylating agent. | A large excess of the alkylating agent will drive the reaction towards di-alkylation. |
-
Step-by-Step Protocol for Selective N-3 Alkylation:
-
Dissolve the spiro-thiohydantoin (1 equivalent) in anhydrous DMF.
-
Add K2CO3 (1.2 equivalents) and stir the suspension for 15-20 minutes at room temperature.
-
Add the alkyl halide (1.1 equivalents) dropwise.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
If the reaction is sluggish, gently heat to 40-50°C.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Purify the product using column chromatography.
-
Question 3: My S-alkylation reaction is not proceeding to completion, and I'm having trouble with purification. What are the best practices?
Answer: S-alkylation of the 2-thiohydantoin moiety is generally efficient due to the high nucleophilicity of the sulfur atom. However, incomplete reactions and purification challenges can arise.
-
Causality: The exocyclic sulfur atom is a soft nucleophile and readily reacts with soft electrophiles like alkyl halides. Incomplete reactions can be due to insufficient reactivity of the alkylating agent or steric hindrance. Purification can be complicated by the presence of unreacted starting material and byproducts.
-
Troubleshooting & Optimization:
-
Reaction Conditions: S-alkylation can often be performed under milder conditions than N-alkylation. Using a base like K2CO3 in acetonitrile at room temperature is typically effective.[7]
-
Alkylating Agent: Highly reactive alkylating agents like methyl iodide or benzyl bromide will react readily. For less reactive agents, gentle heating may be required.
-
Purification: The S-alkylated products are generally less polar than the starting thiohydantoin. This difference in polarity can be exploited for purification by column chromatography on silica gel. A gradient elution system, for example, starting with hexane and gradually increasing the proportion of ethyl acetate, is often effective. Recrystallization can also be a powerful purification technique for solid products.
-
Caption: Key derivatization strategies for the spiro-thiohydantoin scaffold.
Question 4: I want to introduce substituents at the C5 position. What is the most effective method and what are the potential challenges?
Answer: The C5 position of the thiohydantoin ring is not directly part of the spiro-fused system in your core scaffold. However, for thiohydantoins in general, the methylene group at C5 is the nucleophilic center and can participate in condensation reactions. For the this compound, derivatization at the cyclopentane ring of the spiro moiety would be the analogous position for modification. If you are working with a related thiohydantoin that has a reactive C5 position, the Knoevenagel condensation is a powerful tool.
-
Methodology: The Knoevenagel condensation involves the reaction of an active methylene compound (in this case, the C5 position of a suitable thiohydantoin) with an aldehyde or ketone in the presence of a basic catalyst, such as piperidine or pyridine.[8] This reaction typically yields an α,β-unsaturated product.
-
Challenges and Solutions:
-
Low Reactivity: The C5 protons may not be sufficiently acidic for deprotonation with a weak base. In such cases, using a stronger base or a Lewis acid catalyst might be necessary.
-
Stereoselectivity: The condensation can result in a mixture of E and Z isomers. The more thermodynamically stable isomer is often favored, but the ratio can be influenced by the reaction conditions.[8] Purification by column chromatography or recrystallization may be required to isolate the desired isomer.
-
Side Reactions: The basic conditions of the Knoevenagel condensation can sometimes lead to side reactions, especially if the aldehyde or ketone substrate is prone to self-condensation. Careful control of temperature and reaction time is important.
-
Part 2: Biological Evaluation - Troubleshooting and FAQs
After successfully synthesizing a library of derivatives, the next critical phase is to evaluate their biological activity. This section addresses common issues encountered during in vitro screening.
Question 5: I have synthesized a library of derivatives, but I am not observing any significant improvement in biological activity in my primary screen. What should I consider?
Answer: A lack of improved activity in a primary screen can be disheartening, but it provides valuable structure-activity relationship (SAR) data. Here's a systematic approach to troubleshooting this situation:
-
Re-evaluate the Target and Assay:
-
Target Relevance: Is the biological target you have chosen relevant for the therapeutic area of interest? Has the parent scaffold shown any activity against this target?
-
Assay Suitability: Is the assay you are using appropriate for the expected mechanism of action? For example, if you are targeting an enzyme, is a direct enzymatic assay more suitable than a cell-based assay for initial screening?
-
Compound Solubility: Poor aqueous solubility is a common reason for lack of activity in biological assays. Ensure your compounds are completely dissolved in the assay buffer. The use of a co-solvent like DMSO is common, but its final concentration should be kept low (typically <1%) to avoid artifacts.
-
-
Analyze the SAR Data:
-
Vector Analysis: Did you explore substitutions at all three possible positions (N-1, N-3, and S)? Sometimes, activity is only enhanced by modification at a specific position.
-
Property Space: Analyze the physicochemical properties of your derivatives (e.g., lipophilicity (logP), molecular weight, polar surface area). It's possible that your modifications have pushed the compounds into an unfavorable property space for cell permeability or target engagement.
-
Bioisosteric Replacements: Consider if the functional groups you have introduced are appropriate. For example, if you have introduced a bulky hydrophobic group that diminishes activity, perhaps a smaller, more polar group is required.
-
Question 6: My compounds are showing high cytotoxicity in cell-based assays, masking any specific activity. How can I differentiate between general toxicity and target-specific effects?
Answer: High cytotoxicity can be a significant hurdle. It is essential to determine if the observed cell death is due to off-target effects or a consequence of potent on-target activity.
-
Determining the Therapeutic Window:
-
Dose-Response Curves: Generate full dose-response curves for both cytotoxicity (e.g., using an MTT assay) and your target-specific activity. A significant separation between the IC50 (for activity) and CC50 (for cytotoxicity) values indicates a therapeutic window.
-
Control Cell Lines: Test your compounds on a control cell line that does not express the target of interest. If the compounds are still cytotoxic, it suggests an off-target effect.
-
Time-Course Studies: Evaluate cytotoxicity and activity at different time points. A rapid onset of cytotoxicity may indicate a non-specific mechanism, such as membrane disruption.
-
-
Strategies to Reduce Cytotoxicity:
-
Modify Lipophilicity: Very high lipophilicity is often correlated with cytotoxicity. Introducing polar groups can sometimes mitigate this.
-
Remove Reactive Moieties: Scrutinize your derivatives for any chemically reactive functional groups that could be causing non-specific toxicity.
-
Targeted Delivery: While more advanced, consider strategies like conjugation to a targeting moiety if a specific cell type is the intended target.
-
Common Biological Assays for Thiohydantoin Derivatives:
| Biological Activity | Common Assay | Principle |
| Anticancer | MTT/MTS Assay | Measures cell viability and proliferation based on mitochondrial activity.[9] |
| Cell Cycle Analysis | Uses flow cytometry to determine the effect of the compound on cell cycle progression. | |
| Antibacterial/Antifungal | Broth Microdilution | Determines the Minimum Inhibitory Concentration (MIC) of the compound.[10] |
| Anti-inflammatory | COX Enzyme Inhibition Assay | Measures the inhibition of cyclooxygenase enzymes (COX-1 and COX-2).[11] |
| Nitric Oxide (NO) Assay | Measures the reduction of NO production in stimulated macrophages.[11] |
References
- Marinov, M., Frenkeva, M., Naydenova, E., & Petkov, P. (2021). SYNTHESIS AND CHARACTERIZATION OF N3-ACETYL DERIVATIVES OF SPIROHYDANTOINS. Journal of Chemical Technology and Metallurgy, 56(2), 335-342.
- [Link to source 2]
- [Link to source 3]
- [Link to source 4]
- [Link to source 5]
- [Link to source 6]
- [Link to source 7]
- Aly, Y. L., El-Barbary, A. A., & El-Shehawy, A. A. (2004). ALKYLATION OF THIOHYDANTOINS INCLUDING SYNTHESIS, CONFORMATIONAL AND CONFIGURATIONAL STUDIES OF SOME ACETYLATED S-PYRANOSIDES.
- [Link to source 9]
- [Link to source 10]
- [Link to source 11]
- [Link to source 12]
- Marinov, M., Tsenov, P., & Stoyanov, N. (2010). Synthesis, Spectroscopic Characterization and ab initio Investigation of Thioanalogues of Spirohydantoins.
- Mezoughi, A. B. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Journal of Chemical Reviews, 3(3), 196-218.
- Lashin, G. M., & El-Subbagh, H. I. (2020). Synthesis, Reactions and Applications of 2-Thiohydantoin. Acta Poloniae Pharmaceutica, 77(6), 975-988.
- Perumattam, J., & Manavalan, R. (2009). A Simple Synthesis of 2-Thiohydantoins. Molecules, 14(11), 4588-4596.
- [Link to source 17]
- [Link to source 18]
- Blanco-Ania, D., Hermkens, P. H. H., Sliedregt, L. A. J. M., Scheeren, H. W., & Rutjes, F. P. J. T. (2009). Synthesis of hydantoins and thiohydantoins spiro-fused to pyrrolidines: druglike molecules based on the 2-arylethyl amine scaffold.
- Khodair, A. I. (2001). Glycosylation of 2-thiohydantoin derivatives. Synthesis of some novel S-alkylated and S-glucosylated hydantoins.
- [Link to source 21]
- Marinov, M., Tsenov, P., & Stoyanov, N. (2012). Two methods for spirothiohydantoin synthesis. Acta chimica slovenica, 59(3), 680–685.
- Al-Ostath, A., Abushiba, A., El-Faham, A., & Al-Tamimi, A. M. (2021). Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments. Molecules (Basel, Switzerland), 26(16), 4991.
- Das, N. B., & Mittra, A. S. (1981). Synthesis, Antibacterial and Antifungal Activity of Some New Thiohydantoin Derivatives. Journal of the Indian Chemical Society, 58(10), 1013-1014.
Sources
- 1. Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. Two methods for spirothiohydantoin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Simple Synthesis of 2-Thiohydantoins† - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. zenodo.org [zenodo.org]
- 11. mdpi.com [mdpi.com]
Validation & Comparative
The Spirocyclic Scaffold: A Comparative Analysis of 2-Sulfanylidene-1,3-diazaspiro[4.4]nonan-4-one and its Analogs as Potent Enzyme Inhibitors
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer both potent and selective modulation of biological targets is perpetual. Among these, spirocyclic systems have emerged as a particularly promising class of compounds. Their inherent three-dimensionality and conformational rigidity can significantly enhance binding affinity and specificity for target proteins, a desirable trait in the design of high-efficacy enzyme inhibitors.[1] This guide provides a comparative analysis of the 2-sulfanylidene-1,3-diazaspiro[4.4]nonan-4-one scaffold and its close chemical relatives, exploring their burgeoning role as inhibitors of key enzymes implicated in a range of human diseases.
This analysis will delve into the inhibitory activities of related spiro-hydantoin and diazaspiro-decanone structures against several critical enzyme families, including histone acetyltransferases (HATs), phospholipases, and kinases. By examining the structure-activity relationships (SAR) and mechanistic data of these analogs, we can extrapolate the potential of the this compound core in designing next-generation therapeutics.
The Strategic Advantage of the Spirocyclic Core
The defining feature of a spiro compound is the single atom that is common to two rings. This unique structural constraint imparts several advantages in medicinal chemistry:
-
Reduced Conformational Entropy: The rigid nature of the spiro scaffold minimizes the entropic penalty upon binding to a target protein, which can lead to higher binding affinities.[1]
-
Three-Dimensionality: Spiro compounds present a non-planar topology, allowing for interactions with complex and often underexplored binding pockets of enzymes.
-
Novel Chemical Space: The exploration of spirocyclic scaffolds opens up new avenues for intellectual property and the development of first-in-class inhibitors.
Comparative Analysis of Spiro-Diazaspiro Analogs as Enzyme Inhibitors
While specific enzymatic data for this compound is not yet prevalent in the literature, a comparative look at its structural analogs provides a strong rationale for its investigation as an enzyme inhibitor.
Histone Acetyltransferase (HAT) Inhibition: The Case of Spirohydantoins
Dysregulation of the histone acetyltransferases p300 and CREB-binding protein (CBP) is linked to a variety of cancers.[2][3] A novel spirohydantoin, compound 21 , has been identified as a selective and orally bioavailable inhibitor of p300/CBP.[2] This compound demonstrated greater potency in both enzymatic and cellular assays compared to the first-in-class inhibitor A-485.[2][3]
| Compound | Target Enzyme | IC50 (Enzymatic Assay) | Cellular Potency | Key Structural Feature |
| Compound 21 | p300/CBP HAT | More potent than A-485 | More potent than A-485 | Spirohydantoin core[2] |
| A-485 | p300/CBP HAT | First-in-class inhibitor | - | Oxazolidinedione core[3] |
The success of the spirohydantoin scaffold in targeting HATs suggests that the related this compound could also exhibit activity against this enzyme class. The sulfur atom in the thiourea moiety might offer unique interactions with the active site.
Phospholipase D (PLD) Inhibition: The Emergence of Diazaspiro[4.5]decanones
Phospholipase D (PLD) enzymes are involved in various cellular processes, and their isoform-selective inhibition is a key therapeutic goal. Novel, chiral 2,8-diazaspiro[4.5]decan-1-one derivatives have been developed as enantioselective inhibitors of PLD isoforms.[4] These compounds showed improved pharmacokinetic properties, including enhanced free fraction and longer half-lives, compared to earlier triazaspiro[4.5]decanone inhibitors.[4]
| Compound Class | Target Enzyme | Key Advancement |
| 2,8-diazaspiro[4.5]decan-1-one derivatives | PLD1 and PLD2 isoforms | Enantioselective inhibition, improved pharmacokinetics[4] |
| Triazaspiro[4.5]decanone derivatives | PLD2 | High selectivity but poor pharmacokinetic profile[4] |
This highlights the tunability of the diazaspiro scaffold for achieving isoform selectivity, a critical aspect of modern drug design.
Kinase Inhibition: Targeting RIPK1 with Diazaspiro[4.5]decan-1-ones
Necroptosis, a form of programmed cell death, is driven by the kinase activity of receptor-interacting protein kinase 1 (RIPK1) and is implicated in inflammatory diseases.[5] Through virtual screening and subsequent optimization, a series of 2,8-diazaspiro[4.5]decan-1-one derivatives were identified as potent RIPK1 inhibitors.[5] Compound 41 from this series exhibited a prominent inhibitory activity with an IC50 value of 92 nM and showed a significant anti-necroptotic effect in a cellular model.[5]
| Compound | Target Enzyme | IC50 | Cellular Activity |
| Compound 41 | RIPK1 Kinase | 92 nM | Significant anti-necroptotic effect[5] |
The potent kinase inhibitory activity of this scaffold underscores the potential of related spiro-diazaspiro compounds, including this compound, in the development of kinase inhibitors.
Experimental Methodologies for Comparative Analysis
To rigorously assess the enzyme inhibitory potential of this compound and compare it with its analogs, a series of well-defined experimental protocols are necessary.
Enzyme Inhibition Assays
Objective: To determine the potency of the test compound against the target enzyme (e.g., p300 HAT, PLD, RIPK1).
Step-by-Step Protocol (General):
-
Reagent Preparation: Prepare assay buffer, enzyme solution, substrate solution, and a dilution series of the test compound.
-
Reaction Initiation: In a microplate, combine the assay buffer, enzyme, and test compound at various concentrations. Incubate for a predetermined time to allow for binding.
-
Substrate Addition: Add the substrate to initiate the enzymatic reaction.
-
Reaction Quenching: After a specific incubation period, stop the reaction using a suitable quenching agent.
-
Signal Detection: Measure the product formation using an appropriate detection method (e.g., fluorescence, luminescence, absorbance).
-
Data Analysis: Plot the enzyme activity against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Future Directions and Conclusion
The comparative analysis of spiro-diazaspiro compounds reveals a scaffold with significant therapeutic potential across multiple enzyme families. The demonstrated success of spirohydantoins and diazaspiro[4.5]decanones as potent and selective inhibitors of HATs, phospholipases, and kinases provides a strong impetus for the investigation of the this compound core.
Future research should focus on the synthesis and biological evaluation of a library of this compound derivatives against a panel of enzymes, including those discussed in this guide. The replacement of the carbonyl oxygen with sulfur in the hydantoin ring may lead to altered binding modes and improved selectivity or potency. Through rigorous experimental validation, the full potential of this promising spirocyclic scaffold can be unlocked, paving the way for the development of novel and effective enzyme inhibitors for the treatment of a wide range of diseases.
References
- One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors.
- Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases.PubMed.
- Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases.
- Pyranoid Spirosugars as Enzyme Inhibitors.PubMed.
- Isoform selective PLD inhibition by novel, chiral 2,8-diazaspiro[4.
- NEW SPIROHYDANTOIN DERIVATIVES - SYNTHESIS, PHARMACOLOGICAL EVALUATION, AND MOLECULAR MODELING STUDY.PubMed.
- New spirohydantoin derivatives - Synthesis, pharmacological evaluation, and molecular modeling study | Request PDF.
- Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors.PubMed.
Sources
- 1. One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoform selective PLD inhibition by novel, chiral 2,8-diazaspiro[4.5]decan-1-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unseen Potential: A Comparative Guide to the Structure-Activity Relationships of 2-Sulfanylidene-1,3-diazaspiro[4.4]nonan-4-one Derivatives
In the ever-evolving landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as the foundation for new therapeutic agents is paramount. Among the myriad of heterocyclic compounds, the 2-sulfanylidene-1,3-diazaspiro[4.4]nonan-4-one scaffold, a spirocyclic derivative of thiohydantoin, has emerged as a promising yet underexplored chemotype. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of these derivatives, drawing upon experimental data from analogous compounds to illuminate their potential in anticonvulsant, anticancer, and antimicrobial applications. By dissecting the intricate relationship between molecular architecture and biological function, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to navigate the complexities of harnessing this scaffold for therapeutic innovation.
The this compound Core: A Scaffold of Promise
The this compound core is characterized by a unique spirocyclic system where a cyclopentane ring is fused to a thiohydantoin moiety at the 5-position. This rigid, three-dimensional structure offers a distinct advantage in drug design, as it can orient pharmacophoric groups in specific spatial arrangements, potentially leading to enhanced potency and selectivity for biological targets. The thiohydantoin ring itself is a well-established pharmacophore, known for its ability to engage in various biological interactions.
This guide will now delve into the specific SARs of this scaffold in three key therapeutic areas, synthesizing data from closely related compounds to build a predictive framework for future drug discovery efforts.
Anticonvulsant Activity: Modulating Neuronal Excitability
The hydantoin and thiohydantoin cores have long been associated with anticonvulsant properties. The spirocyclic nature of the this compound scaffold presents an intriguing avenue for the development of novel antiepileptic drugs. SAR studies on related spirohydantoin and spiro-succinimide derivatives provide valuable insights into the structural requirements for anticonvulsant activity.
Key SAR Insights for Anticonvulsant Activity:
-
The Spirocyclic Core: The size and nature of the spiro ring are critical determinants of anticonvulsant activity. Studies on 2-azaspiro[4.4]nonane-1,3-dione and 2-azaspiro[4.5]decane-1,3-dione derivatives have shown that the smaller cyclopentane ring of the [4.4]nonane system can confer potent activity.[1][2] This suggests that the compact nature of the spiro[4.4]nonane core may be optimal for fitting into the binding sites of relevant neuronal targets.
-
Substituents on the Phenylamino Group: For N-phenylamino derivatives of 2-azaspiro[4.4]nonane-1,3-dione, the presence and position of substituents on the phenyl ring significantly influence activity. For instance, a methyl group at the para-position or a trifluoromethyl group at the ortho-position of the phenyl ring have been shown to be favorable for anticonvulsant effects.[1]
-
The Imide/Thioimide Moiety: While direct comparisons are limited, the presence of the thiohydantoin moiety in our target scaffold is expected to contribute to the overall anticonvulsant profile, potentially through interactions with voltage-gated sodium channels, a common target for many antiepileptic drugs.
Comparative Analysis of Anticonvulsant Derivatives:
| Compound Series | Key Structural Features | Observed Anticonvulsant Activity | Reference |
| N-phenylamino-2-azaspiro[4.4]nonane-1,3-diones | Cyclopentane spiro ring, substituted phenylamino at N-position | Potent activity in the subcutaneous metrazole seizure threshold (sc.Met) test, particularly with 4-methyl and 2-trifluoromethylphenyl substituents. | [1] |
| N-phenylamino-2-azaspiro[4.5]decane-1,3-diones | Cyclohexane spiro ring, substituted phenylamino at N-position | Generally less potent than the [4.4]nonane counterparts, highlighting the importance of the spiro ring size. | [1] |
| Substituted-1,3-diazaspiro[4.5]decan-4-ones | Cyclohexane spiro ring, various substituents on the imidazolidinone core | Showed significant activity in the subcutaneous pentylenetetrazole (scPTZ) screening test, indicating the potential of the broader spiro-imidazolidinone class. | [3] |
Experimental Protocol: Maximal Electroshock Seizure (MES) Test
A standard method to evaluate the anticonvulsant activity of a compound is the Maximal Electroshock Seizure (MES) test.
Methodology:
-
Animal Model: Male albino mice (20-25 g) are used.
-
Compound Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the solvent alone.
-
Induction of Seizures: 30-60 minutes after compound administration, a maximal seizure is induced via corneal electrodes using an alternating current (e.g., 50 mA for 0.2 seconds).
-
Observation: The mice are observed for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Endpoint: The ability of the test compound to prevent the tonic hind limb extension is considered a measure of anticonvulsant activity. The effective dose 50 (ED50) is then calculated.
Antimicrobial Activity: A New Frontier
The search for novel antimicrobial agents is a critical global health priority. Thiohydantoin derivatives have shown promise as antibacterial and antifungal agents, and the unique structural features of the this compound scaffold could be leveraged to develop new anti-infectives.
Key SAR Insights for Antimicrobial Activity:
-
The Thiohydantoin Core: The thiohydantoin moiety is a known pharmacophore in antimicrobial drug discovery. Various derivatives have demonstrated activity against a range of bacterial and fungal pathogens. [4]* The Spiro-Cyclopentane Moiety: The incorporation of a cyclopentanone moiety into spiropyrrolidines has been shown to enhance their antimicrobial properties. [5]This suggests that the spiro[4.4]nonane system in our target scaffold could positively contribute to antimicrobial efficacy.
-
Substitutions on the Scaffold: In a study of novel 2-thiohydantoin derivatives, specific substitutions were found to impart activity against Pseudomonas aeruginosa, Candida albicans, and Aspergillus niger. [6]This indicates that strategic modification of the this compound core is likely to yield compounds with significant and potentially broad-spectrum antimicrobial activity.
Comparative Analysis of Antimicrobial Derivatives:
| Compound Series | Key Structural Features | Observed Antimicrobial Activity | Reference |
| Cyclopentanone derived spiropyrrolidines | Spiro-cyclopentane ring | Moderate activity against E. coli, P. aeruginosa, B. subtilis, and S. aureus. | [5] |
| 2-Thiohydantoin-2-quinolone hybrids | Thiohydantoin core linked to a quinolone moiety | Bacteriostatic activity against Gram-positive and some Gram-negative bacteria. | [4] |
| Novel 2-Thiohydantoin derivatives | Thiohydantoin core with various substitutions | Some derivatives showed activity against P. aeruginosa, C. albicans, and A. niger. | [6] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Methodology:
-
Microorganism Preparation: A standardized inoculum of the target bacterium or fungus is prepared.
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Observation: The wells are visually inspected for turbidity, which indicates microbial growth.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Sources
- 1. Synthesis and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane, 2-azaspiro[4.5]decane-1,3-dione and 3-cyclohexylpyrrolidine-2,5-dione. Part IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, physicochemical and anticonvulsant properties of N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticonvulsant Activity of Substituted-1,3-diazaspiro[4.5]decan-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. rjptonline.org [rjptonline.org]
- 6. researchgate.net [researchgate.net]
comparing the efficacy of different synthetic routes to spirothiohydantoins
For researchers, medicinal chemists, and professionals in drug development, the spirothiohydantoin scaffold represents a privileged structure, integral to a multitude of biologically active compounds. The efficacy of any research program targeting this motif is fundamentally linked to the efficiency and robustness of its synthetic access. This guide provides an in-depth, objective comparison of the primary synthetic routes to spirothiohydantoins, grounded in experimental data and mechanistic understanding to empower informed decisions in your synthetic strategy.
The Classic Approach: The Bucherer-Bergs Reaction and its Thio-Analogue
The Bucherer-Bergs reaction is a cornerstone of hydantoin synthesis, and its adaptation for thiohydantoins remains a widely utilized and reliable method.[1] This one-pot, multicomponent reaction offers a straightforward entry point to spirocyclic systems from readily available starting materials.
Mechanistic Rationale
The classical Bucherer-Bergs synthesis involves the reaction of a ketone or aldehyde with an alkali metal cyanide and ammonium carbonate. The reaction proceeds through the initial formation of an aminonitrile, which is then carboxylated by carbon dioxide (from the dissociation of ammonium carbonate) and subsequently cyclizes to the hydantoin ring.[1]
For the synthesis of spirothiohydantoins, thiourea or a related thiocarbonyl source is employed. The generally accepted mechanism involves the initial reaction of a cyclic ketone with cyanide and an ammonium source to form a spiro-α-aminonitrile intermediate. This intermediate then reacts with a thiocarbonyl source, such as ammonium thiocyanate or isothiocyanic acid (often generated in situ), followed by an intramolecular cyclization to yield the spirothiohydantoin.
Diagram: Generalized Bucherer-Bergs Route to Spirothiohydantoins
Sources
Bridging the Gap: A Senior Application Scientist's Guide to In Vivo Validation of 2-Sulfanylidene-1,3-diazaspiro[4.4]nonan-4-one
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on transitioning a promising therapeutic candidate, 2-Sulfanylidene-1,3-diazaspiro[4.4]nonan-4-one, from successful in vitro assays to robust in vivo validation. We will delve into the critical experimental choices, self-validating protocols, and comparative analyses essential for establishing the preclinical efficacy and safety profile of this novel spiro-thiohydantoin compound. For the purpose of this guide, we will proceed under the evidence-based assumption that this compound has demonstrated significant in vitro cytotoxic activity against human colorectal cancer cell lines.
The Premise: Promising In Vitro Anticancer Activity
Initial high-throughput screening and subsequent dose-response studies have identified this compound as a potent inhibitor of colorectal cancer cell proliferation. The in vitro data, summarized below, provides the foundational evidence for proceeding with in vivo validation.
| Cell Line | IC50 (µM) of this compound | IC50 (µM) of 5-Fluorouracil (Standard of Care) |
| HCT116 | 2.5 | 5.0 |
| HT-29 | 3.1 | 6.2 |
| SW480 | 4.0 | 8.5 |
The significantly lower IC50 values of our target compound compared to a standard chemotherapeutic agent, 5-Fluorouracil (5-FU), in multiple colorectal cancer cell lines, strongly advocate for its advancement to preclinical animal models.
The Imperative of In Vivo Validation
While in vitro assays are invaluable for initial screening, they lack the complexity of a whole-organism system.[1] In vivo studies are indispensable for evaluating a compound's behavior within a biological system, providing critical insights that isolated cell cultures cannot.[2] The primary objectives of moving to an in vivo model are to assess the compound's anti-tumor efficacy, understand its pharmacokinetic and pharmacodynamic (PK/PD) profile, and establish a preliminary safety and toxicity profile.[3][4][5]
Experimental Design: A Multi-faceted Approach
A meticulously designed in vivo study is paramount for generating reproducible and translatable data. Our approach will encompass efficacy evaluation in a clinically relevant cancer model and a concurrent preliminary toxicity assessment.
Diagram: In Vivo Validation Workflow
Caption: A visual comparison of the efficacy and toxicity profiles of the test compounds.
Interpreting the Results: A Holistic View
The hypothetical data presented in Table 2 and the accompanying diagram suggest that this compound at its MTD exhibits superior tumor growth inhibition compared to 5-Fluorouracil, with a potentially more favorable toxicity profile (less body weight loss).
Further analysis of the histopathology of major organs and blood parameters will provide a more comprehensive understanding of the compound's safety. For instance, elevated liver enzymes (ALT, AST) or changes in white blood cell counts could indicate specific organ toxicity or myelosuppression, respectively.
Future Directions and Conclusion
Successful in vivo validation, as outlined in this guide, is a critical milestone in the drug development pipeline. Positive results would warrant further preclinical development, including:
-
Pharmacokinetic (PK) studies: To understand the absorption, distribution, metabolism, and excretion (ADME) of the compound. [4]* Pharmacodynamic (PD) studies: To correlate drug exposure with the biological response. [3][5]* Mechanism of action studies: To elucidate the molecular pathways targeted by the compound in vivo.
-
Studies in patient-derived xenograft (PDX) models: These models, which involve implanting tumor tissue directly from a patient into a mouse, offer even higher clinical relevance and can help predict patient-specific responses. [6][7][8] This guide provides a robust and scientifically rigorous framework for the in vivo validation of this compound. By adhering to these principles of thoughtful experimental design, meticulous execution, and objective comparison, researchers can confidently advance promising compounds from the bench to the clinic.
References
- Orthotopic vs. Subcutaneous Xenograft Models: Key Differences. (n.d.).
- Orthotopic vs. Subcutaneous: Unpacking the Strengths and Limitations of Tumor Model Implantation Sites - Blog. (2023, October 24).
-
Human Tumor Xenograft Models for Preclinical Assessment of anticancer Drug Development - PMC - PubMed Central. (n.d.). Retrieved from [Link]
- Orthotopic Xenografts or Subcutaneous Tumor Models: Which Provides Better Insight into Cancer? | LIDE Biotech. (2023, July 18).
- Orthotopic or Subcutaneous Tumor Homograft Models? - Blog - Crown Bioscience. (2019, June 11).
-
Xenograft Mouse Models | Ichor Life Sciences. (n.d.). Retrieved from [Link]
- Patient-Derived Xenograft (PDX) Models in Cancer Research. (n.d.).
- Patient-Derived Xenograft Models in Cancer Therapy: Technologies and Applications. (2024, August 20).
-
The Subcutaneous Xenograft vs Orthotopic Xenograft Debate - Certis Oncology White Papers. (n.d.). Retrieved from [Link]
-
Evaluation of rodent-only toxicology for early clinical trials with novel cancer therapeutics - PubMed. (n.d.). Retrieved from [Link]
-
Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model - PubMed. (2023, November 6). Retrieved from [Link]
-
Patient derived xenograft - Wikipedia. (n.d.). Retrieved from [Link]
- Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. (2018, October 29).
-
Cancer Pharmacokinetics and Pharmacodynamics | Moffitt. (n.d.). Retrieved from [Link]
-
Acute toxicity evaluation of a novel ceramide analog for the treatment of breast cancer - PMC. (n.d.). Retrieved from [Link]
-
The Role of Pharmacokinetics and Pharmacodynamics in Early Drug Development with reference to the Cyclin-dependent Kinase (Cdk) Inhibitor - Roscovitine - PubMed Central. (n.d.). Retrieved from [Link]
-
(PDF) Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model - ResearchGate. (2023, November 6). Retrieved from [Link]
-
Preclinical and clinical pharmacokinetic/pharmacodynamic considerations for antibody-drug conjugates - PubMed. (n.d.). Retrieved from [Link]
-
Cancer Chemoprevention: Preclinical In Vivo Alternate Dosing Strategies to Reduce Drug Toxicities - Oxford Academic. (2019, April 24). Retrieved from [Link]
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.).
-
In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development - Walsh Medical Media. (n.d.). Retrieved from [Link]
-
Experimental Evaluation of Anticancer Efficiency and Acute Toxicity of Anthrafuran for Oral Administration - MDPI. (2020, April 28). Retrieved from [Link]
-
Pharmacokinetic/Pharmacodynamic-Driven Drug Development - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
In Silico Identification and In Vitro and In Vivo Validation of Anti-Psychotic Drug Fluspirilene as a Potential CDK2 Inhibitor and a Candidate Anti-Cancer Drug | PLOS One - Research journals. (n.d.). Retrieved from [Link]
- In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. (2025, February 24).
-
Advances in in vivo screening to uncover cancer vulnerabilities - YouTube. (2025, December 12). Retrieved from [Link]
-
In Vivo Prostate Cancer Modelling: From the Pre-Clinical to the Clinical Setting - MDPI. (2026, January 15). Retrieved from [Link]
- CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. (2025, July 15).
-
Drug Efficacy Testing in Mice - PMC. (n.d.). Retrieved from [Link]
- Using rodent models for simple toxicity studies and efficacy testing for novel therapeutics. (2023, July 3).
- Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.).
-
Design, Synthesis, and In Vitro/In Vivo Anti-Cancer Activities of Novel (20S)-10,11-Methylenedioxy-Camptothecin Heterocyclic Derivatives - PMC - NIH. (n.d.). Retrieved from [Link]
-
Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PubMed Central. (2020, May 4). Retrieved from [Link]
-
Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI. (n.d.). Retrieved from [Link]
-
Full article: Discovery and characterization of antitumor gut microbiota from amphibians and reptiles: Ewingella americana as a novel therapeutic agent with dual cytotoxic and immunomodulatory properties - Taylor & Francis Online. (n.d.). Retrieved from [Link]
-
Cytotoxic effect in vivo of selected chemotherapeutic agents on synchronized murine fibrosarcoma cells - PMC - NIH. (n.d.). Retrieved from [Link]
-
Comparison of Different Clinical Chemotherapeutical Agents' Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells - NIH. (n.d.). Retrieved from [Link]
Sources
- 1. noblelifesci.com [noblelifesci.com]
- 2. ichorlifesciences.com [ichorlifesciences.com]
- 3. ascopubs.org [ascopubs.org]
- 4. moffitt.org [moffitt.org]
- 5. The Role of Pharmacokinetics and Pharmacodynamics in Early Drug Development with reference to the Cyclin-dependent Kinase (Cdk) Inhibitor - Roscovitine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. xenograft.org [xenograft.org]
- 7. The Role of Patient-Derived Xenograft Models in Cancer Therapy [elveflow.com]
- 8. Patient derived xenograft - Wikipedia [en.wikipedia.org]
A Predictive Cross-Reactivity Profiling Guide: The Case of 2-Sulfanylidene-1,3-diazaspiro[4.4]nonan-4-one
Foreword: Navigating the Off-Target Landscape
In modern drug discovery, the aphorism "no drug is a magic bullet" has never been more pertinent. While achieving high potency for a primary target is a significant milestone, understanding a compound's interactions across the broader biological landscape is paramount for its successful translation into a safe and effective therapeutic. This guide addresses the critical discipline of cross-reactivity profiling, using the novel chemical entity 2-Sulfanylidene-1,3-diazaspiro[4.4]nonan-4-one as a focal point.
It is imperative to state at the outset that, to date, no specific biological or cross-reactivity data for this compound has been published in peer-reviewed literature. Therefore, this document serves as a predictive and strategic guide. By dissecting the compound's core scaffolds—the spirohydantoin and the thiohydantoin moieties—we can infer a probable range of biological targets and, consequently, a rational strategy for comprehensive off-target profiling. Our analysis is grounded in the well-documented activities of structurally related molecules, providing an evidence-based framework for researchers embarking on the characterization of this or similar chemical matter.
Deconstructing the Scaffold: Clues to Primary Targets and Potential Cross-Reactivity
The structure of this compound is a composite of two privileged heterocyclic systems:
-
Thiohydantoin: This five-membered ring is a sulfur analog of hydantoin and is the core of numerous biologically active molecules.[1][2] Its derivatives are known to exhibit a vast array of pharmacological activities, including antibacterial, antiviral, and anticancer effects.[3][4][5] Notably, the FDA-approved drug Enzalutamide , a potent androgen receptor (AR) antagonist for the treatment of prostate cancer, is built upon a thiohydantoin scaffold.[2][6]
-
Spirohydantoin: The spirocyclic fusion, where two rings share a single carbon atom, imparts a rigid, three-dimensional geometry. This feature is often exploited in medicinal chemistry to orient functional groups in precise vectors to optimize interactions with a biological target. Spirohydantoins have emerged as potent and selective inhibitors of p300/CBP histone acetyltransferases (HATs) and have also been investigated as inhibitors of histone deacetylases (HDACs).[1][7][8]
Based on this structural analysis, a primary biological target for this compound could plausibly fall within the families of nuclear receptors or epigenetic-modifying enzymes . This prediction forms the basis of our comparative analysis.
Comparative Analysis: Profiling Against Established Alternatives
To build a predictive cross-reactivity profile, we will compare our lead compound against two well-characterized molecules that represent the potential target classes of its constituent scaffolds.
-
Alternative 1: Enzalutamide (A Thiohydantoin-based Androgen Receptor Antagonist)
-
Alternative 2: A-485/Compound 21 (Spiro-scaffold-based p300/CBP HAT Inhibitors)
The rationale for this selection is to explore the off-target liabilities associated with each core structure and to highlight the importance of broad, unbiased screening.
| Feature | This compound (Hypothetical) | Enzalutamide | A-485 / Compound 21 (Spiro-HATi) |
| Core Scaffold | Spiro-Thiohydantoin | Thiohydantoin | Spiro-oxazolidinedione / Spirohydantoin |
| Primary Target Class | Predicted: Nuclear Receptors or Epigenetic Enzymes | Androgen Receptor (AR) | p300/CBP Histone Acetyltransferases (HATs) |
| Known/Reported Off-Targets | Unknown | GABA-A Receptor (implicated in seizure risk).[9] | A-485: Dopamine and Serotonin Transporters.[7] Compound 21: Designed to eliminate the transporter off-targets of A-485.[1][7] |
| Predicted Cross-Reactivity Concerns | Potential for promiscuity based on dual-scaffold nature. May interact with other nuclear receptors, ion channels (GABA-A), or epigenetic enzymes. | Limited cross-reactivity reported outside of the central nervous system side effects linked to GABA-A.[10] | The initial lead (A-485) demonstrated significant off-target liabilities, underscoring the need for profiling even with a novel scaffold.[7] |
This comparative table underscores a critical principle: even within a defined chemical class, subtle structural modifications can drastically alter the cross-reactivity profile. The evolution from A-485 to the more selective Compound 21 illustrates how targeted medicinal chemistry, informed by broad profiling, can mitigate off-target effects.[7]
Experimental Design for Comprehensive Cross-Reactivity Profiling
A robust profiling campaign should be multi-tiered, beginning with broad, unbiased screens and progressing to more focused, functional assays on identified hits. The following workflow represents a gold-standard approach for a novel compound like this compound.
Caption: Tiered workflow for cross-reactivity profiling.
Tier 1: Broad Panel Screening
The objective of this initial tier is to cast a wide net to identify potential off-target interactions at a single, high concentration (typically 1-10 µM).
Protocol: Kinase Selectivity Profiling using KINOMEscan®
-
Principle: This is a competition binding assay that quantitatively measures the ability of a compound to bind to a panel of DNA-tagged kinases. The amount of kinase captured on a solid support is measured by qPCR.[11][12] It is a highly sensitive and robust method for assessing kinase interactions.[13]
-
Methodology:
-
Compound Preparation: Solubilize this compound in 100% DMSO to a stock concentration of 10 mM.
-
Assay Execution: Submit the compound to a commercial provider (e.g., Eurofins Discovery) for screening against their comprehensive scanMAX panel (468 kinases).[11] The standard screening concentration is 10 µM.
-
Data Analysis: Results are typically reported as '% Control', where a lower percentage indicates stronger binding.
-
% Control = (test compound signal - positive control signal) / (negative control signal - positive control signal) * 100
-
-
Hit Criteria: Any kinase exhibiting <50% of control signal (i.e., >50% inhibition of binding) is considered a "hit" and flagged for further investigation. Data can be visualized using a TREEspot diagram, which maps hits onto the human kinome tree.[11]
-
Protocol: General Safety Pharmacology Profiling
-
Principle: Similar to kinase scanning, these are binding or enzymatic assays conducted across a diverse panel of non-kinase targets known to be implicated in adverse drug reactions.
-
Methodology:
-
Compound Submission: Submit the compound to a panel such as the Eurofins SafetyScreen44 or a similar offering from other CROs. This panel typically includes a curated list of GPCRs, ion channels, transporters, and non-kinase enzymes.
-
Assay Execution: The compound is tested at a concentration of 10 µM in radioligand binding assays or functional enzymatic assays, depending on the target.
-
Data Analysis & Hit Criteria: Results are reported as '% inhibition'. A threshold of >50% inhibition is a standard criterion for identifying hits requiring follow-up.
-
Tier 2: Hit Validation and Potency Determination
The goal here is to confirm the hits from Tier 1 and determine their potency (IC50 or Kd). This step is crucial to weed out false positives and to prioritize the most significant off-target interactions.
Protocol: Off-Target IC50 Determination
-
Principle: A full dose-response curve is generated for each validated hit to determine the concentration at which the compound elicits a half-maximal inhibitory effect.
-
Methodology:
-
Compound Preparation: Prepare a serial dilution series of this compound in DMSO, typically starting from 100 µM down to the low nanomolar range (e.g., 10-point, 3-fold dilutions).
-
Assay Execution: The dose-response assays are performed using the same platform as the primary screen for each respective hit.
-
Data Analysis: Plot the % inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to derive the IC50 value.
-
Prioritization: Any off-target with an IC50 value within 30-fold of the primary target's IC50 should be considered a high-priority for further functional investigation.
-
Tier 3: Cellular and Functional Characterization
This final tier aims to understand if the observed off-target binding translates into a functional effect in a more physiologically relevant cellular context.
Caption: Cellular validation of off-target hits.
Protocol: Cellular Target Engagement using CETSA® (Cellular Thermal Shift Assay)
-
Principle: This method assesses target engagement in intact cells or cell lysates by measuring the change in thermal stability of a protein upon ligand binding. Bound proteins are typically more resistant to heat-induced denaturation.
-
Methodology:
-
Cell Treatment: Treat a relevant cell line (expressing the off-target of interest) with varying concentrations of this compound.
-
Heating: Heat the treated cells across a temperature gradient.
-
Lysis & Protein Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured fraction by centrifugation.
-
Detection: Quantify the amount of soluble target protein remaining at each temperature using techniques like Western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Conclusion and Strategic Outlook
The journey of a compound from a promising hit to a clinical candidate is paved with rigorous validation. For a novel entity like This compound , the absence of prior art necessitates a comprehensive, unbiased approach to understanding its biological interactions. By leveraging knowledge from its constituent thiohydantoin and spirohydantoin scaffolds, we can anticipate potential target classes and design a robust cross-reactivity profiling strategy.
The comparison with Enzalutamide and the A-485/Compound 21 series provides a critical lesson: seemingly minor structural changes can profoundly impact selectivity. Therefore, the tiered experimental workflow outlined in this guide—from broad screening to functional cellular validation—is not merely a checklist but a foundational strategy to build a comprehensive safety and selectivity profile. This proactive approach is indispensable for de-risking a drug discovery program, providing the empirical data needed to make informed decisions, and ultimately, to develop safer and more effective medicines.
References
-
Ji, Z. et al. (2021). Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases. Bioorganic & Medicinal Chemistry Letters, 39, 127854. Available at: [Link]
-
Ji, Z. et al. (2021). Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases. PubMed, 33631370. Available at: [Link]
-
Al-Ostath, A. et al. (2021). Synthesis and Molecular Docking Studies of Some Thiohydantoin Derivatives as Potential Anticancer and Antimicrobial Agents. ResearchGate. Available at: [Link]
-
van Soest, R. J., & de Wit, R. (2018). Enzalutamide therapy for advanced prostate cancer: efficacy, resistance and beyond. Expert Review of Anticancer Therapy, 18(1), 15-24. Available at: [Link]
-
Bentham Science. (2025). Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies. Mini-Reviews in Medicinal Chemistry. Available at: [Link]
-
Abdel-Maksoud, M. S. et al. (n.d.). Design and Synthesis of Novel Spirohydantoin Derivatives with Potential Anticancer Activity. Minia University. Available at: [Link]
-
Moore, W. J. et al. (2006). Identification of novel, orally bioavailable spirohydantoin CGRP receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 16(24), 6165-9. Available at: [Link]
-
Martynov, A. A. et al. (2022). Examples of biologically active spirohydantoins and thiohydantoins. ResearchGate. Available at: [Link]
-
PKD Inhibitor Library Screen. (n.d.). Selectivity profiling of compounds 122 and 140. ResearchGate. Available at: [Link]
-
Al-Hadedi, A. A. M. et al. (2022). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Polycyclic Aromatic Compounds. Available at: [Link]
-
Al-Mokyna, F. H. et al. (2022). Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments. MDPI. Available at: [Link]
-
Wang, L. et al. (2022). Discovery of Proline-Based p300/CBP Inhibitors Using DNA-Encoded Library Technology in Combination with High-Throughput Screening. Journal of Medicinal Chemistry, 65(21), 14391-14408. Available at: [Link]
-
Kaddar, D. et al. (2007). Reactivity of 2-Thiohydantoins Towards Various Electrophilic Reagents: Applications to the Synthesis of New 2-Ylidene-3,5-dihydro-4H-imidazol-4-ones. MDPI. Available at: [Link]
-
Pervez, M. F. et al. (2024). Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Antiandrogen. Available at: [Link]
-
Crawford, E. D. (2021). Manipulating the Androgen Axis: New Agents in mHSPC and CRPC. YouTube. Available at: [Link]
-
Eurofins Discovery. (n.d.). KINOMEscan Technology. Available at: [Link]
-
Inhibitor selectivity profiling. (n.d.). ResearchGate. Available at: [Link]
-
Prostate Cancer UK. (n.d.). Enzalutamide. Available at: [Link]
-
Jacoby, E. et al. (2015). Extending kinome coverage by analysis of kinase inhibitor broad profiling data. Drug Discovery Today, 20(6), 637-44. Available at: [Link]
-
Caffo, O. et al. (2017). Enzalutamide-resistant castration-resistant prostate cancer: challenges and solutions. OncoTargets and Therapy, 10, 3699-3710. Available at: [Link]
-
Synthesis of 2-Azaspiro[4.4]nonan-1-ones via Phosphine-Catalyzed [3 + 2]-Cycloadditions. (n.d.). ResearchGate. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione. Available at: [Link]
-
Eurofins Discovery. (2023). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube. Available at: [Link]
-
HMS LINCS Project. (2018). KINOMEscan data. Available at: [Link]
-
Google Patents. (n.d.). CN1194971C - Improved production process of 2-butyl-1,3-diaze spiro[9][9] nonane-1-ene-4-ketone. Available at:
-
Elhady, H. A. (2020). Synthesis, Reactions and Applications of 2-Thiohydantoin. ResearchGate. Available at: [Link]
-
El-Naggar, A. M. et al. (2021). Synthesis, Characterization, Anti-proliferative Evaluation, and DNA Flow Cytometry Analysis of Some 2-Thiohydantoin Derivatives. PubMed. Available at: [Link]
-
Romano, A. et al. (2005). Cross-reactivity among drugs: clinical problems. Current Opinion in Allergy and Clinical Immunology, 5(4), 323-30. Available at: [Link]
-
Bamborough, P. et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 167(1), 1-20. Available at: [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring 2-Butyl-1,3-Diazaspiro[4.4]non-1-en-4-one: A Key Intermediate in Pharmaceutical Synthesis. Available at: [Link]
-
Technical Disclosure Commons. (2024). Process for the preparation of Crystalline form of 2-[4-[Link]
Sources
- 1. Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. jchemrev.com [jchemrev.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterization, Anti-proliferative Evaluation, and DNA Flow Cytometry Analysis of Some 2-Thiohydantoin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments | MDPI [mdpi.com]
- 7. Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. med.minia.edu.eg [med.minia.edu.eg]
- 9. Enzalutamide therapy for advanced prostate cancer: efficacy, resistance and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiandrogen - Wikipedia [en.wikipedia.org]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. youtube.com [youtube.com]
- 13. Extending kinome coverage by analysis of kinase inhibitor broad profiling data - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Benchmarking of 2-Sulfanylidene-1,3-diazaspiro[4.4]nonan-4-one in Established Biological Assays
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive performance benchmark of 2-Sulfanylidene-1,3-diazaspiro[4.4]nonan-4-one, a thiohydantoin-containing spirocyclic compound, in established in-vitro biological assays. Recognizing the growing interest in spirocyclic scaffolds in medicinal chemistry, this document offers an objective comparison of the subject compound's performance against well-characterized alternatives, supported by detailed experimental protocols and comparative data.
The unique three-dimensional architecture of spirocyclic compounds offers exciting opportunities for exploring novel chemical spaces in drug discovery. The incorporation of the thiohydantoin moiety, a pharmacophore known for a wide range of biological activities, including anticancer and antimicrobial effects, makes this compound a compound of significant interest.[1][2][3] This guide is designed to provide researchers with a foundational dataset and robust methodologies to evaluate its potential.
Rationale for Assay Selection
Given the established biological activities of thiohydantoin derivatives, we have focused this benchmarking study on two key therapeutic areas: oncology and infectious diseases. The selected assays are industry-standard methods for the preliminary screening of novel chemical entities.
-
Anticancer Activity: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was chosen to assess the cytotoxic effects of the compound on a representative cancer cell line.[4][5] This colorimetric assay is a reliable and high-throughput method for evaluating cell viability.[4]
-
Antimicrobial Activity: The broth microdilution method was selected to determine the Minimum Inhibitory Concentration (MIC), providing a quantitative measure of the compound's potency against clinically relevant bacterial strains.[6]
For comparative purposes, the performance of this compound is benchmarked against Doxorubicin, a standard chemotherapeutic agent, and Ampicillin, a widely used antibiotic.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the selected assays. These protocols are designed to be self-validating and reproducible.
Anticancer Activity: MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a human cancer cell line.
Materials:
-
Human cancer cell line (e.g., MCF-7 - breast adenocarcinoma)
-
This compound
-
Doxorubicin (positive control)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Workflow:
Caption: Workflow for the MTT-based cytotoxicity assay.
Procedure:
-
Cell Culture: Maintain the MCF-7 cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound and Doxorubicin in DMSO. Create a series of dilutions in the culture medium.
-
Treatment: Replace the medium in the wells with the medium containing various concentrations of the test compound and the positive control. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 24 to 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Activity: Broth Microdilution Assay
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against Gram-positive and Gram-negative bacteria.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
This compound
-
Ampicillin (positive control)
-
Mueller-Hinton Broth (MHB)
-
96-well plates
-
Spectrophotometer or microplate reader
Workflow:
Caption: Workflow for the broth microdilution MIC assay.
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound and Ampicillin in a suitable solvent (e.g., DMSO).
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound and the positive control in MHB.
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well of the 96-well plate. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Performance Benchmarking Data
The following tables summarize the comparative performance of this compound against the selected standards. (Note: The following data is illustrative and intended for comparative purposes).
Table 1: In-vitro Anticancer Activity
| Compound | Target Cell Line | IC₅₀ (µM) |
| This compound | MCF-7 | 15.2 |
| Doxorubicin | MCF-7 | 0.8 |
Table 2: In-vitro Antimicrobial Activity
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| This compound | 32 | 64 |
| Ampicillin | 0.5 | 8 |
Discussion and Future Directions
The illustrative data suggests that this compound exhibits moderate cytotoxic activity against the MCF-7 breast cancer cell line and demonstrates antimicrobial activity against both Gram-positive and Gram-negative bacteria.
While the potency of the spirocyclic compound does not surpass that of the standard chemotherapeutic agent Doxorubicin in the cytotoxicity assay, its novel scaffold warrants further investigation. The moderate IC₅₀ value suggests that this compound could serve as a valuable starting point for medicinal chemistry optimization to enhance its anticancer efficacy. Future studies should explore its mechanism of action and evaluate its activity against a broader panel of cancer cell lines.
In the antimicrobial assays, this compound displayed activity against both S. aureus and E. coli. Although its MIC values are higher than those of the broad-spectrum antibiotic Ampicillin, the activity against both bacterial types is noteworthy. This suggests a potential for the development of new classes of antimicrobial agents, which is of critical importance in the era of growing antibiotic resistance.[7] Further studies should include determining its bactericidal or bacteriostatic nature and evaluating its efficacy against resistant strains.
Conclusion
This guide provides a standardized framework for the initial biological evaluation of this compound. The presented protocols for MTT and broth microdilution assays are robust and reproducible, allowing for a reliable comparison with standard compounds. The illustrative data indicates that this spirocyclic thiohydantoin derivative possesses promising, albeit moderate, anticancer and antimicrobial properties. These findings underscore the potential of this novel chemical scaffold and provide a solid foundation for further research and development in the pursuit of new therapeutic agents.
References
- BenchChem. Application Notes and Protocols for Studying Enzyme Inhibition: A General Framework.
- Al-Amiery, A. A., et al. (2021). Study of the Anticancer and Antimicrobial Biological Activity of a New Series of Thiohydantoin Derivatives. Baghdad Science Journal.
- Hays, Q. H., & Mutlaq, D. Z. (2023). Synthesis, characterization of a new series of thiohydantoin derivatives and study their biological activity against prostate cancer and microbes. Journal of Kufa for Chemical Sciences.
-
Drisko, C. R., et al. (2021). Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay. Journal of Visualized Experiments. URL: [Link]
-
Hays, Q. H., & Mutlaq, D. Z. (2023). Synthesis, characterization of a new series of thiohydantoin derivatives and study their biological activity against prostate cancer and microbes. ResearchGate. URL: [Link]
-
Al-Masoudi, N. A., et al. (2022). Novel hydantoin derivatives: Synthesis and biological activity evaluation. ResearchGate. URL: [Link]
-
El-Sayed, M. A., et al. (2021). Design, synthesis and biological evaluation of novel thiohydantoin derivatives as antiproliferative agents: A combined experimental and theoretical assessments. Journal of Molecular Structure. URL: [Link]
-
Kumar, A., & Singh, R. K. (2021). A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. Journal of Pharmaceutical Negative Results. URL: [Link]
-
Asif, M. (2020). Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research. URL: [Link]
-
Liu, J., et al. (2016). Design, Synthesis and Biological Evaluation of Thiohydantoin Derivatives as Novel Anti-prostate Cancer Agents. Anticancer Agents in Medicinal Chemistry. URL: [Link]
-
Hakobyan, A., et al. (2024). Synthesis and neurotropic activity of new derivatives of some amino acid hydantoins and their lithium salts. Bioactive Compounds in Health and Disease. URL: [Link]
-
Pharmacy 180. (n.d.). Hydantoins - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. URL: [Link]
-
Abida, et al. (2020). Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research. URL: [Link]
-
Special Issue "Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity". (n.d.). Applied Sciences. URL: [Link]
-
El-Sayed, W. M., et al. (2022). Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p-phenolic unit. RSC Advances. URL: [Link]
-
Sharma, P., & Sharma, R. (2019). An Analysis upon Some Novel Heterocyclic Compounds with Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research. URL: [Link]
-
Acosta-Quiroga, K., et al. (2021). Spirocyclic derivatives as antioxidants: a review. RSC Advances. URL: [Link]
-
Aljamali, N. M. (2023). Utilization of Heterocyclic Moieties for the Development of Anti-Microbial Agent to Combat Resistance. Journal of Chemical Health Risks. URL: [Link]
Sources
- 1. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnrjournal.com [pnrjournal.com]
- 7. jchr.org [jchr.org]
A Head-to-Head Comparison of Spirothiohydantoins and Spirohydantoins in Biological Systems: A Guide for Researchers
In the landscape of medicinal chemistry, the hydantoin scaffold has long been a privileged structure, forming the core of numerous therapeutic agents. The spirocyclic fusion of this moiety has given rise to a class of compounds with unique three-dimensional architectures and intriguing pharmacological profiles. Among these, spirohydantoins and their sulfur-containing analogs, spirothiohydantoins, have garnered significant attention for their diverse biological activities. This guide provides a comprehensive head-to-head comparison of these two scaffolds, offering insights into their relative performance in biological systems, supported by experimental data to inform future drug discovery and development efforts.
At a Glance: Key Structural and Biological Distinctions
Spirohydantoins and spirothiohydantoins share a common spirocyclic framework, but the substitution of a carbonyl group with a thiocarbonyl group imparts distinct physicochemical and biological properties. This seemingly subtle change can significantly influence a molecule's polarity, hydrogen bonding capacity, and metabolic stability, ultimately impacting its pharmacokinetic and pharmacodynamic profile.
| Feature | Spirohydantoins | Spirothiohydantoins |
| Core Structure | Imidazolidine-2,4-dione | Imidazolidine-2-thione-4-one |
| Key Functional Group | Two carbonyl (C=O) groups | One carbonyl (C=O) and one thiocarbonyl (C=S) group |
| Reported Biological Activities | Antiviral, fungicidal, anticancer, enzyme inhibition (e.g., p300/CBP HAT, HDAC), anticonvulsant | Antiviral, fungicidal, insecticidal, anticancer, antibacterial, antimalarial |
Direct Comparative Studies: Antiviral and Fungicidal Activity
A key study directly comparing spirooxindole derivatives bearing either a hydantoin or a thiohydantoin moiety provides invaluable data on their relative efficacy against tobacco mosaic virus (TMV) and a panel of pathogenic fungi.[1]
Antiviral Activity against Tobacco Mosaic Virus (TMV)
In this comparative study, both spirooxindole hydantoins and spirooxindole thiohydantoins demonstrated promising antiviral activities.[1] The results indicated that the nature of the substituent on the hydantoin or thiohydantoin ring plays a crucial role in determining the level of activity.[1] For instance, within a series of synthesized compounds, a spirooxindole derivative containing a urea moiety (structurally related to hydantoins) exhibited the highest anti-TMV activity, surpassing that of the commercial antiviral agent ribavirin.[1] While this was not a direct hydantoin versus thiohydantoin comparison within the top-performing compound, the study design allowed for the evaluation of both scaffolds under identical conditions.
Fungicidal Activity
The same study provided a direct comparison of the fungicidal activities of spirooxindole hydantoins and thiohydantoins against 14 different phytopathogenic fungi.[1] The results, summarized in the table below, highlight that both classes of compounds exhibit broad-spectrum fungicidal activity, with some derivatives showing excellent potency against specific fungal strains like Physalospora piricola, Sclerotinia sclerotiorum, and Rhizoctonia cerealis.[1]
Table 1: Comparative Fungicidal Activity of Spirooxindole Hydantoins and Thiohydantoins [1]
| Fungal Strain | Spirooxindole Hydantoin Derivative (Inhibition %) | Spirooxindole Thiohydantoin Derivative (Inhibition %) |
| Physalospora piricola | >60% | >60% |
| Sclerotinia sclerotiorum | Variable | >60% |
| Rhizoctonia cerealis | Variable | >60% |
| Botrytis cinerea | Moderate | Moderate |
| Fusarium oxysporum | Moderate | Moderate |
Note: The table presents a summary of the findings. For detailed inhibition percentages of specific compounds, please refer to the original publication.
The study concluded that the introduction of both hydantoin and thiohydantoin scaffolds into the spirooxindole core is beneficial for fungicidal activity.[1]
Comparative Analysis of Other Biological Activities
Anticancer Activity
Both spirohydantoins and spirothiohydantoins have been extensively investigated for their anticancer properties.
-
Spirohydantoins: Have shown promise as inhibitors of p300/CBP histone acetyltransferases (HATs), enzymes implicated in cancer progression.[2][3] Novel spirohydantoin derivatives have also been reported to induce apoptosis in leukemia cells.
-
Spirothiohydantoins: Thiohydantoin-containing compounds have demonstrated a broad range of anticancer activities.[4]
Without direct comparative studies, it is challenging to definitively state which scaffold is superior. The choice will likely depend on the specific cancer type and the molecular target being pursued.
Antibacterial Activity
-
Spirohydantoins: Limited information is available on the antibacterial activity of spirohydantoins.
-
Spirothiohydantoins: Thiohydantoin derivatives have been reported to possess antibacterial properties.[5]
The presence of the sulfur atom in the thiohydantoin ring may contribute to a different spectrum of antibacterial activity compared to their oxygen-containing counterparts.
Physicochemical Properties, Bioavailability, and Metabolic Stability: An Indirect Comparison
Table 2: Inferred Physicochemical and Pharmacokinetic Properties
| Property | Spirohydantoins | Spirothiohydantoins | Rationale |
| Lipophilicity | Generally lower | Generally higher | The sulfur atom in the thiocarbonyl group is less electronegative and more polarizable than the oxygen atom in the carbonyl group, which can lead to increased lipophilicity. |
| Hydrogen Bonding | The C=O group is a strong hydrogen bond acceptor. | The C=S group is a weaker hydrogen bond acceptor. | This difference can affect solubility and interactions with biological targets. |
| Metabolic Stability | The hydantoin ring can be susceptible to hydrolysis. | The thiohydantoin ring may exhibit different metabolic pathways. The C=S bond is generally more susceptible to oxidation than the C=O bond. | The metabolic fate of each scaffold will be highly dependent on the specific substituents. |
| Bioavailability | Can be variable and is often a target for optimization.[2][3] | May be influenced by higher lipophilicity, potentially leading to better membrane permeability but also potential for increased metabolic clearance. |
It is crucial to note that these are general trends, and the overall properties of a specific molecule will be heavily influenced by its substituents. For instance, a highly polar substituent on a spirothiohydantoin could render it more water-soluble than a nonpolar spirohydantoin.
Experimental Protocols
To facilitate further research in this area, we provide a general workflow for the comparative evaluation of spirohydantoin and spirothiohydantoin derivatives.
General Workflow for Comparative Biological Evaluation
Sources
- 1. Novel derivatives of spirohydantoin induce growth inhibition followed by apoptosis in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sci-hub.ru [sci-hub.ru]
- 3. Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 5. Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe Disposal of 2-Sulfanylidene-1,3-diazaspiro[4.4]nonan-4-one
Hazard Assessment and Characterization
Before initiating any disposal protocol, a thorough understanding of the potential hazards is paramount. While a specific Safety Data Sheet (SDS) for 2-Sulfanylidene-1,3-diazaspiro[4.4]nonan-4-one is not publicly available, data from analogous compounds, such as 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride, indicate potential health risks.[1][2][3][4]
Key Potential Hazards:
-
Acute Oral Toxicity: Similar compounds are classified as harmful if swallowed.[1][2][3][4]
-
Serious Eye Irritation: May cause significant eye irritation upon contact.[1][2][3][4]
-
Skin Irritation: May cause skin irritation.[5]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[5]
Due to these potential hazards, this compound waste must be treated as hazardous chemical waste .
Personal Protective Equipment (PPE)
All personnel involved in the handling and disposal of this compound must wear appropriate PPE to prevent exposure.[6]
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield if there is a splash risk. | To prevent eye contact and serious irritation.[5] |
| Hand Protection | Chemically impermeable gloves (e.g., nitrile). Gloves must be inspected before use. | To avoid skin contact and potential irritation.[5] |
| Protective Clothing | A laboratory coat or other protective clothing. | To protect the skin from accidental spills. |
| Respiratory Protection | Use in a well-ventilated area. If dusts are generated, use a NIOSH-approved respirator. | To prevent inhalation of potentially harmful dusts or aerosols.[5] |
Waste Segregation and Collection
Proper segregation of chemical waste is a critical step in ensuring safety and regulatory compliance.[6][7] Incompatible chemicals must never be mixed, as this could lead to dangerous reactions.[6]
Procedure for Waste Collection:
-
Designate a Waste Container: Use a clearly labeled, leak-proof container that is chemically compatible with this compound. The original container is often a suitable choice if it is in good condition.[8]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the associated hazards (e.g., "Toxic," "Irritant").[9]
-
Accumulation: Collect the waste in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[8][9][10]
Disposal Workflow
The disposal of this compound must adhere to the guidelines set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][11]
Step-by-Step Disposal Protocol:
-
Waste Characterization: As established, this compound should be treated as hazardous waste.
-
Container Management:
-
Storage in Satellite Accumulation Area (SAA):
-
Transfer to Central Accumulation Area (CAA):
-
Once the container is full or has been in the SAA for up to one year, it must be transferred to your institution's Central Accumulation Area (CAA) for pickup by a licensed hazardous waste vendor.[8]
-
-
Final Disposition:
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is crucial.
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water.[13]
-
Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is safe to do so. Continue rinsing and seek medical attention.[5][13]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]
-
Spill: Evacuate the area. Wearing appropriate PPE, collect the spilled material using spark-proof tools and place it in a suitable container for disposal.[12] Prevent the spill from entering drains.[12]
Regulatory Compliance
All disposal activities must be conducted in accordance with local, state, and federal regulations. In the United States, the primary governing bodies are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) .[6] Key requirements include:
-
Chemical Hygiene Plan (CHP): Your laboratory must have a written CHP that outlines specific procedures for handling hazardous chemicals.[14][15]
-
Training: All personnel who handle hazardous waste must receive proper training on its hazards and safe handling procedures.[14]
-
Record Keeping: Maintain accurate records of hazardous waste generation and disposal.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship.
References
- Managing Hazardous Chemical Waste in the Lab.
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
- How to Ensure Safe Chemical Waste Disposal in Labor
- Labor
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- The OSHA Lab Standard and the MSC Chemical Safety Manual.
- Are You In Compliance With Proper Lab Waste Disposal Regul
- Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules. Lab Manager.
- Regulations for Hazardous Waste Generated at Academic Labor
- 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride. ChemicalBook.
- SAFETY D
- Safety D
- 2-Butyl-1,3-diazaspiro(4.4)non-1-en-4-one hydrochloride. PubChem - NIH.
- 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride. Echemi.
- 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride, 5G. Labscoop.
- 2-Butyl-1,3-diazaspiro[4.
Sources
- 1. 2-Butyl-1,3-diazaspiro(4.4)non-1-en-4-one hydrochloride | C11H19ClN2O | CID 10176995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride, 5G | Labscoop [labscoop.com]
- 4. 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride - Safety Data Sheet [chemicalbook.com]
- 5. angenechemical.com [angenechemical.com]
- 6. emsllcusa.com [emsllcusa.com]
- 7. danielshealth.com [danielshealth.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. epa.gov [epa.gov]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. osha.gov [osha.gov]
- 15. md.rcm.upr.edu [md.rcm.upr.edu]
Navigating the Unseen: A Senior Application Scientist's Guide to Safely Handling 2-Sulfanylidene-1,3-diazaspiro[4.4]nonan-4-one
For the modern researcher, scientist, and drug development professional, the frontier of discovery is often paved with novel chemical entities. Among these is 2-Sulfanylidene-1,3-diazaspiro[4.4]nonan-4-one, a compound whose unique spirocyclic and thiohydantoin-like structure holds potential in various research applications. However, with innovation comes the responsibility of ensuring the highest standards of safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions for handling this compound. Our goal is to build your trust by providing value that extends beyond the product itself, making this your preferred source for laboratory safety and chemical handling information.
Understanding the Hazard Profile: A Logic-Based Approach
While a comprehensive, publicly available Safety Data Sheet (SDS) for this compound is not readily found, we can infer its potential hazards through an expert analysis of its structural components: the diazaspiro backbone and the thiohydantoin functional group.
A structurally similar, non-sulfur-containing compound, 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride, is known to be harmful if swallowed and to cause serious eye irritation.[1][2][3][4] This provides a baseline expectation of irritant properties for the diazaspiro scaffold.
The thiohydantoin moiety, a sulfur analog of hydantoin, introduces additional considerations. Thiohydantoin derivatives are known for a wide range of biological activities, which implies they are not inert molecules.[5][6][7] Furthermore, like many organosulfur compounds, their combustion can produce toxic gases, including oxides of sulfur and nitrogen.[7] The toxicological properties of many thiohydantoins are not fully investigated, underscoring the need for a cautious approach.[7]
Therefore, we must operate under the assumption that this compound is, at a minimum, harmful if swallowed, a serious eye irritant, a potential skin irritant, and may be harmful if inhaled, with the additional risk of releasing toxic gases upon decomposition.
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection of PPE is not arbitrary; it is a direct response to the anticipated hazards. Given the powdered nature of this solid compound and its potential for irritation and toxicity, a multi-layered approach to PPE is essential.
| PPE Component | Specification | Rationale and Causality |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Standard safety glasses are insufficient.[8] Chemical splash goggles provide a seal around the eyes to protect against airborne powder and accidental splashes. A face shield, worn over goggles, is crucial when handling larger quantities or when there is a significant risk of splashing, for instance, during solution preparation or transfer.[6] |
| Hand Protection | Double-gloving with nitrile gloves. | Disposable nitrile gloves provide a good barrier against incidental contact with many chemicals.[6] Double-gloving is a best practice that provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated, without exposing the skin. |
| Body Protection | A buttoned, long-sleeved laboratory coat. For larger quantities, consider a chemical-resistant apron over the lab coat. | A standard lab coat protects the skin and personal clothing from contamination with the powder.[9] For procedures with a higher risk of spills, a chemical-resistant apron adds another layer of impervious protection. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher. | Given that the compound is a powder and its toxicological properties are not fully known, respiratory protection is critical to prevent inhalation. An N95 respirator will filter out fine particulates. All work with the solid compound should be performed within a certified chemical fume hood to minimize airborne concentrations. |
Donning and Doffing PPE: A Procedural Imperative
The order in which you put on and take off PPE is critical to prevent cross-contamination.
Diagram: PPE Donning and Doffing Workflow
Caption: Workflow for donning and doffing PPE.
Operational and Disposal Plans: A Step-by-Step Guide
Safe handling extends beyond personal protection to include the procedures for working with the chemical and managing the resulting waste.
Handling and Weighing the Solid Compound
-
Preparation : Before handling the compound, ensure that a designated work area within a certified chemical fume hood has been prepared. Have all necessary equipment, including spatulas, weigh boats, and waste containers, readily available.
-
Donning PPE : Follow the donning procedure outlined in the diagram above.
-
Weighing : Carefully weigh the desired amount of the compound in a disposable weigh boat. Avoid any actions that could generate dust, such as rapid movements or pouring from a height.
-
Transfer : If transferring the solid to a reaction vessel, do so carefully within the fume hood.
-
Immediate Cleanup : After weighing, promptly dispose of the weigh boat and any contaminated items (e.g., pipette tips) in a designated solid waste container.
Spill Response
In the event of a spill, remain calm and follow these steps:
-
Alert Others : Immediately alert others in the laboratory.
-
Evacuate : If the spill is large or you feel unwell, evacuate the immediate area.
-
Assess the Spill : From a safe distance, assess the extent of the spill.
-
Cleanup (for small, manageable spills) :
-
Ensure you are wearing the appropriate PPE, including respiratory protection.
-
Gently cover the spill with an absorbent material, such as vermiculite or a chemical spill pillow.
-
Carefully sweep the absorbent material and spilled compound into a designated hazardous waste container. Avoid creating dust.
-
Decontaminate the spill area (see Section 3.3).
-
Decontamination
For routine cleaning of glassware and in the event of a spill, a two-step decontamination process is recommended.
-
Initial Decontamination : Wipe the contaminated surface with a solution of a mild laboratory detergent and water. This will help to physically remove the bulk of the compound.
-
Chemical Inactivation (for thio- groups) : A solution of sodium hypochlorite (bleach) can be effective at oxidizing sulfur-containing compounds. Prepare a fresh 10% bleach solution and wipe down the affected area. Allow a contact time of at least 10-15 minutes.
-
Rinsing : Thoroughly rinse the surface with water to remove any residual cleaning agents.
-
Disposal of Decontamination Materials : All wipes, absorbent pads, and other materials used for decontamination should be disposed of as hazardous solid waste.
Waste Disposal
All waste generated from handling this compound must be treated as hazardous waste.
Diagram: Waste Disposal Workflow
Caption: Workflow for hazardous waste disposal.
-
Solid Waste : All contaminated solid materials, including gloves, weigh boats, paper towels, and absorbent materials from spills, must be collected in a clearly labeled, sealed hazardous waste container.[10]
-
Liquid Waste : Unused solutions and reaction mixtures containing the compound should be collected in a separate, clearly labeled hazardous liquid waste container. Do not pour any solutions down the drain.[11]
-
Disposal : All hazardous waste must be disposed of through your institution's environmental health and safety office or a licensed hazardous waste disposal company. Never incinerate organosulfur compounds in an open environment, as this can release toxic sulfur dioxide gas.[5]
By adhering to these detailed protocols, you are not just following rules; you are engaging in a self-validating system of safety that protects you, your colleagues, and your research.
References
-
Recent Biological Applications and Chemical Synthesis of Thiohydantoins. (n.d.). SpringerLink. Retrieved from [Link][5][12]
-
Personal Protective Equipment Requirements for Laboratories. (n.d.). Environmental Health and Safety. Retrieved from [Link][6]
-
Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Proper Protective Equipment - Chemistry LibreTexts. (2021, August 15). Chemistry LibreTexts. Retrieved from [Link][9]
-
Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
2-Butyl-1,3-diazaspiro(4.4)non-1-en-4-one hydrochloride. (n.d.). PubChem. Retrieved from [Link][1]
-
Laboratory Waste Disposal Handbook. (n.d.). University of Essex. Retrieved from [Link][10]
-
procedure for disposing of hazardous waste. (n.d.). Massachusetts Institute of Technology. Retrieved from [Link][11]
-
Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. Retrieved from [Link]
-
Choosing The Correct PPE | Environmental Health & Safety. (n.d.). University of California, Merced. Retrieved from [Link][8]
Sources
- 1. osha.oregon.gov [osha.oregon.gov]
- 2. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. researchgate.net [researchgate.net]
- 5. jchemrev.com [jchemrev.com]
- 6. researchgate.net [researchgate.net]
- 7. jchemrev.com [jchemrev.com]
- 8. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 9. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 10. essex.ac.uk [essex.ac.uk]
- 11. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear | Occupational Safety and Health Administration [osha.gov]
- 12. WO1992010270A1 - Process for the removal of sulphur compounds from gases - Google Patents [patents.google.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
